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  • Product: 2-Bromo-5-fluoro-4-methoxyaniline
  • CAS: 445441-58-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-Bromo-5-fluoro-4-methoxyaniline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Bromo-5-fluoro-4-methoxyaniline is a substituted aniline derivative that has garnered interest in the field of medicinal chemistry and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-fluoro-4-methoxyaniline is a substituted aniline derivative that has garnered interest in the field of medicinal chemistry and drug discovery. Its unique arrangement of bromo, fluoro, and methoxy functional groups on the aniline scaffold makes it a versatile building block for the synthesis of complex organic molecules with potential therapeutic applications. The strategic placement of these substituents influences the compound's reactivity, lipophilicity, and metabolic stability, making it a valuable synthon in the design of novel drug candidates.

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Bromo-5-fluoro-4-methoxyaniline, its synthesis, and its applications, with a focus on providing practical insights for researchers in the pharmaceutical sciences.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthesis and drug development. While comprehensive experimental data for 2-Bromo-5-fluoro-4-methoxyaniline is not widely published, the following tables summarize the available information from various chemical suppliers and databases.

Table 1: General and Physical Properties
PropertyValueSource(s)
CAS Number 445441-58-7[1][2][3][4][5]
Molecular Formula C₇H₇BrFNO[1][2][3][4]
Molecular Weight 220.04 g/mol [2][3]
Appearance Not explicitly stated; likely a solid[1]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
Table 2: Spectroscopic Data (Predicted and for Related Compounds)
Spectroscopic Technique Predicted Features
¹H NMR Aromatic protons will exhibit complex splitting patterns due to coupling with both bromine and fluorine. The methoxy group will appear as a singlet, and the amine protons will also be a singlet, the chemical shift of which can be solvent-dependent.
¹³C NMR The carbon spectrum will show distinct signals for each of the seven carbon atoms. The carbon attached to the fluorine will exhibit a large coupling constant (¹J C-F).
FT-IR Characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methoxy group (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1400-1600 cm⁻¹), and C-O stretching of the methoxy group (around 1000-1300 cm⁻¹). The C-Br and C-F stretching vibrations will appear in the fingerprint region.
Mass Spectrometry The mass spectrum will show a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), with the molecular ion peak (M+) and the M+2 peak being of similar intensity.

Synthesis and Reactivity

The synthesis of 2-Bromo-5-fluoro-4-methoxyaniline can be approached through several synthetic strategies, often involving the functionalization of a pre-existing aniline or benzene ring. A plausible synthetic route involves the bromination of a suitable precursor.

A related synthesis for 2-bromo-5-fluoro-4-nitroaniline has been patented, which can serve as a precursor to the target molecule via reduction of the nitro group.[6] The synthesis of this precursor starts from 2-bromo-5-fluoroaniline, which is then nitrated.[6]

Synthesis of 2-Bromo-5-fluoro-4-nitroaniline start 2-Bromo-5-fluoroaniline intermediate Nitration start->intermediate Nitrating Agent end 2-Bromo-5-fluoro-4-nitroaniline intermediate->end

Figure 1: A potential synthetic pathway to a precursor of 2-Bromo-5-fluoro-4-methoxyaniline.

The reactivity of 2-Bromo-5-fluoro-4-methoxyaniline is dictated by its functional groups. The amino group can undergo acylation, alkylation, and diazotization reactions. The bromine atom is susceptible to nucleophilic aromatic substitution and can participate in various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, which are pivotal in the construction of complex molecular scaffolds in drug discovery. The fluorine and methoxy groups modulate the electronic properties of the aromatic ring, influencing its reactivity and the regioselectivity of further substitutions.

Applications in Drug Discovery

Substituted anilines are privileged structures in medicinal chemistry, appearing in a wide array of approved drugs.[7] The unique combination of substituents in 2-Bromo-5-fluoro-4-methoxyaniline makes it an attractive starting material for the synthesis of novel bioactive molecules.

  • Scaffold for Kinase Inhibitors: The aniline core can be elaborated to generate scaffolds for various kinase inhibitors, which are a major class of anticancer drugs.

  • Building Block for Heterocyclic Synthesis: The reactive sites on the molecule allow for its use in the construction of diverse heterocyclic systems, which are prevalent in many therapeutic agents.

  • Modulation of Physicochemical Properties: The fluorine and methoxy groups can be strategically employed to fine-tune the lipophilicity, metabolic stability, and target-binding affinity of a lead compound.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 2-Bromo-5-fluoro-4-methoxyaniline. Based on information from suppliers, the compound is associated with the following hazards:

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Protocols for Characterization

For researchers who have synthesized or acquired 2-Bromo-5-fluoro-4-methoxyaniline, the following general protocols can be adapted for its characterization.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum using a standard pulse program. Key parameters to note are the chemical shifts (δ) in ppm, the integration of the signals, and the coupling constants (J) in Hz.

  • ¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum. A proton-decoupled spectrum is standard. Note the chemical shifts of the carbon signals. For a more detailed analysis, DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: If the sample is a solid, it can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

  • Spectrum Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Protocol 3: Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Choose an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis: Acquire the mass spectrum and identify the molecular ion peak (M+). Analyze the fragmentation pattern to confirm the structure of the compound. The isotopic pattern of bromine should be clearly visible.

Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Analysis Synthesized_Compound 2-Bromo-5-fluoro-4-methoxyaniline NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Compound->NMR FTIR FT-IR Spectroscopy Synthesized_Compound->FTIR MS Mass Spectrometry Synthesized_Compound->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment FTIR->Structure_Confirmation MS->Structure_Confirmation

Figure 2: A general workflow for the characterization of a synthesized chemical compound.

Conclusion

2-Bromo-5-fluoro-4-methoxyaniline represents a valuable and versatile building block for the synthesis of novel organic compounds, particularly in the realm of drug discovery. While a complete experimental dataset of its physicochemical properties is not yet readily available, this guide provides a consolidated overview of the existing information and predictive insights. The strategic combination of its functional groups offers a multitude of possibilities for chemical modification, enabling the exploration of new chemical space and the development of next-generation therapeutics. As with any reactive chemical, adherence to proper safety and handling protocols is paramount. Further research into the experimental determination of its properties and reactivity will undoubtedly enhance its utility for the scientific community.

References

Sources

Exploratory

An In-Depth Technical Guide to the Molecular Structure of 2-Bromo-5-fluoro-4-methoxyaniline

Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary: This guide provides a comprehensive technical overview of 2-Bromo-5-fluoro-4-methoxyaniline, a substituted aniline of significa...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: This guide provides a comprehensive technical overview of 2-Bromo-5-fluoro-4-methoxyaniline, a substituted aniline of significant interest in medicinal chemistry and pharmaceutical development. We will delve into its detailed molecular structure, physicochemical properties, and spectroscopic signature. Furthermore, this document outlines a robust synthetic pathway, explores the compound's chemical reactivity, and discusses its strategic application as a versatile building block in the synthesis of complex molecular architectures. The information herein is curated to support researchers in leveraging this compound's unique structural features for advanced scientific discovery.

Section 1: Introduction to 2-Bromo-5-fluoro-4-methoxyaniline

2-Bromo-5-fluoro-4-methoxyaniline is a polysubstituted aromatic amine that serves as a high-value intermediate in organic synthesis. Its utility is primarily derived from the specific arrangement of four distinct functional groups on the aniline core: a bromine atom, a fluorine atom, a methoxy group, and an amino group. This unique constitution provides multiple reactive sites, enabling chemists to construct complex molecules, particularly in the development of novel pharmaceutical agents.

The strategic inclusion of a fluorine atom is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The bromine atom acts as a versatile synthetic handle, readily participating in a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new carbon-carbon and carbon-nitrogen bonds. The methoxy and amino groups are powerful directing groups that also serve as points for further functionalization. Understanding the interplay of these groups is critical to harnessing the full synthetic potential of this molecule.

Key Compound Identifiers
IdentifierValueSource(s)
IUPAC Name 2-Bromo-5-fluoro-4-methoxyanilineN/A
CAS Number 445441-58-7[1][2]
Molecular Formula C₇H₇BrFNO[2][3]
Molecular Weight 220.04 g/mol [3]
Canonical SMILES COC1=C(C=C(N)C=C1Br)FN/A

Section 2: Molecular Structure and Physicochemical Properties

Structural Elucidation

The core of the molecule is a benzene ring substituted at positions 1, 2, 4, and 5. The numbering convention places the amino group (-NH₂) at position 1, establishing the "aniline" base name. The substituents are arranged as follows:

  • Position 2: Bromine (-Br)

  • Position 4: Methoxy (-OCH₃)

  • Position 5: Fluorine (-F)

(Note: Image is a representation of the 2D structure)

This specific substitution pattern dictates the molecule's electronic properties and reactivity. The methoxy and amino groups are electron-donating, activating the ring towards electrophilic substitution, while the halogens (bromine and fluorine) are deactivating via induction but ortho-, para-directing through resonance.

Spectroscopic Profile

Spectroscopic analysis is essential for the unambiguous confirmation of the molecular structure. While a comprehensive public spectral database for this specific compound is limited, the expected spectral characteristics can be predicted based on its functional groups and substitution pattern.

TechniqueExpected Observations
¹H NMR - Aromatic Protons: Two distinct signals in the aromatic region (approx. 6.5-7.5 ppm), each integrating to 1H. One proton (at C6) would likely appear as a doublet due to coupling with the fluorine atom. The other proton (at C3) would appear as a singlet or a narrowly split doublet. - Amine Protons (-NH₂): A broad singlet (approx. 3.5-4.5 ppm) integrating to 2H. Its chemical shift is solvent-dependent. - Methoxy Protons (-OCH₃): A sharp singlet (approx. 3.8-4.0 ppm) integrating to 3H.
¹³C NMR - Aromatic Carbons: Six distinct signals in the aromatic region (approx. 100-160 ppm). The carbons directly bonded to fluorine and bromine will show characteristic splitting patterns (C-F and C-Br couplings). The carbon attached to the methoxy group (C4) and the amino group (C1) will be significantly shielded or deshielded. - Methoxy Carbon (-OCH₃): A signal around 55-60 ppm.
Mass Spec. - Molecular Ion (M⁺): A characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity at m/z 220 and 222.
IR Spec. - N-H Stretch: A pair of medium-intensity bands around 3300-3500 cm⁻¹ for the primary amine. - C-O Stretch: A strong band around 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) for the aryl ether. - C-F Stretch: A strong band in the 1100-1300 cm⁻¹ region.

Note: The above data are predictive. Researchers should always acquire and interpret their own analytical data for verification.

Physicochemical Properties

Detailed experimental data on the physicochemical properties are not widely published. The values below are based on data from chemical suppliers and computational models.

PropertyValue / ObservationSource(s)
Appearance Solid[4]
Boiling Point Not available (likely decomposes)
Melting Point Data not consistently available.
Solubility Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol; poorly soluble in water.

Section 3: Synthesis and Reactivity

Proposed Synthetic Pathway

A logical and efficient synthesis of 2-Bromo-5-fluoro-4-methoxyaniline can be envisioned starting from a more readily available precursor, such as 2-bromo-5-fluoro-4-nitroaniline. This precursor itself can be synthesized through a multi-step process.[5] The final step involves the selective reduction of the nitro group.

Rationale for the final step: The reduction of an aromatic nitro group to an amine is a fundamental and high-yielding transformation in organic chemistry. Catalytic hydrogenation (e.g., using H₂ gas with a Palladium-on-carbon catalyst) is a clean and efficient method.[6] Alternatively, chemical reduction using metals in acidic media (e.g., SnCl₂ in HCl, or Fe in acetic acid) is also highly effective and tolerant of the halogen substituents.

Experimental Protocol: Reduction of 2-Bromo-5-fluoro-4-nitroaniline

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-5-fluoro-4-nitroaniline (1.0 eq).

  • Solvent: Add a suitable solvent such as ethanol or ethyl acetate.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 3-4 eq) and concentrated hydrochloric acid (HCl).

  • Reaction: Heat the mixture to reflux (typically 70-80 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the solution is basic (pH > 8).

  • Extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 2-Bromo-5-fluoro-4-methoxyaniline.

Diagram of Synthetic Workflow

Synthesis Start 2-Bromo-5-fluoro-4-nitroaniline Reagents Reduction (e.g., SnCl₂, HCl or H₂, Pd/C) Start->Reagents Step 1 Product 2-Bromo-5-fluoro-4-methoxyaniline Reagents->Product Step 2

Caption: Proposed final step for the synthesis.

Chemical Reactivity

The molecule's reactivity is governed by its functional groups, making it a versatile synthetic intermediate.

  • Amino Group (-NH₂): Can undergo diazotization to form a diazonium salt, which is a gateway to numerous other functionalities (e.g., -OH, -CN, -H via Sandmeyer or related reactions). It can also be readily acylated or alkylated.

  • Bromine Atom (-Br): This is the key site for metal-catalyzed cross-coupling reactions. It allows for the introduction of aryl, heteroaryl, alkyl, or vinyl groups, enabling the rapid construction of molecular complexity.

  • Aromatic Ring: The ring is activated by the -NH₂ and -OCH₃ groups. The vacant C3 and C6 positions are potential sites for further electrophilic aromatic substitution, with the regiochemical outcome influenced by the directing effects of all four substituents.

Diagram of Reactivity Hubs

Reactivity cluster_reactions Potential Reactions Core Core Structure NH2 -NH₂ NH2->Core Diazotization Diazotization NH2->Diazotization Acylation Acylation NH2->Acylation Br -Br Br->Core Suzuki Suzuki Coupling Br->Suzuki Buchwald Buchwald-Hartwig Br->Buchwald Ring Aromatic Ring Ring->Core EAS Electrophilic Substitution Ring->EAS

Caption: Key reactive sites and associated transformations.

Section 4: Applications in Drug Discovery and Development

The strategic value of 2-Bromo-5-fluoro-4-methoxyaniline lies in its role as a scaffold for building drug-like molecules. The fluorinated aniline motif is present in numerous biologically active compounds.

Causality in Drug Design:

  • Metabolic Blocking: The fluorine atom can block sites of oxidative metabolism (a common liability for methoxy groups), thereby increasing the half-life and bioavailability of a potential drug.

  • pKa Modulation: The electron-withdrawing nature of fluorine lowers the basicity (pKa) of the aniline nitrogen, which can be crucial for optimizing cell permeability and avoiding off-target interactions (e.g., hERG channel binding).

  • Conformational Control: The substituents can influence the preferred conformation of the molecule, which can enhance binding to a specific protein target.

  • Vector for Elaboration: The bromine atom provides a reliable and well-understood connection point for building out the rest of the molecule, allowing for the exploration of structure-activity relationships (SAR) through systematic modifications.

Diagram of Drug Discovery Workflow

DrugDiscovery BuildingBlock 2-Bromo-5-fluoro-4-methoxyaniline (Scaffold) Coupling Cross-Coupling Reaction (e.g., Suzuki) BuildingBlock->Coupling Intermediate Advanced Intermediate Coupling->Intermediate FurtherSteps Further Functionalization (e.g., Amide Coupling) Intermediate->FurtherSteps Candidate Drug Candidate FurtherSteps->Candidate

Caption: Conceptual use in a multi-step drug synthesis.

Section 5: Safety and Handling

As with all laboratory chemicals, 2-Bromo-5-fluoro-4-methoxyaniline should be handled with appropriate care.

  • Hazard Identification:

    • GHS Pictogram: GHS07 (Exclamation Mark)

    • Signal Word: Warning

    • Hazard Statements:

      • H302: Harmful if swallowed.[4]

      • H315: Causes skin irritation.

      • H319: Causes serious eye irritation.

      • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Storage: Keep in a tightly closed container in a cool, dry, and well-ventilated place.

Section 6: Conclusion

2-Bromo-5-fluoro-4-methoxyaniline is a sophisticated chemical building block whose value is greater than the sum of its parts. The precise arrangement of its bromo, fluoro, methoxy, and amino substituents provides a powerful platform for the synthesis of complex organic molecules. Its structural features are directly relevant to the goals of modern drug discovery, offering solutions to challenges in metabolic stability and providing reliable handles for molecular elaboration. This guide has provided a framework for understanding its structure, synthesis, and reactivity, empowering researchers to effectively utilize this compound in their scientific endeavors.

References

  • AOBChem USA. (n.d.). 2-bromo-5-fluoro-4-methoxyaniline. Retrieved from [Link]

  • Sunway Pharm Ltd. (n.d.). 2-Bromo-5-fluoro-4-methoxyaniline. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5-fluoro-4-nitroaniline. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5-methoxyaniline. Retrieved from [Link]

  • Google Patents. (n.d.). CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline.
  • Supporting Information. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. Retrieved from [Link]

  • Google Patents. (n.d.). CN103570566A - Method for preparing 2,6-dibromo-4-trifluoromethoxyaniline.
  • PubChem. (n.d.). 5-Bromo-2-fluoroaniline. Retrieved from [Link]

  • Google Patents. (n.d.). CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.
  • Google Patents. (n.d.). WO 2025/109026 A1 - Process for the preparation of 4-fluoro-3-methoxyaniline.
  • Google Patents. (n.d.). CN112110824A - Method for preparing 2-bromo-5-fluoroaniline.
  • ResearchGate. (n.d.). 13C-NMR spectrum of compound (4i). Retrieved from [Link]

  • PubChem. (n.d.). Compositions of 1-(4-bromo-5-(1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-2-fluoropheyl)-3-phenylurea - Patent US-11850241-B1. Retrieved from [Link]

Sources

Foundational

A Technical Guide to the Spectral Characteristics of 2-Bromo-5-fluoro-4-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals Foreword Molecular Structure and Key Features 2-Bromo-5-fluoro-4-methoxyaniline (C₇H₇BrFNO) possesses a unique substitution pattern on the benzene ring that...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Molecular Structure and Key Features

2-Bromo-5-fluoro-4-methoxyaniline (C₇H₇BrFNO) possesses a unique substitution pattern on the benzene ring that influences its electronic environment and, consequently, its spectral properties. The presence of a bromine atom, a fluorine atom, a methoxy group, and an aniline moiety creates a distinct electronic distribution, which is reflected in its spectroscopic signatures.

Molecular Formula: C₇H₇BrFNO Molecular Weight: 220.04 g/mol [1] CAS Number: 445441-58-7[1][2]

Diagram 1: Chemical Structure of 2-Bromo-5-fluoro-4-methoxyaniline

Caption: Structure of 2-Bromo-5-fluoro-4-methoxyaniline.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following are predicted ¹H and ¹³C NMR data for 2-Bromo-5-fluoro-4-methoxyaniline, based on established principles of chemical shifts and coupling constants for substituted benzenes.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy and amine groups. The substitution pattern—an amine group at C1, bromine at C2, a methoxy group at C4, and fluorine at C5—leaves two aromatic protons at C3 and C6.

  • Aromatic Protons: The proton at C6 will be influenced by the adjacent amino group and the meta-positioned fluorine. The proton at C3 will be coupled to the adjacent bromine and the meta-positioned fluorine. The fluorine atom will cause characteristic splitting of the signals of nearby protons.

  • Methoxy Protons: The three protons of the methoxy group are expected to appear as a sharp singlet.

  • Amine Protons: The two amine protons will likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for 2-Bromo-5-fluoro-4-methoxyaniline

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-37.1 - 7.3Doublet (d)~9-10 (³J H-F)
H-66.6 - 6.8Doublet (d)~4-5 (⁴J H-F)
-OCH₃3.8 - 4.0Singlet (s)-
-NH₂3.5 - 4.5Broad Singlet (br s)-

Note: Predictions are based on analysis of related structures and standard NMR prediction software. Actual experimental values may vary.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton. The presence of electronegative substituents (Br, F, O, N) will significantly influence the chemical shifts of the aromatic carbons. Carbon-fluorine coupling is also expected.

Table 2: Predicted ¹³C NMR Spectral Data for 2-Bromo-5-fluoro-4-methoxyaniline

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (J, Hz)
C-1 (-NH₂)140 - 145Doublet (²J C-F)
C-2 (-Br)100 - 105Doublet (³J C-F)
C-3115 - 120Doublet (³J C-F)
C-4 (-OCH₃)150 - 155Doublet (²J C-F)
C-5 (-F)155 - 160Doublet (¹J C-F)
C-6110 - 115Doublet (⁴J C-F)
-OCH₃55 - 60-

Note: These are predicted values. Experimental verification is recommended.

Diagram 2: NMR Acquisition Workflow

G cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing dissolve Dissolve ~10 mg in 0.5 mL CDCl₃ or DMSO-d₆ transfer Transfer to NMR tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument setup Tune and Shim instrument->setup acquire_H1 Acquire ¹H Spectrum setup->acquire_H1 acquire_C13 Acquire ¹³C Spectrum acquire_H1->acquire_C13 fourier Fourier Transform acquire_C13->fourier phase Phase Correction fourier->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate

Caption: A generalized workflow for acquiring NMR spectra.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-Bromo-5-fluoro-4-methoxyaniline is expected to show characteristic absorption bands for the N-H, C-H, C-O, C-N, C-F, and C-Br bonds.

Table 3: Predicted IR Absorption Bands for 2-Bromo-5-fluoro-4-methoxyaniline

Functional GroupPredicted Wavenumber (cm⁻¹)Description
N-H stretch (amine)3300 - 3500Two bands, characteristic of a primary amine
C-H stretch (aromatic)3000 - 3100Sharp, medium intensity
C-H stretch (aliphatic, -OCH₃)2850 - 3000Sharp, medium intensity
C=C stretch (aromatic)1500 - 1600Multiple bands
N-H bend (amine)1580 - 1650Medium to strong
C-O stretch (aryl ether)1200 - 1275 (asymmetric)Strong
C-O stretch (aryl ether)1000 - 1075 (symmetric)Strong
C-N stretch (aromatic amine)1250 - 1360Medium to strong
C-F stretch1000 - 1400Strong
C-Br stretch500 - 600Medium to strong

The presence of two distinct N-H stretching bands would confirm the primary amine functionality. The strong C-O and C-F stretching bands are also key diagnostic features.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-Bromo-5-fluoro-4-methoxyaniline, electron ionization (EI) would likely be used.

  • Molecular Ion Peak (M⁺): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Therefore, two peaks of nearly equal intensity will be observed at m/z 220 and 222.

  • Fragmentation: The molecule is expected to undergo fragmentation through various pathways, including:

    • Loss of a methyl radical (•CH₃) from the methoxy group, leading to a fragment at m/z 205/207.

    • Loss of a bromine atom (•Br), resulting in a fragment at m/z 141.

    • Subsequent loss of carbon monoxide (CO) from the methoxy-containing fragment.

Diagram 3: Predicted Mass Spectrometry Fragmentation

G M [M]⁺˙ m/z 220/222 M_minus_CH3 [M-CH₃]⁺ m/z 205/207 M->M_minus_CH3 - •CH₃ M_minus_Br [M-Br]⁺ m/z 141 M->M_minus_Br - •Br

Caption: Key predicted fragmentation pathways.

Experimental Protocols

While actual spectra for the title compound are not publicly available, the following are generalized, standard operating procedures for obtaining the spectral data discussed.

Protocol for NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 10-20 mg of 2-Bromo-5-fluoro-4-methoxyaniline and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Setup: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay). Subsequently, acquire the ¹³C NMR spectrum.

  • Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline corrections.

  • Analysis: Integrate the signals in the ¹H spectrum and identify the chemical shifts and coupling constants for all signals in both spectra.

Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid 2-Bromo-5-fluoro-4-methoxyaniline sample onto the ATR crystal.

  • Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Protocol for Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This technical guide provides a detailed, albeit predictive, overview of the NMR, IR, and MS spectral data for 2-Bromo-5-fluoro-4-methoxyaniline. The provided interpretations and protocols offer a solid framework for scientists engaged in the synthesis, characterization, and application of this and related compounds. It is crucial to underscore that while these predictions are based on sound scientific principles and comparative data, experimental verification remains the gold standard for unequivocal structural confirmation. This guide serves as a valuable resource to facilitate such empirical investigations.

References

  • AOBChem. (n.d.). 2-bromo-5-fluoro-4-methoxyaniline. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5-methoxyaniline. Retrieved from [Link]

  • NIST. (n.d.). 2-Bromo-4-chloroaniline. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Solubility of 2-Bromo-5-fluoro-4-methoxyaniline in Organic Solvents

Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Bromo-5-fluoro-4-methoxyaniline, a key intermediate in pharmaceutical and specialized chemical synthesis. In the abse...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Bromo-5-fluoro-4-methoxyaniline, a key intermediate in pharmaceutical and specialized chemical synthesis. In the absence of extensive published quantitative solubility data, this document establishes a predictive framework based on the molecule's physicochemical properties and the fundamental principles of solubility. We present a detailed, field-proven experimental protocol for the accurate determination of its solubility in various organic solvents, empowering researchers and drug development professionals to generate reliable data for process optimization, formulation, and purification. This guide is structured to deliver not just procedural steps, but the underlying scientific rationale, ensuring a deep and actionable understanding of the solubility behavior of this complex aniline derivative.

Introduction: The Critical Role of Solubility in Drug Development and Synthesis

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like 2-Bromo-5-fluoro-4-methoxyaniline is a cornerstone of successful drug development and chemical manufacturing. It is a critical parameter that influences a multitude of processes, including:

  • Reaction Kinetics: The rate and completeness of a chemical reaction are often dictated by the ability of the reactants to dissolve and interact in a solvent.

  • Purification and Crystallization: Selective solubility in different solvents is the foundation of purification techniques such as recrystallization, which are essential for achieving the high purity standards required for pharmaceutical compounds.

  • Formulation: The bioavailability of a drug is intrinsically linked to its solubility. Poor solubility can lead to low absorption and reduced therapeutic efficacy.

  • Process Scalability: Understanding solubility is paramount for the seamless transition from laboratory-scale synthesis to large-scale industrial production, preventing unforeseen precipitation or handling issues.

This guide will delve into the theoretical and practical aspects of the solubility of 2-Bromo-5-fluoro-4-methoxyaniline, providing a robust framework for its application in a research and development setting.

Physicochemical Properties of 2-Bromo-5-fluoro-4-methoxyaniline

A thorough understanding of the physicochemical properties of a solute is the first step in predicting its solubility. The structure of 2-Bromo-5-fluoro-4-methoxyaniline, presented in Figure 1, reveals a complex interplay of functional groups that govern its interactions with various solvents.

Figure 1: Chemical Structure of 2-Bromo-5-fluoro-4-methoxyaniline

Caption: Structure of 2-Bromo-5-fluoro-4-methoxyaniline.

Key physicochemical properties are summarized in Table 1 .

Table 1: Physicochemical Properties of 2-Bromo-5-fluoro-4-methoxyaniline

PropertyValueSource
CAS Number 445441-58-7[1][2]
Molecular Formula C₇H₇BrFNO[1][2]
Molecular Weight 220.04 g/mol [2]
Appearance Solid (predicted)General knowledge
Polarity Moderately polarInferred from structure

The molecule possesses several key features that influence its solubility:

  • Aromatic Ring: The benzene ring is a large, non-polar moiety, which will favor interactions with non-polar or moderately polar solvents through van der Waals forces.

  • Amino Group (-NH₂): This group is polar and capable of acting as a hydrogen bond donor. It will contribute to solubility in polar protic solvents.

  • Methoxy Group (-OCH₃): The ether linkage introduces polarity and can act as a hydrogen bond acceptor.

  • Halogen Substituents (Br and F): The bromine and fluorine atoms increase the molecule's polarity and molecular weight.

Inferred Solubility Profile

Based on the principle of "like dissolves like," we can infer a qualitative solubility profile for 2-Bromo-5-fluoro-4-methoxyaniline.[3][4] The presence of both polar functional groups and a non-polar aromatic ring suggests a degree of solubility in a range of solvents.

Table 2: Inferred Qualitative Solubility of 2-Bromo-5-fluoro-4-methoxyaniline in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolSoluble to Moderately SolubleThe amino group can form hydrogen bonds with the hydroxyl groups of these solvents.
Polar Aprotic Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Soluble to Very SolubleThe dipole-dipole interactions between the solvent and the polar functional groups of the solute will be strong.
Non-Polar Toluene, Hexane, Diethyl EtherSparingly Soluble to InsolubleThe large non-polar aromatic ring will have some affinity for these solvents, but the polar functional groups will limit solubility.
Chlorinated Dichloromethane (DCM), ChloroformModerately SolubleThese solvents have a moderate polarity and can interact with both the polar and non-polar parts of the molecule.

It is crucial to note that this table represents an educated prediction. Actual quantitative solubility can be influenced by factors such as temperature and crystalline structure. Therefore, experimental verification is essential.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines a reliable gravimetric method for determining the solubility of 2-Bromo-5-fluoro-4-methoxyaniline in a given organic solvent at a specific temperature. This method is robust, requires standard laboratory equipment, and provides accurate quantitative data.

Materials and Equipment
  • 2-Bromo-5-fluoro-4-methoxyaniline

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg accuracy)

  • Thermostatically controlled shaker or water bath

  • Vials with screw caps

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Syringes

  • Pre-weighed evaporation dishes or vials

  • Drying oven or vacuum oven

  • Desiccator

Experimental Workflow

The overall workflow for the gravimetric determination of solubility is depicted in the following diagram.

G cluster_protocol Solubility Determination Workflow start Start prepare_slurry Prepare Slurry: Add excess solute to a known volume of solvent start->prepare_slurry equilibrate Equilibrate: Incubate at constant temperature with agitation prepare_slurry->equilibrate sample_supernatant Sample Supernatant: Withdraw an aliquot of the clear supernatant equilibrate->sample_supernatant filter_solution Filter Solution: Pass the aliquot through a syringe filter sample_supernatant->filter_solution weigh_filtrate Weigh Filtrate: Accurately weigh the filtered solution filter_solution->weigh_filtrate evaporate_solvent Evaporate Solvent: Dry the filtrate to a constant weight weigh_filtrate->evaporate_solvent weigh_residue Weigh Residue: Accurately weigh the solid residue evaporate_solvent->weigh_residue calculate_solubility Calculate Solubility weigh_residue->calculate_solubility

Caption: Gravimetric method for solubility determination.

Detailed Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of 2-Bromo-5-fluoro-4-methoxyaniline to a vial containing a known volume (e.g., 5 mL) of the chosen solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A typical duration is 24-48 hours. The time required may vary depending on the compound and solvent.

  • Sampling:

    • Once equilibrium is reached, stop the agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume (e.g., 1-2 mL) of the clear supernatant using a syringe.

  • Filtration:

    • Attach a 0.22 µm syringe filter to the syringe. The filter material must be chemically resistant to the solvent.

    • Dispense the solution through the filter into a pre-weighed, clean, and dry evaporation dish or vial. This step is critical to remove any undissolved microparticles.

  • Gravimetric Analysis:

    • Accurately weigh the evaporation dish containing the filtered solution (W_total).

    • Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Alternatively, a vacuum oven can be used for more sensitive compounds.

    • Dry the sample until a constant weight is achieved. This is confirmed by repeated weighing until the difference between consecutive measurements is negligible.

    • After cooling to room temperature in a desiccator, accurately weigh the evaporation dish containing the dry solid residue (W_residue).

Calculation of Solubility

The solubility can be calculated using the following formulas:

  • Weight of the solvent:

    • W_solvent = W_total - W_residue

  • Solubility (in g/100 g of solvent):

    • Solubility = (Weight of residue / Weight of solvent) * 100

To express solubility in other units, such as g/L or mol/L, the density of the solvent at the experimental temperature is required.

Safety and Handling Considerations

2-Bromo-5-fluoro-4-methoxyaniline and many organic solvents are hazardous. It is imperative to consult the Safety Data Sheet (SDS) for each substance before commencing any experimental work. General safety precautions include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoiding inhalation of dust and vapors.

  • Preventing contact with skin and eyes.

Conclusion

References

  • Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. [Link]

  • Sedgham, A. S., & Llinàs, A. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 122(1), 1-56. [Link]

  • Ghaedi, H., & Ghasemi, J. B. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Journal of Cheminformatics, 15(1), 93. [Link]

  • Van der Maelen, T., & Verstraelen, T. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal, 67(11), e17381. [Link]

  • Xu, S., Ogi, S., Sugiyasu, K., Sumi, S., Kobayashi, Y., & Takeuchi, M. (2014). Conductive poly(2,5-substituted aniline)s highly soluble both in water and organic solvents. Journal of Nanoscience and Nanotechnology, 14(6), 4449–4454. [Link]

  • Solubility of Things. (n.d.). Aniline. Retrieved from [Link]

  • Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]

  • El-Sonbati, A. Z., & El-Bindary, A. A. (2003). Kinetic studies of the chemical polymerization of substituted aniline in aqueous solutions and characterization of the polymer obtained Part 1. 3‐Chloroaniline. Polymer International, 52(6), 967-974. [Link]

  • Vedantu. (n.d.). Aniline is soluble in which of the following organic class 12 chemistry CBSE. Retrieved from [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

  • ResearchGate. (n.d.). Hansen solubility parameters for the selected polymers, solvents, and nonsolvents. [Image]. Retrieved from [Link]

  • Nakamura, Y. (2018). Measurement of Hansen Solubility Parameters on Surface of Fine Particles Using Capillary. KONA Powder and Particle Journal, 35, 138-154. [Link]

  • Wang, C., et al. (2019). Supporting Information for Exploiting Hansen Solubility Parameters to Tune Porosity and Function in Conjugated Microporous Polymers. Angewandte Chemie International Edition, 58(40), 14163-14168. [Link]

  • AOBChem USA. (n.d.). 2-bromo-5-fluoro-4-methoxyaniline. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5-fluoro-4-nitroaniline. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5-methoxyaniline. Retrieved from [Link]

  • Wikipedia. (n.d.). p-Anisidine. Retrieved from [Link]

  • Maksons Fine Chem Pvt. Ltd. (n.d.). 2-Bromo-5-methoxy aniline. Retrieved from [Link]

Sources

Foundational

Introduction: The Significance of 2-Bromo-5-fluoro-4-methoxyaniline in Modern Drug Discovery

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Bromo-5-fluoro-4-methoxyaniline 2-Bromo-5-fluoro-4-methoxyaniline is a highly functionalized aromatic amine that serves as a critical building block...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Bromo-5-fluoro-4-methoxyaniline

2-Bromo-5-fluoro-4-methoxyaniline is a highly functionalized aromatic amine that serves as a critical building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, a methoxy group, and an aniline moiety, provides multiple reaction sites for chemical modification. This versatility makes it a valuable intermediate in the development of novel pharmaceutical agents and other high-value chemical entities. Substituted anilines are a cornerstone in medicinal chemistry, forming the core structure of numerous drugs across various therapeutic areas, including oncology and neurology.[1][2][3][4] The strategic placement of halogen atoms and electron-donating groups on the aniline ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are crucial for optimizing drug efficacy and pharmacokinetic profiles.[5]

This guide provides a comprehensive overview of a robust synthetic route to 2-Bromo-5-fluoro-4-methoxyaniline, detailing the underlying chemical principles, a step-by-step experimental protocol, and a full suite of characterization techniques to ensure the identity, purity, and structural integrity of the final compound.

Part 1: Strategic Synthesis via Electrophilic Aromatic Substitution

The synthesis of 2-Bromo-5-fluoro-4-methoxyaniline is most effectively achieved through the regioselective bromination of a suitable precursor. The chosen synthetic strategy leverages the principles of electrophilic aromatic substitution, where the directing effects of the substituents on the aromatic ring guide the incoming electrophile (bromine) to the desired position.

Causality of Experimental Design: Precursor Selection and Regioselectivity

The logical starting material for this synthesis is 5-fluoro-4-methoxyaniline . The rationale for this choice is based on the powerful activating and ortho-, para-directing effects of the amine (-NH₂) and methoxy (-OCH₃) groups.

  • Dominant Directing Group : The amine group is one of the strongest activating groups, and its ortho-directing influence is paramount.

  • Synergistic Effects : The methoxy group, also an ortho-, para-director, reinforces the activation of the ring.

  • Positional Outcome : In 5-fluoro-4-methoxyaniline, the position ortho to the amine group (C2) is vacant and activated. The position para to the methoxy group is occupied by the amine. Therefore, the incoming bromine electrophile is overwhelmingly directed to the C2 position, yielding the desired 2-Bromo-5-fluoro-4-methoxyaniline isomer with high selectivity.

N-Bromosuccinimide (NBS) is selected as the brominating agent.[6] Unlike using elemental bromine (Br₂), NBS is a solid, making it safer and easier to handle. It provides a controlled, slow release of electrophilic bromine, which minimizes the formation of over-brominated byproducts.[7]

Synthetic Pathway Diagram

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Start 5-Fluoro-4-methoxyaniline Solvent DMF (Solvent) Start->Solvent Dissolved in NBS N-Bromosuccinimide (NBS) NBS->Solvent Added to solution Product 2-Bromo-5-fluoro-4-methoxyaniline Solvent->Product Yields

Caption: Synthetic route to 2-Bromo-5-fluoro-4-methoxyaniline.

Detailed Experimental Protocol

This protocol is a self-validating system. Successful execution, monitored by Thin-Layer Chromatography (TLC), and confirmed by the characterization data in Part 2, validates the procedure.

Materials and Equipment:

  • 5-Fluoro-4-methoxyaniline

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and n-hexane (for chromatography)

  • Round-bottom flask, magnetic stirrer, dropping funnel, standard glassware

  • Rotary evaporator

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: In a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar, dissolve 5-fluoro-4-methoxyaniline (1.0 eq) in anhydrous DMF (approx. 5-10 mL per gram of aniline).

  • Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (1.1 eq) in a minimal amount of DMF. Transfer this solution to a dropping funnel.

  • Bromination: Cool the aniline solution to 0 °C using an ice bath. Add the NBS solution dropwise over 30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting material.

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water. Extract the aqueous phase three times with dichloromethane.

  • Washing: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution, water, and finally, brine. This removes residual DMF and acidic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in n-hexane (e.g., starting from 5% and gradually increasing to 20% ethyl acetate) to isolate the pure 2-Bromo-5-fluoro-4-methoxyaniline.

  • Final Analysis: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum to obtain the final product as a solid. Proceed with characterization as described in Part 2.

Part 2: Comprehensive Characterization and Data Validation

Thorough characterization is essential to confirm the structure and assess the purity of the synthesized 2-Bromo-5-fluoro-4-methoxyaniline. The following techniques provide orthogonal data points for a conclusive analysis.

Characterization Workflow Diagram

Characterization_Workflow cluster_techniques Analytical Techniques cluster_outputs Results Input Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Input->NMR FTIR FTIR Spectroscopy Input->FTIR MS Mass Spectrometry Input->MS HPLC HPLC Analysis Input->HPLC Structure Structural Confirmation NMR->Structure FTIR->Structure MS->Structure Purity Purity Assessment (>95%) HPLC->Purity

Sources

Exploratory

An In-Depth Technical Guide to the Reactivity and Electronic Effects of 2-Bromo-5-fluoro-4-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of 2-bromo-5-fluoro-4-methoxyaniline, a polysubs...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of 2-bromo-5-fluoro-4-methoxyaniline, a polysubstituted aniline with significant potential in medicinal chemistry and materials science. We will dissect the intricate interplay of its four distinct substituents—bromo, fluoro, methoxy, and amino—to elucidate their combined electronic effects on the aromatic ring. This guide will explore the molecule's reactivity, particularly in electrophilic aromatic substitution and reactions involving the versatile amino group. Detailed, field-proven experimental protocols are provided, offering researchers a practical framework for the synthesis and derivatization of this valuable chemical entity. The causality behind experimental choices is explained, ensuring a deep understanding of the underlying chemical principles.

Physicochemical Properties and Safety Data

A thorough understanding of a compound's physical and chemical properties is paramount for its safe and effective use in a research setting. The table below summarizes the key identifiers and properties of 2-bromo-5-fluoro-4-methoxyaniline.

PropertyValueSource
IUPAC Name 2-bromo-5-fluoro-4-methoxyaniline[1]
CAS Number 445441-58-7[1]
Molecular Formula C₇H₇BrFNO[1]
Molecular Weight 220.04 g/mol [2]
MDL Number MFCD22200117[1]

Safety and Handling:

The Symphony of Electronic Effects: A Detailed Analysis

The reactivity of 2-bromo-5-fluoro-4-methoxyaniline is governed by the cumulative electronic influence of its four substituents. Each group exerts both inductive (-I/+I) and resonance (-M/+M) effects, which either withdraw or donate electron density from the aromatic ring, thereby influencing its nucleophilicity and the regioselectivity of its reactions.

Individual Substituent Effects:

SubstituentInductive EffectResonance EffectOverall Effect on Electrophilic Aromatic SubstitutionDirecting Effect
-NH₂ (Amino) -I (weakly withdrawing)+M (strongly donating)Strongly ActivatingOrtho, Para
-OCH₃ (Methoxy) -I (withdrawing)+M (strongly donating)Strongly ActivatingOrtho, Para
-F (Fluoro) -I (strongly withdrawing)+M (weakly donating)DeactivatingOrtho, Para
-Br (Bromo) -I (withdrawing)+M (weakly donating)DeactivatingOrtho, Para

Integrated Analysis:

The amino (-NH₂) and methoxy (-OCH₃) groups are powerful activating groups due to the strong electron-donating resonance effect of the nitrogen and oxygen lone pairs, respectively. This donation significantly increases the electron density of the aromatic ring, making it highly susceptible to electrophilic attack. Conversely, the fluorine and bromine atoms are deactivating due to their strong electron-withdrawing inductive effects, which outweigh their weak resonance donation.

The directing effects of all four substituents are ortho, para. This leads to a complex interplay in determining the site of electrophilic substitution. The positions ortho and para to the strongly activating amino and methoxy groups will be the most electron-rich and therefore the most likely sites of reaction.

Diagram: Cumulative Electronic Effects on the Aromatic Ring

electronic_effects substituents Substituent Effects on 2-Bromo-5-fluoro-4-methoxyaniline NH2 NH2 OCH3 OCH3 F F Br Br Ring Aromatic Ring NH2->Ring OCH3->Ring F->Ring Br->Ring

Caption: A summary of the electronic effects of the substituents.

Synthesis of 2-Bromo-5-fluoro-4-methoxyaniline

While a direct, published synthesis for 2-bromo-5-fluoro-4-methoxyaniline is not readily found in the literature, a plausible synthetic route can be designed based on established methodologies for related polysubstituted anilines, particularly from patent literature. A common strategy involves the protection of the highly reactive amino group, followed by sequential introduction of the other substituents.

Diagram: Proposed Synthetic Pathway

synthesis_pathway start 4-Fluoro-3-methoxyaniline step1 Acetylation (Acetic Anhydride) start->step1 intermediate1 N-(4-Fluoro-3-methoxyphenyl)acetamide step1->intermediate1 step2 Bromination (N-Bromosuccinimide) intermediate1->step2 intermediate2 N-(2-Bromo-4-fluoro-5-methoxyphenyl)acetamide step2->intermediate2 step3 Hydrolysis (Acid or Base) intermediate2->step3 product 2-Bromo-5-fluoro-4-methoxyaniline step3->product

Caption: A proposed multi-step synthesis of the target compound.

Reactivity and Experimental Protocols

The rich functionality of 2-bromo-5-fluoro-4-methoxyaniline makes it a versatile building block in organic synthesis. The following sections detail its expected reactivity and provide exemplary protocols for key transformations.

Electrophilic Aromatic Substitution: Bromination

The high activation of the ring by the amino and methoxy groups suggests that further electrophilic substitution will be facile. However, this high reactivity can also lead to polysubstitution.[3] To achieve controlled monobromination, protection of the amino group as an acetamide is a well-established and effective strategy.[3]

Protocol: Electrophilic Bromination (via N-acetylation)

  • Protection of the Amino Group:

    • In a round-bottom flask, dissolve 2-bromo-5-fluoro-4-methoxyaniline (1.0 eq.) in a suitable solvent such as acetic acid or dichloromethane.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add acetic anhydride (1.1 eq.).

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction with water and extract the product with an organic solvent. Dry the organic layer and concentrate in vacuo to yield N-(2-bromo-5-fluoro-4-methoxyphenyl)acetamide.

  • Bromination of the Acetanilide:

    • Dissolve the N-(2-bromo-5-fluoro-4-methoxyphenyl)acetamide (1.0 eq.) in a suitable solvent like acetonitrile or DMF.[6]

    • Add N-bromosuccinimide (NBS) (1.0 eq.) portion-wise at room temperature.[6]

    • Stir the reaction for 2-4 hours, monitoring by TLC.

    • Upon completion, quench with water and extract the product.

  • Deprotection:

    • The crude brominated acetanilide can be hydrolyzed by refluxing with aqueous acid (e.g., HCl) or base (e.g., NaOH) to yield the corresponding brominated aniline.

Diagram: Workflow for Controlled Bromination

bromination_workflow start 2-Bromo-5-fluoro-4-methoxyaniline protection Amino Group Protection (Acetylation) start->protection bromination Electrophilic Bromination (NBS) protection->bromination deprotection Hydrolysis of Amide bromination->deprotection product Brominated Product deprotection->product

Caption: A schematic of the bromination process with protection/deprotection.

Reactions of the Amino Group: Diazotization

The primary aromatic amine functionality allows for diazotization to form a diazonium salt. This intermediate is highly valuable as it can be converted into a wide range of other functional groups (e.g., -OH, -CN, -H, and other halogens) via Sandmeyer or related reactions.

Protocol: Diazotization and Subsequent Sandmeyer Reaction

  • Formation of the Diazonium Salt:

    • Suspend 2-bromo-5-fluoro-4-methoxyaniline (1.0 eq.) in a mixture of a strong acid (e.g., H₂SO₄ or HCl) and water at 0-5 °C.

    • Slowly add a solution of sodium nitrite (NaNO₂) (1.0 eq.) in water, keeping the temperature below 5 °C.

    • Stir the mixture at this temperature for 30 minutes. The formation of the diazonium salt can be monitored by testing for the absence of the starting amine with a suitable indicator.

  • Sandmeyer Reaction (Example: Conversion to a Cyano Group):

    • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a suitable solvent.

    • Slowly add the cold diazonium salt solution to the CuCN solution.

    • Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

    • Cool the reaction mixture and extract the product.

diazotization_pathway start {2-Bromo-5-fluoro-4-methoxyaniline | -NH₂} diazotization {Diazonium Salt | -N₂⁺} start->diazotization NaNO₂, H⁺ 0-5 °C sandmeyer {Substituted Product | e.g., -CN} diazotization->sandmeyer CuCN

Sources

Foundational

The Strategic Utility of 2-Bromo-5-fluoro-4-methoxyaniline in Modern Synthesis

An In-Depth Technical Guide for Chemical Researchers and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular s...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Chemical Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for modulating physicochemical and biological properties.[1] Within the arsenal of fluorinated building blocks, 2-Bromo-5-fluoro-4-methoxyaniline emerges as a highly versatile and strategically functionalized intermediate. Its unique substitution pattern—a nucleophilic aniline, a handle for cross-coupling in the form of a bromine atom, and the electron-donating methoxy group, all influenced by the strong electronegativity of fluorine—renders it a valuable component for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the synthesis, properties, and synthetic applications of 2-Bromo-5-fluoro-4-methoxyaniline, offering field-proven insights for researchers and drug development professionals.

Physicochemical and Safety Profile

A thorough understanding of a building block's fundamental properties is paramount for its effective and safe utilization in synthesis. Key data for 2-Bromo-5-fluoro-4-methoxyaniline (CAS No. 445441-58-7) are summarized below.

PropertyValueSource
CAS Number 445441-58-7[2]
Molecular Formula C₇H₇BrFNO[2]
Molecular Weight 220.04 g/mol [2]
Purity Typically ≥95%[3]
Appearance Not consistently reported; may vary[3]
Storage Keep in a dark place, under an inert atmosphere, at room temperature or refrigerated (4-8°C)[2][3]

Safety and Handling:

2-Bromo-5-fluoro-4-methoxyaniline is classified as hazardous.[2][3] Researchers must consult the full Safety Data Sheet (SDS) before use and handle the compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and eye protection.

Hazard StatementDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Strategic Synthesis of the Building Block

The efficient synthesis of 2-Bromo-5-fluoro-4-methoxyaniline is crucial for its accessibility as a building block. While a direct, one-pot synthesis from simple precursors is not prominently described in readily available literature, a logical and industrially relevant synthetic pathway can be constructed through the preparation and subsequent functionalization of a key nitro-intermediate, 2-bromo-5-fluoro-4-nitroaniline . A patented method provides a robust foundation for this approach.[4]

Proposed Synthetic Workflow

The synthesis can be envisioned as a multi-step process, beginning with a readily available starting material and proceeding through nitration, bromination, and finally, reduction and methylation steps (or vice versa). The following workflow is a proposed pathway based on established chemical transformations.

Synthetic Workflow cluster_0 Alternative Route A Precursor (e.g., 4-Fluoro-3-methoxyaniline) B Bromination A->B e.g., NBS C 2-Bromo-5-fluoro-4-methoxyaniline B->C D 4-Fluoroaniline E Nitration & Bromination D->E Multi-step F 2-Bromo-5-fluoro-4-nitroaniline E->F G Reduction of Nitro Group F->G e.g., Fe/HCl H Introduction of Methoxy Group G->H e.g., Methylation H->C Suzuki-Miyaura Coupling reactant1 2-Bromo-5-fluoro- 4-methoxyaniline catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base reactant1->catalyst reactant2 Arylboronic Acid (R-B(OH)₂) reactant2->catalyst product 2-Aryl-5-fluoro- 4-methoxyaniline catalyst->product

Caption: General scheme of a Suzuki-Miyaura coupling reaction.

  • Experimental Insight: The electron-rich nature of the aniline ring, further enhanced by the methoxy group, can influence the oxidative addition step of the catalytic cycle. The choice of palladium catalyst, ligand, and base is critical to achieve high yields and prevent side reactions. [5] 2. Buchwald-Hartwig Amination:

This reaction is a powerful method for the formation of C-N bonds, allowing for the synthesis of complex diarylamines or the introduction of various amine-containing moieties. [6]

Buchwald-Hartwig Amination reactant1 2-Bromo-5-fluoro- 4-methoxyaniline catalyst Pd Catalyst + Ligand + Base reactant1->catalyst reactant2 Amine (R₂NH) reactant2->catalyst product N-Substituted-5-fluoro- 4-methoxy-benzene-1,2-diamine Derivative catalyst->product

Caption: General scheme of a Buchwald-Hartwig amination reaction.

  • Expert Rationale: The selection of a suitable phosphine ligand is paramount in Buchwald-Hartwig aminations. Bulky, electron-rich ligands are often employed to facilitate the reductive elimination step and improve catalytic turnover. [7]The presence of the free aniline in the starting material may require protection or careful optimization of reaction conditions to prevent self-coupling or catalyst inhibition.

Reactions of the Aniline Moiety

The amino group of 2-Bromo-5-fluoro-4-methoxyaniline is a versatile nucleophile.

  • Amide Bond Formation: The aniline can be readily acylated with carboxylic acids, acid chlorides, or acid anhydrides to form amides, a common functional group in many bioactive molecules.

  • Diazotization and Subsequent Reactions: The aniline can undergo diazotization to form a diazonium salt, which can then be subjected to a variety of transformations, including Sandmeyer reactions to introduce other functional groups.

Applications in Drug Discovery and Materials Science

While specific, named examples of drugs synthesized directly from 2-Bromo-5-fluoro-4-methoxyaniline are not prevalent in the searched literature, its structural motifs are found in various bioactive compounds. The utility of structurally similar bromo-fluoro-anilines as intermediates in the synthesis of pharmaceuticals is well-documented. [8]For instance, fluorinated anilines are key components in the synthesis of kinase inhibitors, anti-cancer agents, and drugs targeting the central nervous system. The unique combination of functional groups in 2-Bromo-5-fluoro-4-methoxyaniline makes it an attractive building block for generating libraries of novel compounds for high-throughput screening in drug discovery programs.

Conclusion

2-Bromo-5-fluoro-4-methoxyaniline is a synthetic building block of significant strategic value. Its well-defined reactivity, stemming from the orthogonal nature of its bromo, fluoro, methoxy, and amino substituents, provides chemists with a powerful tool for the construction of complex molecular targets. The ability to engage in reliable and high-yielding cross-coupling and nucleophilic substitution reactions underscores its importance in the synthesis of novel pharmaceuticals and advanced materials. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, will enable researchers to harness the full potential of this versatile intermediate in their synthetic endeavors.

References

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Exploratory

The Discovery of Novel 2-Bromo-5-fluoro-4-methoxyaniline Derivatives: A Technical Guide for Drug Development Professionals

Introduction: The Strategic Value of the Substituted Aniline Scaffold in Modern Drug Discovery In the landscape of medicinal chemistry, the aniline scaffold remains a cornerstone for the development of novel therapeutics...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Substituted Aniline Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the aniline scaffold remains a cornerstone for the development of novel therapeutics, particularly in the realm of kinase inhibitors.[1][2] Its inherent structural and electronic properties provide a versatile platform for molecular elaboration, enabling the fine-tuning of pharmacological activity. The strategic incorporation of halogen and methoxy substituents onto the aniline ring can profoundly influence a compound's metabolic stability, membrane permeability, and binding affinity to target proteins.[3] This guide focuses on the 2-Bromo-5-fluoro-4-methoxyaniline core, a scaffold of significant interest due to its unique combination of substituents that offer a rich potential for derivatization and the discovery of novel drug candidates.

The presence of a bromine atom at the 2-position provides a handle for a variety of cross-coupling reactions, allowing for the introduction of diverse chemical moieties to explore the chemical space around the core. The fluorine atom at the 5-position can enhance metabolic stability and binding interactions through the formation of hydrogen bonds or by altering the electronic nature of the aromatic ring. The methoxy group at the 4-position can also contribute to binding and influence the overall physicochemical properties of the molecule. This guide will provide a comprehensive overview of the discovery process for novel derivatives of this scaffold, from initial design considerations to synthetic strategies and biological evaluation, with a focus on the development of kinase inhibitors.

The Rationale for Targeting Kinases with 2-Bromo-5-fluoro-4-methoxyaniline Derivatives

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[4] Consequently, kinase inhibitors have emerged as a major class of therapeutic agents.[5] The 4-anilinoquinazoline scaffold is a well-established pharmacophore found in several approved kinase inhibitors, such as gefitinib and lapatinib, which target the epidermal growth factor receptor (EGFR) family of kinases.[6][7] The aniline moiety in these inhibitors typically occupies the ATP-binding site of the kinase, forming crucial hydrogen bond interactions with the hinge region of the enzyme.[8]

The 2-Bromo-5-fluoro-4-methoxyaniline scaffold represents a promising starting point for the design of novel kinase inhibitors. By incorporating this substituted aniline into a suitable heterocyclic system, such as a quinazoline, it is possible to generate a new generation of inhibitors with potentially improved potency, selectivity, and pharmacokinetic properties. The substituents on the aniline ring can be systematically varied to probe the structure-activity relationships (SAR) and optimize the inhibitor's interaction with the target kinase.

Synthetic Strategies for the Derivatization of the 2-Bromo-5-fluoro-4-methoxyaniline Core

The synthesis of novel derivatives of 2-Bromo-5-fluoro-4-methoxyaniline can be approached through a variety of established synthetic methodologies. The primary strategy involves the coupling of the aniline core with a suitable heterocyclic partner, followed by further diversification of the resulting scaffold.

Core Synthesis: Preparation of 2-Bromo-5-fluoro-4-methoxyaniline

The starting material, 2-Bromo-5-fluoro-4-methoxyaniline, is commercially available.[9][10] However, for large-scale synthesis or the preparation of analogs with variations in the substitution pattern, several synthetic routes can be employed. A common approach involves the nitration of a substituted aniline, followed by reduction of the nitro group to an amine.[11]

Derivatization via Nucleophilic Aromatic Substitution and Cross-Coupling Reactions

Once the 2-Bromo-5-fluoro-4-methoxyaniline core is obtained, it can be derivatized using a range of modern synthetic techniques. A key step is the coupling of the aniline with a heterocyclic scaffold, such as a 4-chloroquinazoline, via a nucleophilic aromatic substitution reaction. This reaction forms the core 4-anilinoquinazoline structure.

The bromine atom on the aniline ring serves as a versatile handle for further diversification through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions allow for the introduction of a wide variety of substituents, including aryl, heteroaryl, alkyl, and amino groups, at the 2-position of the aniline ring. This systematic exploration of chemical space is crucial for elucidating the SAR and optimizing the biological activity of the resulting derivatives.

Experimental Protocols

Protocol 1: Synthesis of a 4-(2-Bromo-5-fluoro-4-methoxyanilino)quinazoline Derivative
  • Reaction Setup: To a solution of 4-chloroquinazoline (1.0 eq) in isopropanol, add 2-Bromo-5-fluoro-4-methoxyaniline (1.1 eq) and a catalytic amount of hydrochloric acid.

  • Reaction Conditions: Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of solution. Collect the solid by filtration, wash with cold isopropanol, and dry under vacuum to yield the desired 4-(2-Bromo-5-fluoro-4-methoxyanilino)quinazoline derivative.

Protocol 2: Suzuki-Miyaura Cross-Coupling for Further Derivatization
  • Reaction Setup: In a microwave vial, combine the 4-(2-Bromo-5-fluoro-4-methoxyanilino)quinazoline derivative (1.0 eq), a boronic acid or boronate ester (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.1 eq), and a base such as potassium carbonate (2.0 eq) in a mixture of dioxane and water.

  • Reaction Conditions: Seal the vial and heat the reaction mixture in a microwave reactor at 120-150°C for 30-60 minutes.

  • Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Visualizing the Synthetic Workflow

G cluster_0 Core Synthesis cluster_1 Derivatization 4-Chloroquinazoline 4-Chloroquinazoline Core_Product 4-(2-Bromo-5-fluoro-4-methoxyanilino)quinazoline 4-Chloroquinazoline->Core_Product Nucleophilic Aromatic Substitution 2-Bromo-5-fluoro-4-methoxyaniline 2-Bromo-5-fluoro-4-methoxyaniline 2-Bromo-5-fluoro-4-methoxyaniline->Core_Product Final_Product Diversified Kinase Inhibitor Core_Product->Final_Product Suzuki-Miyaura Coupling Boronic_Acid R-B(OH)2 Boronic_Acid->Final_Product G Growth_Factor Growth Factor EGFR EGFR Growth_Factor->EGFR ADP ADP EGFR->ADP Phosphorylation Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) EGFR->Downstream_Signaling Activates ATP ATP ATP->EGFR Binds to active site Inhibitor 2-Bromo-5-fluoro-4-methoxyaniline Derivative Inhibitor->EGFR Blocks ATP binding Cell_Proliferation Cell Proliferation Survival Downstream_Signaling->Cell_Proliferation

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Strategic Synthesis of Novel Heterocyclic Scaffolds from 2-Bromo-5-fluoro-4-methoxyaniline

Abstract This document provides a comprehensive guide for the synthesis of diverse and medicinally relevant heterocyclic compounds utilizing 2-Bromo-5-fluoro-4-methoxyaniline as a strategic starting material. This anilin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of diverse and medicinally relevant heterocyclic compounds utilizing 2-Bromo-5-fluoro-4-methoxyaniline as a strategic starting material. This aniline derivative is a valuable building block due to its unique substitution pattern: a bromine atom, which serves as a versatile handle for cross-coupling and cyclization reactions; a fluorine atom, known to enhance metabolic stability and binding affinity in drug candidates; and an electron-donating methoxy group that modulates the reactivity of the aromatic ring.[1][2][3] We present detailed, field-proven protocols for the synthesis of high-value heterocyclic cores, including benzoxazoles, quinolines, and benzimidazoles. The causality behind experimental choices, mechanistic insights, and step-by-step methodologies are elucidated to empower researchers in drug discovery and materials science.

Introduction: The Strategic Value of 2-Bromo-5-fluoro-4-methoxyaniline

2-Bromo-5-fluoro-4-methoxyaniline (CAS No: 445441-58-7) is a polysubstituted aniline that offers a powerful platform for the construction of complex molecular architectures.[4] Its utility stems from the orthogonal reactivity of its functional groups.

  • The Bromo Group (Position 2): This is the primary site for transition-metal-catalyzed reactions, including palladium and copper-catalyzed cross-couplings and annulations. It allows for the regioselective formation of new carbon-carbon and carbon-heteroatom bonds, which is fundamental to building fused ring systems.

  • The Amino Group (Position 1): The nucleophilic amine is a key participant in condensation and acylation reactions, serving as an essential nitrogen source for the formation of the heterocyclic ring.

  • The Fluoro Group (Position 5): The incorporation of fluorine is a widely used strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.[1][5] It can increase lipophilicity, improve metabolic stability by blocking potential sites of oxidation, and enhance binding affinity through favorable electrostatic interactions.[1]

  • The Methoxy Group (Position 4): This electron-donating group influences the electronic properties of the aromatic ring, impacting the regioselectivity of subsequent reactions and the properties of the final compound.

This guide details robust and reproducible protocols for leveraging these features to synthesize key heterocyclic families with broad applications in pharmaceutical and agrochemical research.[6][7]

Synthesis of 2-Aryl-6-fluoro-7-methoxybenzoxazoles via Copper-Catalyzed Domino Annulation

Benzoxazoles are a prominent class of heterocyclic compounds found in numerous biologically active molecules. The following protocol describes a one-pot domino acylation-annulation reaction that efficiently transforms 2-bromoanilines into 2-substituted benzoxazoles, avoiding the need for traditional 2-aminophenol precursors.[8]

Mechanistic Rationale

This transformation proceeds via a copper-catalyzed domino sequence. Initially, a copper(I)-catalyzed N-acylation of 2-Bromo-5-fluoro-4-methoxyaniline with an acyl chloride occurs. The resulting amide intermediate then undergoes an intramolecular C-O bond formation via an Ullmann-type coupling, where the amide oxygen displaces the bromine atom to form the oxazole ring. The use of a ligand like 1,10-phenanthroline stabilizes the copper catalyst, while a base such as cesium carbonate is crucial for the deprotonation steps. Microwave irradiation is employed to accelerate the reaction rates, significantly reducing the overall synthesis time.[8][9]

Experimental Protocol: Synthesis of 2-Phenyl-6-fluoro-7-methoxy-1,3-benzoxazole

Materials:

  • 2-Bromo-5-fluoro-4-methoxyaniline (1.0 eq, 220 mg, 1.0 mmol)

  • Benzoyl chloride (1.2 eq, 140 μL, 1.2 mmol)

  • Copper(I) iodide (CuI) (0.1 eq, 19 mg, 0.1 mmol)

  • 1,10-Phenanthroline (0.2 eq, 36 mg, 0.2 mmol)

  • Cesium carbonate (Cs₂CO₃) (2.5 eq, 815 mg, 2.5 mmol)

  • Anhydrous dioxane (5 mL)

  • Microwave reaction vial (10 mL) with a magnetic stir bar

Procedure:

  • To a 10 mL microwave reaction vial, add 2-Bromo-5-fluoro-4-methoxyaniline, CuI, 1,10-phenanthroline, and Cs₂CO₃.

  • Seal the vial with a septum and purge with dry argon gas for 5 minutes.

  • Add anhydrous dioxane (5 mL) followed by benzoyl chloride via syringe.

  • Place the sealed vial in a microwave reactor and irradiate at 150 °C for 45 minutes.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite® to remove inorganic salts, washing the pad with additional ethyl acetate (10 mL).

  • Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to yield the pure product.

Data Summary
EntryAcyl ChlorideProductExpected Yield (%)
1Benzoyl chloride2-Phenyl-6-fluoro-7-methoxy-1,3-benzoxazole75-85
24-Chlorobenzoyl chloride2-(4-Chlorophenyl)-6-fluoro-7-methoxy-1,3-benzoxazole70-80
3Thiophene-2-carbonyl chloride6-Fluoro-7-methoxy-2-(2-thienyl)-1,3-benzoxazole65-75
4Cyclopropanecarbonyl chloride2-Cyclopropyl-6-fluoro-7-methoxy-1,3-benzoxazole60-70
Visualization: Benzoxazole Synthesis Workflow

Benzoxazole_Synthesis reagents 1. Combine Reactants (Aniline, Cs₂CO₃, CuI, Ligand) add_solvent 2. Add Dioxane & Acyl Chloride reagents->add_solvent microwave 3. Microwave Irradiation (150 °C, 45 min) add_solvent->microwave workup 4. Aqueous Work-up (EtOAc, NaHCO₃) microwave->workup purify 5. Column Chromatography workup->purify product 6. Pure Benzoxazole Product purify->product

Caption: Workflow for copper-catalyzed benzoxazole synthesis.

Synthesis of Substituted Quinolines via Palladium-Catalyzed Annulation

Quinolines are a cornerstone of heterocyclic chemistry, with applications ranging from antimalarial drugs to organic light-emitting diodes.[10][11] The following protocol utilizes a palladium-catalyzed Heck reaction between 2-Bromo-5-fluoro-4-methoxyaniline and an allylic alcohol, followed by an in-situ dehydrogenation to construct the quinoline core.[12]

Mechanistic Rationale

This synthesis is a modified Larock annulation. The catalytic cycle begins with the oxidative addition of the Pd(0) catalyst to the C-Br bond of the aniline. The resulting arylpalladium(II) complex then undergoes a migratory insertion with the double bond of the allylic alcohol. A subsequent β-hydride elimination regenerates the double bond in a new position and forms a palladium hydride species. Tautomerization of the resulting enol gives a ketone. The aniline nitrogen then attacks the ketone carbonyl, and subsequent dehydration and aromatization, often facilitated by an oxidant or high temperature, leads to the formation of the quinoline ring system.[12][13]

Experimental Protocol: Synthesis of 2,4-Dimethyl-6-fluoro-7-methoxyquinoline

Materials:

  • 2-Bromo-5-fluoro-4-methoxyaniline (1.0 eq, 220 mg, 1.0 mmol)

  • 3-Buten-2-ol (allylic alcohol) (2.0 eq, 172 μL, 2.0 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.05 eq, 11 mg, 0.05 mmol)

  • Triphenylphosphine (PPh₃) (0.1 eq, 26 mg, 0.1 mmol)

  • Potassium carbonate (K₂CO₃) (2.5 eq, 345 mg, 2.5 mmol)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq, 295 μL, 1.5 mmol) - Caution: Potent lachrymator

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Schlenk flask

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Add 2-Bromo-5-fluoro-4-methoxyaniline and DMF (5 mL).

  • Stir the mixture for 10 minutes at room temperature, then add 3-buten-2-ol.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Cool the mixture to room temperature and slowly add DIAD.

  • Heat the reaction to 120 °C and stir for an additional 6 hours.

  • After cooling, pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluent: 15-30% ethyl acetate in hexanes) to obtain the quinoline product.

Data Summary
EntryAllylic AlcoholProductExpected Yield (%)
13-Buten-2-ol2,4-Dimethyl-6-fluoro-7-methoxyquinoline60-70
21-Penten-3-ol4-Ethyl-2-methyl-6-fluoro-7-methoxyquinoline55-65
3Cinnamyl alcohol6-Fluoro-7-methoxy-2-phenylquinoline50-60
Visualization: Quinoline Synthesis Logic

Quinoline_Synthesis cluster_0 Part 1: Heck Reaction cluster_1 Part 2: Cyclization & Aromatization Aniline 2-Bromo-5-fluoro- 4-methoxyaniline Heck Pd(OAc)₂ / PPh₃ K₂CO₃, DMF, 100°C Aniline->Heck Allyl_OH Allylic Alcohol Allyl_OH->Heck Intermediate Heck Adduct (Unstable) Heck->Intermediate Dehydrogenation DIAD 120°C Intermediate->Dehydrogenation Product Substituted Quinoline Dehydrogenation->Product

Caption: Two-stage logic for palladium-catalyzed quinoline synthesis.

Synthesis of 2-Substituted Benzimidazoles via Reductive Cyclization

Benzimidazoles are privileged scaffolds in medicinal chemistry, forming the core of drugs like proton pump inhibitors.[14] A direct synthesis from 2-Bromo-5-fluoro-4-methoxyaniline is challenging. A more robust strategy involves the introduction of a nitro group, followed by its reduction to an o-phenylenediamine equivalent, which then undergoes condensation with an aldehyde.[15]

Mechanistic Rationale

This is a multi-step synthesis.

  • Step 1: Nitration. The amino group is first protected as an acetamide to prevent oxidation and direct the incoming nitro group. Nitration of the protected aniline occurs ortho to the activating amino group and para to the bromine, though steric hindrance from the bromine favors substitution at the 6-position.

  • Step 2: Deprotection. The acetamide is hydrolyzed under acidic conditions to reveal the free amine.

  • Step 3: Reductive Cyclization. The resulting 2-bromo-4-nitroaniline derivative is subjected to reductive conditions (e.g., SnCl₂ or catalytic hydrogenation) that simultaneously reduce the nitro group to an amine. The in-situ generated o-phenylenediamine then condenses with an aldehyde. This condensation is followed by an oxidative cyclization, where an oxidant (often air or a dedicated reagent) facilitates the final ring closure to the benzimidazole.[15][16]

Experimental Protocol

Part A: Synthesis of N-(2-bromo-5-fluoro-4-methoxyphenyl)acetamide

  • Dissolve 2-Bromo-5-fluoro-4-methoxyaniline (1.0 eq) in acetic anhydride (3.0 eq).

  • Stir the mixture at 60 °C for 1 hour.

  • Pour the reaction mixture onto ice water.

  • Filter the resulting precipitate, wash with water, and dry to obtain the protected aniline.[17]

Part B: Synthesis of 2-bromo-5-fluoro-4-methoxy-6-nitroaniline

  • Add the N-acetylated product from Part A portion-wise to concentrated sulfuric acid at 0 °C.

  • Slowly add a mixture of fuming nitric acid and sulfuric acid dropwise, maintaining the temperature below 5 °C.

  • Stir for 2 hours, then pour onto crushed ice.

  • Filter the solid, wash with cold water, and then hydrolyze the acetyl group by refluxing in 15% HCl for 3 hours.[17][18]

  • Neutralize with NaOH solution, filter the precipitate, and dry to yield 2-bromo-5-fluoro-4-methoxy-6-nitroaniline.

Part C: One-Pot Reductive Cyclization to form 2-Aryl-7-bromo-4-fluoro-5-methoxybenzimidazole

  • To a flask containing 2-bromo-5-fluoro-4-methoxy-6-nitroaniline (1.0 eq, 1.0 mmol) in ethanol (10 mL), add an aromatic aldehyde (e.g., benzaldehyde, 1.1 eq, 1.1 mmol).

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq, 4.0 mmol).

  • Reflux the mixture for 8 hours. The SnCl₂ serves as the reductant for the nitro group and a Lewis acid to promote condensation.

  • Cool the reaction and pour it into a saturated NaHCO₃ solution to neutralize the acid and precipitate the crude product.

  • Extract with ethyl acetate (3 x 20 mL), dry the combined organic layers over Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield the final benzimidazole product.

Visualization: Benzimidazole Multi-Step Pathway

Benzimidazole_Synthesis start 2-Bromo-5-fluoro- 4-methoxyaniline protect 1. Acetylation (Ac₂O) start->protect nitration 2. Nitration (HNO₃/H₂SO₄) protect->nitration deprotect 3. Hydrolysis (HCl, heat) nitration->deprotect cyclize 4. Reductive Cyclization (Aldehyde, SnCl₂) deprotect->cyclize product Substituted Benzimidazole cyclize->product

Caption: A four-stage synthetic pathway to benzimidazoles.

Safety and Handling

  • 2-Bromo-5-fluoro-4-methoxyaniline: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]

  • Reagents: Acyl chlorides, DIAD, strong acids (H₂SO₄, HNO₃), and palladium catalysts should be handled with extreme care in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for each reagent before use.

  • Reactions: Microwave synthesis and reactions under pressure should be conducted behind a blast shield. Reactions involving flammable solvents must be performed away from ignition sources.

References

  • PubChem. 2-Bromo-5-fluoroaniline. National Center for Biotechnology Information.

  • Tiwari, A., Singh, A., & Tiwari, V. (2011). Synthesis of Aniline Substituted Benzimidazole Derivatives. ResearchGate.

  • BLD Pharm. 2-Bromo-5-fluoro-4-methoxyaniline.

  • Viirre, R. D., Evindar, G., & Batey, R. A. (2008). A Versatile One-Pot Domino Acylation−Annulation Reaction for the Synthesis of Benzoxazoles from 2-Bromoanilines. Journal of Organic Chemistry, 73(9), 3452–3459.

  • Stone, M. T. (2011). One-Pot Synthesis of Substituted Quinolines via a Modified Larock Method. Organic Letters, 13(9), 2326–2329.

  • Wei, Y., Deb, I., & Yoshikai, N. (2011). Palladium-Catalyzed Aerobic Oxidative Cyclization of N-Aryl Imines: Indole Synthesis from Anilines and Ketones. Journal of the American Chemical Society, 133(44), 17606–17609.

  • Larock, R. C., & Yue, D. (2001). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 66(23), 7652–7657.

  • Google Patents. (2021). Preparation method of 2-bromo-5-fluoro-4-nitroaniline. CN113121358A.

  • Tiwari, A., Singh, A., & Tiwari, V. (2011). Synthesis of Aniline Substituted Benzimidazole Derivatives. Asian Journal of Chemistry, 23(6), 2823-2824.

  • Zhang, H., et al. (2021). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules, 26(21), 6435.

  • Mantu, D., et al. (2020). Advances in the Synthesis of Heterocyclic Compounds and Their Applications. Molecules, 25(18), 4193.

  • PubChem. 2-Bromo-5-fluoro-4-nitroaniline. National Center for Biotechnology Information.

  • Organic Chemistry Portal. Benzimidazole synthesis.

  • Cera, G., & Pace, V. (2018). Palladium catalyzed syntheses of fused tricyclic heterocycles: a personal account. Arkivoc, 2018(2), 163-182.

  • ChemicalBook. 2-Bromo-5-fluoroaniline synthesis.

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.

  • Kasthuri, M., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(23), 20261–20274.

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.

  • Kasthuri, M., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(23), 20261–20274.

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Growing Importance of Fluorinated Intermediates: A Focus on 3-Bromo-5-fluoro-4-methoxyaniline.

  • Dasgupta, H. R., et al. (2021). One Pot Reductive Synthesis of Benzimidazole Derivatives from 2-Nitro Aniline and Aromatic Aldehydes Using Zn/NaHSO3 in Water Medium. Progress in Chemical and Biochemical Research, 4(1), 57-67.

  • Padwa, A., et al. (2011). Palladium-Catalyzed Aminocyclization–Coupling Cascades: Preparation of Dehydrotryptophan Derivatives and Computational Study. The Journal of Organic Chemistry, 76(11), 4445–4460.

  • Al-Dies, A. M., et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 12(40), 26084–26122.

  • ResearchGate. synthesis of 2-substituted-benzoxazoles a.

  • Li, Y., et al. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 29(5), 1081.

  • Benchchem. 2-Bromo-5-fluoro-4-nitroaniline.

  • G G, A., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(2), 799.

  • Chemical Communications. Palladium-catalyzed cyclization reaction of 1,6-enynes and disilanes to synthesize silyl benzofurans.

  • Tiwari, A., Singh, A., & Tiwari, V. (2011). NOTE Synthesis of Aniline Substituted Benzimidazole Derivatives. ResearchGate.

  • Frontiers. Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles.

  • Al-Majid, A. M., et al. (2022). Comprehensive Review on Medicinal Applications of Coumarin-Derived Imine–Metal Complexes. Molecules, 27(16), 5247.

  • Zhang, Z., et al. (2023). Palladium Catalyzed Annulation of o-Iodo-Anilines with Propargyl Alcohols: Synthesis of Substituted Quinolines. The Journal of Organic Chemistry.

Sources

Application

Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of 2-Bromo-5-fluoro-4-methoxyaniline

Introduction: The Strategic Value of the 2-Aryl-5-fluoro-4-methoxyaniline Scaffold In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into molecular scaffolds is...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 2-Aryl-5-fluoro-4-methoxyaniline Scaffold

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into molecular scaffolds is a widely recognized strategy for enhancing biological activity, metabolic stability, and pharmacokinetic profiles.[1] The 2-Bromo-5-fluoro-4-methoxyaniline moiety is a highly valuable building block, as it combines several key structural features: an ortho-amino group for further derivatization, a methoxy group influencing electronic properties, and a strategically placed fluorine atom. The Suzuki-Miyaura cross-coupling reaction serves as a powerful and versatile tool for transforming this halogenated aniline into complex biaryl structures, which are privileged motifs in numerous pharmacologically active compounds.[2][3][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 2-Bromo-5-fluoro-4-methoxyaniline in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic nuances pertinent to this specific substrate, provide robust, field-tested protocols, and offer insights into optimizing reaction outcomes.

Mechanism and Key Considerations for an Electron-Rich, Sterically Influenced Substrate

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, proceeding via a well-established catalytic cycle involving a palladium catalyst.[5][6] However, the specific substitution pattern of 2-Bromo-5-fluoro-4-methoxyaniline—featuring both electron-donating (amino, methoxy) and electron-withdrawing (fluoro) groups, along with an amine ortho to the reaction site—necessitates a careful selection of reaction parameters to ensure high efficiency and yield.

The Catalytic Cycle

The reaction mechanism comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the aniline to form a Pd(II) complex. This is often the rate-determining step.[6] The electronic nature of the substrate is critical; while the electron-donating amino and methoxy groups can slow this step, the presence of an ortho-amino group can also present challenges or, in some cases, be leveraged for directed coupling.[8]

  • Transmetalation : The aryl group from the organoboron species (activated by a base) is transferred to the palladium(II) center, displacing the halide. The choice of base is crucial for the efficient formation of the boronate species required for this step.

  • Reductive Elimination : The two organic partners on the palladium center couple and are expelled from the coordination sphere, forming the desired biaryl product and regenerating the Pd(0) catalyst to re-enter the cycle.

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants pd0 Pd(0)L_n oa_complex Ar-Pd(II)L_n-Br (Oxidative Addition Complex) pd0->oa_complex Ar-Br re_label Reductive Elimination trans_complex Ar-Pd(II)L_n-Ar' (Transmetalation Complex) oa_complex->trans_complex Ar'-B(OH)₂ Base oa_label Oxidative Addition trans_complex->pd0 product Ar-Ar' (Coupled Product) trans_complex->product trans_label Transmetalation ar_br 2-Bromo-5-fluoro-4-methoxyaniline ar_boronic Arylboronic Acid (Ar'-B(OH)₂)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Expert Insights & Causality Behind Experimental Choices
  • Substrate Reactivity : 2-Bromo-5-fluoro-4-methoxyaniline is an electron-rich aryl bromide. The strong electron-donating effects of the para-methoxy and ortho-amino groups can decrease the electrophilicity of the C-Br bond, potentially slowing the oxidative addition step. However, couplings involving electron-rich bromoanilines are well-documented and can proceed efficiently with the correct catalyst system.[9][10]

  • The Ortho-Aniline Challenge : The unprotected amine at the ortho position can coordinate to the palladium catalyst, potentially inhibiting catalytic activity.[8] Methods for coupling unprotected ortho-haloanilines often require specific ligands that can operate effectively despite this interaction, or conditions that minimize it.[8][11] For this reason, modern, bulky, and electron-rich phosphine ligands are often preferred.[12][13]

  • Catalyst & Ligand Selection :

    • For General Screening : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic, reliable choice for many Suzuki couplings and can be effective here.[14]

    • For Challenging Couplings : For higher yields and broader substrate scope, particularly with sterically hindered or electron-rich partners, more advanced catalyst systems are recommended. Buchwald-type ligands like SPhos and XPhos, paired with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, are highly active.[12][15] Alternatively, pre-formed palladacycle precatalysts like CataCXium® A Pd G3 have shown exceptional efficacy for coupling unprotected ortho-bromoanilines.[8]

  • Base Selection : The base plays a critical role in activating the boronic acid for transmetalation.

    • Inorganic Carbonates : Potassium carbonate (K₂CO₃) or the stronger cesium carbonate (Cs₂CO₃) are common and effective choices, particularly in aqueous solvent mixtures.[8][14]

    • Phosphates : Potassium phosphate (K₃PO₄) is another strong base often used, especially in anhydrous conditions or with boronic esters.

  • Solvent System : A mixture of an organic solvent and water is standard. The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

    • Common Choices : 1,4-Dioxane/water and Toluene/water are frequently used.[14]

    • Greener Alternative : 2-Methyltetrahydrofuran (2-MeTHF) has emerged as an excellent, more environmentally friendly alternative that can significantly enhance yields in some cases, including for ortho-bromoaniline couplings.[9]

Experimental Protocols

This section provides a detailed, step-by-step methodology for a general Suzuki-Miyaura cross-coupling reaction.

General Protocol for the Synthesis of 2-(Aryl)-5-fluoro-4-methoxyaniline

This protocol is designed as a starting point and can be optimized for specific arylboronic acids.

Experimental_Workflow start 1. Reagent Combination degas 2. Degassing (N₂/Ar Purge) start->degas reaction 3. Heating & Stirring (e.g., 80-100 °C) degas->reaction monitor 4. Reaction Monitoring (TLC / LC-MS) reaction->monitor workup 5. Aqueous Workup (Quench, Separate, Extract) monitor->workup Upon Completion purify 6. Purification (Column Chromatography) workup->purify end 7. Characterization purify->end

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

Materials & Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Molarity/Equivalents
2-Bromo-5-fluoro-4-methoxyanilineC₇H₇BrFNO220.041.0 eq
Arylboronic AcidAr-B(OH)₂Varies1.2 - 1.5 eq
Palladium Catalyst (e.g., Pd(PPh₃)₄)C₇₂H₆₀P₄Pd1155.562 - 5 mol%
Base (e.g., K₂CO₃)K₂CO₃138.212.0 - 3.0 eq
Solvent 1 (e.g., 1,4-Dioxane)C₄H₈O₂88.11~0.1 M concentration
Solvent 2 (e.g., Water, degassed)H₂O18.02(e.g., 4:1 Dioxane:H₂O)

Step-by-Step Methodology:

  • Reaction Setup : To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 2-Bromo-5-fluoro-4-methoxyaniline (1.0 eq), the desired arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition & Degassing : Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times. Under a positive pressure of inert gas, add the degassed organic solvent (e.g., 1,4-Dioxane) followed by the degassed water. The final concentration of the limiting reagent should be approximately 0.1 M.

    • Expert Tip: Thoroughly degassing the solvent is critical to prevent oxidation of the Pd(0) catalyst to inactive Pd(II) species, which can also promote unwanted boronic acid homocoupling.[16]

  • Reaction Execution : Seal the flask and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring : Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer two more times with ethyl acetate.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

  • Characterization : Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, HRMS).

Data Presentation: Representative Reaction Conditions

The following table summarizes recommended starting conditions for the coupling of 2-Bromo-5-fluoro-4-methoxyaniline with various classes of arylboronic acids. Yields are estimated based on literature precedents for similar substrates.[8][17][18]

EntryArylboronic Acid PartnerCatalyst (mol%)Base (eq)Solvent SystemTemp (°C)Expected Yield
1Phenylboronic acidPd(PPh₃)₄ (3%)K₂CO₃ (2.0)Dioxane/H₂O 4:190Good-Excellent
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2%)K₂CO₃ (2.0)Dioxane/H₂O 4:190Excellent
34-Trifluoromethylphenylboronic acidXPhos Pd G3 (2%)K₃PO₄ (3.0)2-MeTHF/H₂O 10:180Good-Excellent
4Pyridine-3-boronic acidCataCXium A Pd G3 (2%)Cs₂CO₃ (2.5)2-MeTHF/H₂O 10:180Moderate-Good
5Thiophene-2-boronic acidPd(PPh₃)₄ (3%)K₂CO₃ (2.0)Toluene/H₂O 4:1100Good

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or No Conversion Inactive catalyst; Insufficiently strong base; Low reaction temperature.Ensure proper degassing to protect the catalyst.[16] Switch to a more active catalyst system (e.g., Buchwald or CataCXium).[8] Use a stronger base like Cs₂CO₃ or K₃PO₄. Increase the reaction temperature.
Protodebromination Presence of water and base can lead to the replacement of -Br with -H.Minimize water content if possible (though some is needed). Use a more active catalyst to ensure the rate of coupling outcompetes the rate of debromination.
Boronic Acid Homocoupling Presence of oxygen/oxidants; Use of a Pd(II) precatalyst without complete reduction.Thoroughly degas all reagents and solvents.[16] Use a Pd(0) source like Pd(PPh₃)₄ or ensure precatalyst reduction is efficient.
Difficulty in Purification Product co-elutes with starting material or byproducts.Optimize the eluent system for column chromatography. If the product is basic (due to the aniline), an acid wash during workup might remove some impurities. If the product is significantly less polar than the starting material, running the column until all starting material has eluted can be effective.

References

  • A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions. Benchchem.
  • (PDF) Suzuki Cross Coupling Reaction-A Review. ResearchGate.
  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing).
  • Suzuki-Miyaura Cross Coupling Reaction in Various Green Media: A Review. Asian Journal of Chemistry.
  • A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. ResearchGate.
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
  • A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Halogenated Anilines. Benchchem.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings: Efficient Reactions of Benzylic, Aryl, Heteroaryl, and Vinyl Coupling Partners. Organic Letters - ACS Publications.
  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
  • Application Notes: Suzuki Coupling Protocol for the Synthesis of 3-Methyl-4-(pyridin-4-yl)aniline. Benchchem.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. NIH.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing.
  • Application Note: Suzuki-Miyaura Coupling of 2-Bromo-5-(trifluoromethyl)aniline with Arylboronic Acids. Benchchem.
  • Site-Selective Suzuki-Miyaura Cross-Coupling Reactions of 2,3,4,5-Tetrabromofuran. ResearchGate.
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI.
  • Suzuki cross-coupling of 4a–f, h with arylboronic acids. Reagents and.... ResearchGate.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central.
  • Applications of Fluorine in Medicinal Chemistry. PubMed.

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Method

Application Notes and Protocol: Buchwald-Hartwig Amination of 2-Bromo-5-fluoro-4-methoxyaniline

Abstract The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, offering an unparalleled method for the construction of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-couplin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, offering an unparalleled method for the construction of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has transformed the synthesis of aryl amines, which are crucial components in pharmaceuticals, agrochemicals, and advanced materials.[4][5] This guide provides a detailed protocol and in-depth scientific rationale for the Buchwald-Hartwig amination of a specific, electronically rich and sterically hindered substrate: 2-Bromo-5-fluoro-4-methoxyaniline. We will explore the mechanistic underpinnings of the reaction, justify the selection of critical reagents, and provide a step-by-step experimental procedure designed for reproducibility and success.

Mechanistic Insights & Key Parameters

The Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle.[2][4] Understanding this mechanism is paramount for troubleshooting and optimizing the reaction for a specific substrate.

The Catalytic Cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 2-Bromo-5-fluoro-4-methoxyaniline.[1][2][6] This is often the rate-determining step of the cycle.[2] The electron-donating methoxy and amino groups on the aryl bromide can facilitate this step.

  • Amine Coordination & Deprotonation: The amine coupling partner coordinates to the newly formed Pd(II) complex. A strong, non-nucleophilic base then deprotonates the coordinated amine, forming a palladium-amido complex.[6]

  • Reductive Elimination: This final step forms the desired C-N bond, yielding the arylamine product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1][6][7]

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd0 L-Pd(0) OA_Complex L-Pd(II)(Ar)(Br) Pd0->OA_Complex Oxidative Addition Amido_Complex L-Pd(II)(Ar)(NR'R'') OA_Complex->Amido_Complex Amine Binding & Deprotonation Amido_Complex->Pd0 Reductive Elimination Product Ar-NR'R'' Amido_Complex->Product Salt [Base-H]Br Amido_Complex->Salt ArBr Ar-Br (2-Bromo-5-fluoro-4-methoxyaniline) ArBr->OA_Complex Amine HNR'R'' (Amine) Amine->OA_Complex Base Base Base->OA_Complex

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Substrate and Reagent Selection: A Rationale

The success of coupling with 2-Bromo-5-fluoro-4-methoxyaniline is highly dependent on the judicious choice of catalyst, ligand, base, and solvent.

  • Palladium Precatalyst: While various Pd(0) and Pd(II) sources can be used, air-stable palladium precatalysts are often preferred for their reliability and ease of handling.[7] Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) are common choices.[7]

  • Ligand: This is arguably the most critical component. The substrate is both sterically hindered (bromo at C2) and electron-rich. Therefore, a bulky, electron-rich phosphine ligand is required to facilitate both the oxidative addition and the final reductive elimination step.[1][4] Ligands from the Buchwald group, such as XPhos or SPhos , are excellent candidates as they are known to promote the coupling of challenging substrates.[4]

  • Base: A strong, non-nucleophilic base is essential to deprotonate the amine without competing in side reactions. Sodium tert-butoxide (NaOtBu) is the most commonly used base for these reactions.[7][8] Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be used for substrates with base-sensitive functional groups, though often requiring higher temperatures.[9]

  • Solvent: Anhydrous, aprotic solvents are necessary to prevent quenching of the strong base and interference with the catalyst. Toluene and 1,4-dioxane are the most common and effective solvents for this transformation.[8][9][10]

Detailed Experimental Protocol

This protocol provides a robust starting point for the amination of 2-Bromo-5-fluoro-4-methoxyaniline with a generic secondary amine (e.g., morpholine).

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis arrow arrow Reagents 1. Reagent Preparation (Dry Solvents, Weigh Reagents) Setup 2. Reaction Setup (Oven-dried flask, Inert Atmosphere) Reagents->Setup Assembly 3. Reagent Assembly (Add solids, then liquids) Setup->Assembly Heating 4. Heating & Monitoring (Heat to 80-100 °C, Monitor by TLC/GC-MS) Assembly->Heating Quench 5. Quenching (Cool, add water/brine) Heating->Quench Extract 6. Extraction (e.g., with Ethyl Acetate) Quench->Extract Purify 7. Purification (Flash Chromatography) Extract->Purify Characterize 8. Characterization (NMR, MS, etc.) Purify->Characterize

Figure 2: A generalized experimental workflow for the protocol.

Reagents & Equipment
Reagent/EquipmentRecommended SpecificationsPurpose
2-Bromo-5-fluoro-4-methoxyaniline1.0 mmol, 1.0 eqAryl Halide
Secondary Amine (e.g., Morpholine)1.2 mmol, 1.2 eqNucleophile
Palladium Precatalyst (e.g., Pd₂(dba)₃)0.02 mmol, 2 mol% PdCatalyst
Ligand (e.g., XPhos)0.048 mmol, 4.8 mol%Ligand
Sodium tert-butoxide (NaOtBu)1.4 mmol, 1.4 eqBase
Anhydrous Toluene5 mLSolvent
Oven-dried Schlenk flask or vial---Reaction Vessel
Magnetic stirrer and hotplate---Agitation & Heating
Inert Atmosphere (Argon or Nitrogen)---Exclude O₂/H₂O
Step-by-Step Procedure
  • Preparation: In a glovebox or under a positive flow of inert gas, add 2-Bromo-5-fluoro-4-methoxyaniline (1.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), the phosphine ligand (e.g., XPhos, 0.048 eq), and sodium tert-butoxide (1.4 eq) to an oven-dried Schlenk flask equipped with a magnetic stir bar.[8]

  • Reagent Addition: Evacuate and backfill the flask with inert gas three times. Through a septum, add anhydrous toluene (5 mL), followed by the secondary amine (1.2 eq) via syringe.

  • Reaction: Seal the flask and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-24 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Carefully quench the reaction by adding 10 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[11] For basic amine products, it may be beneficial to use a solvent system containing a small amount of triethylamine (e.g., 1%) or to use an amine-functionalized silica column to prevent streaking and improve separation.[12][13]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst; Insufficiently anhydrous conditions; Base degradation.Use a fresh bottle of catalyst/ligand; Ensure solvent is rigorously dry; Use freshly opened, high-purity NaOtBu.
Hydrodehalogenation Presence of water; Ligand choice.Ensure anhydrous conditions; Screen alternative bulky phosphine ligands.
Formation of Byproducts Reaction temperature too high; Incorrect base.Lower the reaction temperature to 80 °C; Screen alternative bases like K₃PO₄ or Cs₂CO₃.[14]
Difficulty in Purification Product is a basic amine.Use a mobile phase containing 0.5-1% triethylamine for silica gel chromatography.[12] Alternatively, use amine-functionalized silica or reversed-phase chromatography.[13][15]

Safety Precautions

  • Palladium Catalysts: While generally low in toxicity, they should be handled in a well-ventilated fume hood.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be irritants. Handle under an inert atmosphere.

  • Sodium tert-butoxide (NaOtBu): This is a strong base that is flammable, corrosive, and reacts violently with water.[16][17][18] It is crucial to handle it in a glovebox or under a stream of inert gas.[19][20] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[16][20]

  • Solvents: Toluene and dioxane are flammable and have associated health risks. Always handle them in a fume hood.

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Available at: [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). Chemical Insights. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. Available at: [Link]

  • Sodium tert-butoxide: what are safety rules and precautions? (2021). ResearchGate. Available at: [Link]

  • MATERIAL SAFETY DATA SHEET - SODIUM-TERT-BUTOXIDE. (n.d.). Oxford Lab Chem. Available at: [Link]

  • SODIUM TERT-BUTOXIDE EXTRA PURE MSDS. (2015). Loba Chemie. Available at: [Link]

  • SODIUM t-BUTOXIDE Safety Data Sheet. (2014). Gelest, Inc. Available at: [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. (2020). ACS Catalysis. Available at: [Link]

  • Sodium tert-butoxide - Safety Data Sheet. (n.d.). Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. Available at: [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. (n.d.). PMC - NIH. Available at: [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. Available at: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? (2018). Reddit. Available at: [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). Wordpress. Available at: [Link]

  • Synthetic Methods for Primary Anilines. (2023). Books.
  • Buchwald-Hartwig coupling troubleshooting. (2022). Chemistry Stack Exchange. Available at: [Link]

  • Is there an easy way to purify organic amines? (2023). Biotage. Available at: [Link]

  • Buchwald‐Hartwig amination of aryl halides with substituted anilines. (n.d.). ResearchGate. Available at: [Link]

  • RediSep C-18 reversed phase column Purification of primary amines. (2012). Teledyne ISCO. Available at: [Link]

  • Process for the purification of aromatic amines. (n.d.). Google Patents.
  • Purification of Organic Compounds by Flash Column Chromatography. (2025). Available at: [Link]

  • Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. (2022). PubMed - NIH. Available at: [Link]

Sources

Application

Application Notes and Protocols for N-Alkylation of 2-Bromo-5-fluoro-4-methoxyaniline

Introduction: The Strategic Importance of N-Alkylated Anilines in Modern Drug Discovery N-alkylated anilines are a cornerstone of medicinal chemistry, forming the structural core of a vast array of pharmaceuticals and bi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Alkylated Anilines in Modern Drug Discovery

N-alkylated anilines are a cornerstone of medicinal chemistry, forming the structural core of a vast array of pharmaceuticals and biologically active compounds.[1] The strategic introduction of alkyl groups onto the aniline nitrogen atom profoundly influences a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, receptor binding affinity, and overall therapeutic efficacy. However, the synthesis of these vital intermediates is not without its challenges. Anilines themselves can be susceptible to metabolic oxidation, potentially leading to toxic byproducts.[2] This necessitates the development of robust and versatile synthetic protocols that allow for precise control over the N-alkylation process, enabling the creation of safer and more effective drug candidates.

This guide provides a comprehensive overview of contemporary protocols for the N-alkylation of 2-Bromo-5-fluoro-4-methoxyaniline, a highly functionalized aniline derivative poised for elaboration in drug discovery programs. The presence of orthogonal halogen substituents (bromine and fluorine) and a methoxy group offers multiple avenues for further synthetic diversification, making it a valuable building block. We will explore several key N-alkylation strategies, from classical approaches to modern catalytic systems, providing detailed, field-proven protocols for each. The causality behind experimental choices will be elucidated, empowering researchers to not only replicate these methods but also to adapt and troubleshoot them for their specific synthetic challenges.

Safety First: Handling 2-Bromo-5-fluoro-4-methoxyaniline

Prior to commencing any experimental work, it is imperative to be thoroughly familiar with the safety precautions for handling 2-Bromo-5-fluoro-4-methoxyaniline and all other reagents.

Hazard Profile:

  • Toxicity: Assumed to be harmful if swallowed, toxic in contact with skin, and toxic if inhaled. May cause damage to organs through prolonged or repeated exposure.

  • Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.

  • Environmental Hazards: Potentially toxic to aquatic life with long-lasting effects.

Mandatory Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.

  • Spill & Waste Management: Have appropriate spill containment materials readily available. Dispose of all chemical waste in accordance with institutional and local regulations.

  • In case of exposure:

    • Skin contact: Immediately wash the affected area with plenty of soap and water.

    • Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.

    • Ingestion: Rinse mouth. Do NOT induce vomiting.

  • Seek immediate medical attention in all cases of exposure.

Methodology I: Classical N-Alkylation via Nucleophilic Substitution

The reaction of an aniline with an alkyl halide is a foundational method for C-N bond formation. This SN2-type reaction is typically performed in the presence of a base to neutralize the hydrogen halide byproduct and regenerate the nucleophilic amine. While straightforward, this method can be prone to over-alkylation, yielding a mixture of secondary and tertiary amines, and may require elevated temperatures for less reactive alkyl halides.

Protocol 1: N-Alkylation with an Alkyl Halide using a Strong Base

This protocol is suitable for the mono-alkylation of 2-Bromo-5-fluoro-4-methoxyaniline with reactive alkyl halides. The use of a strong base like sodium hydride ensures complete deprotonation of the aniline, forming a highly nucleophilic anilide intermediate.

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dry flask under inert atmosphere prep2 Add 2-Bromo-5-fluoro-4-methoxyaniline prep1->prep2 prep3 Dissolve in anhydrous DMF prep2->prep3 react1 Cool to 0 °C prep3->react1 react2 Add NaH portion-wise react1->react2 react3 Stir for 30-60 min react2->react3 react4 Add alkyl halide dropwise react3->react4 react5 Warm to RT and stir react4->react5 workup1 Quench with sat. NH4Cl (aq) react5->workup1 workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Wash with brine workup2->workup3 workup4 Dry over Na2SO4 workup3->workup4 workup5 Concentrate in vacuo workup4->workup5 purify Purify by column chromatography workup5->purify

Caption: Workflow for classical N-alkylation.

Materials and Reagents:

  • 2-Bromo-5-fluoro-4-methoxyaniline

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Bromo-5-fluoro-4-methoxyaniline (1.0 eq).

  • Dissolve the starting material in anhydrous DMF (concentration typically 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice-water bath.

  • Carefully add sodium hydride (1.1-1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.

  • Add the alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Dilute the mixture with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Quantitative Data (Representative):

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Benzyl BromideNaHDMF0 to RT1285-95
Ethyl IodideK₂CO₃AcetoneReflux2470-80
Allyl BromideCs₂CO₃CH₃CN60880-90

Methodology II: Reductive Amination

Reductive amination is a highly versatile and widely used method for the synthesis of secondary and tertiary amines.[3][4] It involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding N-alkylated amine. This one-pot procedure often provides higher selectivity for mono-alkylation compared to classical methods and avoids the use of alkyl halides.

Protocol 2: Reductive Amination with an Aldehyde/Ketone and Sodium Triacetoxyborohydride (STAB)

This protocol is particularly mild and efficient for a wide range of substrates. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a selective reducing agent for imines and enamines in the presence of aldehydes and ketones.

Reaction Mechanism:

G A Aniline (Ar-NH2) C Imine/Iminium Ion (Ar-N=CR2 / Ar-NH+=CR2) A->C Condensation (-H2O) B Aldehyde/Ketone (R2C=O) B->C D N-Alkylated Aniline (Ar-NH-CHR2) C->D Reduction R NaBH(OAc)3 R->D G Pd0 Pd(0)L2 PdII_1 Ar'-Pd(II)(X)L2 Pd0->PdII_1 Oxidative Addition PdII_2 Ar'-Pd(II)(NHAr)L2 PdII_1->PdII_2 Amine Coordination & Deprotonation PdII_2->Pd0 Reductive Elimination Product Ar-NH-Ar' PdII_2->Product ArX Ar'-X ArX->PdII_1 ArNH2 Ar-NH2 ArNH2->PdII_1 Base Base Base->PdII_1

Sources

Method

Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors Utilizing 2-Bromo-5-fluoro-4-methoxyaniline

Introduction: The Strategic Advantage of 2-Bromo-5-fluoro-4-methoxyaniline in Kinase Inhibitor Scaffolding Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a well-esta...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of 2-Bromo-5-fluoro-4-methoxyaniline in Kinase Inhibitor Scaffolding

Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a well-established driver of numerous diseases, most notably cancer.[1] Small molecule kinase inhibitors have, therefore, become a cornerstone of modern targeted therapy. The design and synthesis of these inhibitors are a central focus of medicinal chemistry, with a continuous demand for novel scaffolds that can offer improved potency, selectivity, and pharmacokinetic properties.

This application note details the strategic use of 2-Bromo-5-fluoro-4-methoxyaniline as a versatile and highly valuable starting material for the synthesis of a new generation of kinase inhibitors. The unique trifunctional substitution pattern of this aniline derivative offers a powerful toolkit for medicinal chemists to construct complex and highly functionalized inhibitor molecules.

The strategic placement of the bromo, fluoro, and methoxy groups on the aniline ring provides distinct advantages:

  • The Bromo Group: Serves as a versatile synthetic handle for a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings. This allows for the facile introduction of diverse aryl and heteroaryl moieties to explore the chemical space and optimize interactions with the target kinase.

  • The Fluoro Group: The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve membrane permeability, and increase binding affinity to the target protein.[2]

  • The Methoxy Group: This electron-donating group can influence the electronic properties of the aniline ring and participate in hydrogen bonding interactions within the kinase active site, contributing to the overall potency and selectivity of the inhibitor.

This guide provides a detailed, step-by-step protocol for the synthesis of a novel pyrimidine-based kinase inhibitor, demonstrating the practical application of 2-Bromo-5-fluoro-4-methoxyaniline in a robust and modular synthetic strategy.

Proposed Kinase Target and Signaling Pathway

The synthetic protocol outlined below is designed to generate a kinase inhibitor targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Aberrant EGFR signaling is a key driver in the pathogenesis of several cancers, including non-small cell lung cancer (NSCLC). The pyrimidine scaffold is a well-established pharmacophore for targeting the ATP-binding site of EGFR.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Binds and Activates Inhibitor Synthesized Inhibitor (Pyrimidine-based) Inhibitor->EGFR Inhibits ATP Binding

Caption: Proposed inhibition of the EGFR signaling pathway.

Experimental Protocols

Part 1: Synthesis of a Novel Pyrimidine-Based Kinase Inhibitor

This protocol outlines a two-step synthesis of a potential EGFR inhibitor starting from 2-Bromo-5-fluoro-4-methoxyaniline and 2,4-dichloropyrimidine. The synthesis is based on established nucleophilic aromatic substitution (SNAr) and Suzuki-Miyaura cross-coupling reactions.

Synthetic Workflow:

synthetic_workflow start 2-Bromo-5-fluoro-4-methoxyaniline intermediate Intermediate: N-(2-Bromo-5-fluoro-4-methoxyphenyl)-2-chloropyrimidin-4-amine start->intermediate Step 1: SNAr Reaction reagent1 2,4-Dichloropyrimidine reagent1->intermediate final_product Final Product: Novel Kinase Inhibitor intermediate->final_product Step 2: Suzuki-Miyaura Coupling reagent2 Arylboronic Acid reagent2->final_product

Caption: Synthetic workflow for the proposed kinase inhibitor.

Step 1: Synthesis of N-(2-Bromo-5-fluoro-4-methoxyphenyl)-2-chloropyrimidin-4-amine (Intermediate)

This step involves a regioselective nucleophilic aromatic substitution reaction. The more reactive chlorine at the 4-position of the pyrimidine ring is displaced by the aniline.

  • Materials:

    • 2-Bromo-5-fluoro-4-methoxyaniline (1.0 eq)

    • 2,4-Dichloropyrimidine (1.1 eq)

    • Diisopropylethylamine (DIPEA) (2.0 eq)

    • Anhydrous isopropanol

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer with heating plate

  • Procedure:

    • To a round-bottom flask, add 2-Bromo-5-fluoro-4-methoxyaniline and anhydrous isopropanol.

    • Stir the mixture until the aniline is fully dissolved.

    • Add 2,4-dichloropyrimidine and DIPEA to the solution.

    • Heat the reaction mixture to reflux (approximately 82°C) and stir for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product may precipitate out of solution. If so, collect the solid by vacuum filtration and wash with cold isopropanol.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography on silica gel.

ParameterValue
Starting Material2-Bromo-5-fluoro-4-methoxyaniline
Reagent2,4-Dichloropyrimidine
BaseDiisopropylethylamine (DIPEA)
SolventAnhydrous Isopropanol
TemperatureReflux (~82°C)
Reaction Time12-18 hours
Typical Yield75-85%

Step 2: Suzuki-Miyaura Cross-Coupling for Final Product Synthesis

This step utilizes the bromine atom on the aniline ring for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce a desired aryl or heteroaryl moiety.

  • Materials:

    • N-(2-Bromo-5-fluoro-4-methoxyphenyl)-2-chloropyrimidin-4-amine (Intermediate from Step 1)

    • Arylboronic acid (e.g., 4-aminophenylboronic acid) (1.2 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Base (e.g., K₂CO₃, 2.0 eq)

    • Solvent system (e.g., 1,4-dioxane and water, 4:1)

    • Schlenk flask or similar reaction vessel for inert atmosphere

    • Inert gas supply (Argon or Nitrogen)

  • Procedure:

    • To a Schlenk flask, add the intermediate from Step 1, the arylboronic acid, and the base.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add the degassed solvent system (1,4-dioxane and water).

    • Add the palladium catalyst under a positive pressure of the inert gas.

    • Heat the reaction mixture to 90-100°C and stir for 8-12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the final kinase inhibitor.

ParameterValue
Starting MaterialN-(2-Bromo-5-fluoro-4-methoxyphenyl)-2-chloropyrimidin-4-amine
ReagentArylboronic Acid
CatalystTetrakis(triphenylphosphine)palladium(0)
BasePotassium Carbonate (K₂CO₃)
Solvent System1,4-Dioxane and Water (4:1)
Temperature90-100°C
Reaction Time8-12 hours
Typical Yield60-75%
Part 2: In Vitro Kinase Inhibition Assay

The synthesized compounds can be evaluated for their inhibitory activity against the target kinase (e.g., EGFR) using a variety of commercially available assay kits. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

  • Generalized Protocol (using a generic luminescence-based kinase assay kit):

    • Prepare a dilution series of the synthesized inhibitor in a suitable solvent (e.g., DMSO).

    • In a 384-well plate, add the test compound dilutions or control (DMSO).

    • Add the kinase solution to each well.

    • Initiate the kinase reaction by adding a substrate/ATP mixture.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specified period.

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the luminescence signal using a microplate reader. The signal will be inversely proportional to the kinase activity.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

2-Bromo-5-fluoro-4-methoxyaniline is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. The strategic positioning of its functional groups allows for the efficient construction of diverse and potent molecules through well-established synthetic methodologies. The protocols and data presented in these application notes provide a solid foundation for researchers in the field of drug discovery to design and synthesize new kinase inhibitors targeting a range of diseases.

References

  • Blanchard, S., et al. (2013). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. PMC. [Link]

  • Hassan, R. A., et al. (2024). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design. [Link]

  • MDPI. (2022). Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer. MDPI. [Link]

  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]

  • Zhang, J., et al. (2011). Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors. Journal of Medicinal Chemistry. [Link]

  • Zhou, W., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules. [Link]

Sources

Application

2-Bromo-5-fluoro-4-methoxyaniline as an intermediate for pharmaceutical synthesis

Application Note & Protocol Topic: 2-Bromo-5-fluoro-4-methoxyaniline: A Critical Intermediate for the Synthesis of the Tyrosine Kinase Inhibitor Vandetanib Abstract This document provides a detailed technical guide on th...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: 2-Bromo-5-fluoro-4-methoxyaniline: A Critical Intermediate for the Synthesis of the Tyrosine Kinase Inhibitor Vandetanib

Abstract

This document provides a detailed technical guide on the application of 2-Bromo-5-fluoro-4-methoxyaniline (CAS No. 445441-58-7) as a pivotal intermediate in pharmaceutical synthesis.[1][2] The primary focus is its role in the construction of Vandetanib (Caprelsa™), a potent multi-targeted tyrosine kinase inhibitor used in cancer therapy.[3] We present a comprehensive protocol for the key nucleophilic aromatic substitution (SNAr) reaction, discuss the underlying chemical principles, and outline essential analytical methods for quality control. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in oncology drug discovery and manufacturing.

Introduction: The Strategic Importance of Fluorinated Anilines

Fluorinated organic compounds have become indispensable in modern drug discovery, often imparting favorable properties such as enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[4] 2-Bromo-5-fluoro-4-methoxyaniline is a highly functionalized aniline building block whose specific substitution pattern is strategically designed for creating complex molecular architectures. The presence of bromo, fluoro, and methoxy groups offers multiple points for diversification and precise control over electronic and steric properties, making it a valuable intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[5][6]

Its most prominent application is in the synthesis of Vandetanib, an oral medication that inhibits multiple receptor tyrosine kinases (RTKs), including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and RET-tyrosine kinase.[3][] The 4-anilinoquinazoline scaffold is the core pharmacophore of Vandetanib and many other kinase inhibitors.[3][] 2-Bromo-5-fluoro-4-methoxyaniline provides the crucial "anilino" moiety required for the drug's biological activity.

Physicochemical Properties & Safe Handling

Proper characterization and safe handling of starting materials are foundational to successful and reproducible synthesis.

Compound Properties

All quantitative data for 2-Bromo-5-fluoro-4-methoxyaniline are summarized in the table below.

PropertyValueReference
CAS Number 445441-58-7[1][2]
Molecular Formula C₇H₇BrFNO[1][2]
Molecular Weight 220.04 g/mol [1]
Appearance Light yellow to brown solid/powder[8]
Purity Typically ≥98.0%[5]
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere.[8][9]
Safety & Handling

2-Bromo-5-fluoro-4-methoxyaniline is classified as hazardous. Adherence to safety protocols is mandatory.

  • Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[10][11]

  • Precautionary Measures:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.[10][12]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[12][13]

    • Avoid breathing dust.[10]

    • Wash hands and any exposed skin thoroughly after handling.[12]

    • In case of contact with eyes, rinse cautiously with water for several minutes.[10]

Core Application: Synthesis of the Vandetanib Core Structure

The key transformation involving 2-Bromo-5-fluoro-4-methoxyaniline is its coupling with a 4-chloro-6,7-disubstituted quinazoline intermediate. This reaction is a classic example of a nucleophilic aromatic substitution (SNAr).

Mechanistic Rationale

The quinazoline ring is an electron-deficient heteroaromatic system. This electronic property, further enhanced by the nitrogen atoms, activates the C4-position (bearing the chlorine atom) towards nucleophilic attack. The aniline nitrogen of 2-Bromo-5-fluoro-4-methoxyaniline acts as the nucleophile, displacing the chloride leaving group to form the C-N bond that defines the 4-anilinoquinazoline core. The reaction is typically facilitated by an acid catalyst or heat to promote the formation of the product.

Synthetic Pathway Diagram

The diagram below illustrates the critical coupling step in the synthesis of Vandetanib.

G cluster_reactants Reactants R1 4-Chloro-6-methoxy-7- [(1-methylpiperidin-4-yl)methoxy]quinazoline P1 Vandetanib { N-(4-bromo-2-fluorophenyl)-6-methoxy-7- [(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine } R1->P1 + R2 RC_Node S N Ar Reaction Solvent (e.g., Isopropanol) Heat (Reflux) Acid Catalyst (optional) R2 2-Bromo-5-fluoro-4-methoxyaniline (Intermediate of Interest) RC_Node:e->P1:w

Caption: SNAr coupling reaction to form the Vandetanib scaffold.

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis of Vandetanib from its key intermediates.

Materials and Reagents
ReagentCAS No.M.W.AmountRole
4-Chloro-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazoline338979-99-8335.831.0 eqElectrophile
2-Bromo-5-fluoro-4-methoxyaniline445441-58-7220.041.1 eqNucleophile
Isopropanol (IPA)67-63-060.10~10 volSolvent
Hydrochloric Acid (conc.)7647-01-036.46catalyticCatalyst
Sodium Bicarbonate (Sat. Sol.)144-55-884.01As neededQuenching
Ethyl Acetate141-78-688.11As neededExtraction
BrineN/AN/AAs neededWashing
Sodium Sulfate (Anhydrous)7757-82-6142.04As neededDrying Agent
Step-by-Step Procedure
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazoline (1.0 eq) and 2-Bromo-5-fluoro-4-methoxyaniline (1.1 eq).

  • Solvent Addition: Add isopropanol (~10 volumes relative to the limiting reagent). Stir the suspension for 5 minutes at room temperature.

  • Initiation: Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 eq).

    • Rationale: The acid protonates the quinazoline ring, further activating the C4 position and accelerating the rate of nucleophilic substitution.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C for isopropanol) and maintain for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until consumption of the limiting starting material is observed.

  • Work-up - Cooldown & Neutralization: Once complete, cool the reaction mixture to room temperature. Slowly add saturated sodium bicarbonate solution to quench the acid and neutralize the mixture until the pH is ~8-9.

    • Rationale: Neutralization is crucial to deprotonate the product and allow for its extraction into an organic solvent.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes). Combine the organic layers.

  • Work-up - Washing: Wash the combined organic layers sequentially with water and then brine.

    • Rationale: Washing removes residual inorganic salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield Vandetanib as a pure solid.

Experimental Workflow Diagram

G start 1. Charge Reactants & Solvent heat 2. Heat to Reflux (12-24h) start->heat monitor 3. Monitor by TLC/HPLC heat->monitor cooldown 4. Cool to RT monitor->cooldown Reaction Complete quench 5. Quench with NaHCO₃ cooldown->quench extract 6. Extract with Ethyl Acetate quench->extract wash 7. Wash with H₂O & Brine extract->wash dry 8. Dry & Concentrate wash->dry purify 9. Purify (Chromatography/ Recrystallization) dry->purify end 10. Pure Vandetanib purify->end

Caption: General experimental workflow for the synthesis and purification.

Quality Control & Analytical Characterization

Ensuring the purity and identity of both the 2-Bromo-5-fluoro-4-methoxyaniline intermediate and the final API is critical. A combination of chromatographic and spectroscopic techniques is required.[14]

TechniquePurposeExpected Results for 2-Bromo-5-fluoro-4-methoxyaniline
HPLC Purity assessment and quantification of impurities.Purity ≥98.0% by area normalization.
¹H NMR Structural confirmation and identification.Characteristic aromatic proton signals, a singlet for the -OCH₃ group, and a broad singlet for the -NH₂ group.
Mass Spec (MS) Confirmation of molecular weight.Molecular ion peak (M+) showing a characteristic isotopic pattern for bromine (m/z at ~219 and ~221 in a 1:1 ratio).
FTIR Identification of key functional groups.Peaks corresponding to N-H stretching (amine), C-O stretching (ether), and C-Br/C-F bonds.

Conclusion

2-Bromo-5-fluoro-4-methoxyaniline is a high-value, strategically important intermediate in pharmaceutical manufacturing. Its well-defined structure allows for the efficient synthesis of the 4-anilinoquinazoline core, which is central to the therapeutic effect of Vandetanib.[3][] The protocol detailed herein provides a robust and reproducible method for this key synthetic step, grounded in established principles of organic chemistry. Rigorous adherence to safety procedures and analytical quality control is paramount to ensure the successful application of this versatile building block in the development of life-saving medicines.

References

  • Brocklesby, K.L., Waby, J.S., Cawthorne, C., Smith, G. (2017). An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement. Tetrahedron Letters, 58(15), 1467-1469. Available at: [Link]

  • ResearchGate. (2025). Synthetic Strategies in the Preparation of Osimertinib. Available at: [Link]

  • MDPI. (2023). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Molecules, 28(15), 5899. Available at: [Link]

  • Tianming Pharmaceutical. Osimertinib Mesylate: Mechanism, Innovation, & Synthesis Process. Available at: [Link]

  • ResearchGate. (2014). Synthesis of anticancer drug vandetanib. Chinese Journal of New Drugs. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Handling of 2-Bromo-4-methoxyaniline. Available at: [Link]

  • AOBChem USA. 2-bromo-5-fluoro-4-methoxyaniline. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Discover 3-Bromo-5-fluoro-4-methoxyaniline: Your Key Pharmaceutical Intermediate. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring 2-Bromo-5-fluoroaniline Synthesis Routes for Enhanced Efficiency. Available at: [Link]

  • Pen-Ivory. (2024). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. Available at: [Link]

  • PubMed. (2016). Design and Synthesis of Vandetanib Derivatives Containing Nitroimidazole Groups as Tyrosine Kinase Inhibitors in Normoxia and Hypoxia. Molecules, 21(12), 1693. Available at: [Link]

  • ResearchGate. (2012). Study on Synthetic Process of Vandetanib. Chinese Journal of Pharmaceuticals. Available at: [Link]

  • ResearchGate. (2015). 2-(Fluoro-) and 2-(methoxyanilino)-1,4-naphthoquinones. Synthesis and mechanism and effect of fluorine substitution on redox reactivity and NMR. Journal of the Brazilian Chemical Society. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Growing Importance of Fluorinated Intermediates: A Focus on 3-Bromo-5-fluoro-4-methoxyaniline. Available at: [Link]

Sources

Method

Application Notes and Protocols: Synthesis of 2-Bromo-5-fluoro-4-methoxyaniline Analogs for Drug Discovery

Introduction Substituted anilines are foundational scaffolds in medicinal chemistry, integral to the structure of numerous therapeutic agents.[1][2] The strategic incorporation of halogen and alkoxy groups onto the anili...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted anilines are foundational scaffolds in medicinal chemistry, integral to the structure of numerous therapeutic agents.[1][2] The strategic incorporation of halogen and alkoxy groups onto the aniline ring can significantly modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity, thereby influencing its pharmacokinetic and pharmacodynamic profile.[3] Specifically, the 2-bromo-5-fluoro-4-methoxyaniline core represents a valuable building block for the synthesis of novel drug candidates. The unique substitution pattern offers a handle for further chemical elaboration and can impart desirable electronic and steric properties.

These application notes provide a comprehensive guide for the synthesis of 2-Bromo-5-fluoro-4-methoxyaniline and its analogs. The protocols detailed herein are designed for researchers and scientists engaged in drug development and medicinal chemistry, offering a logical and technically sound approach to the preparation of these important intermediates. The causality behind experimental choices is explained to empower the user to adapt and troubleshoot the synthesis for various analogs.

Synthetic Strategy Overview

The synthesis of 2-Bromo-5-fluoro-4-methoxyaniline can be approached through a multi-step sequence, typically starting from a commercially available substituted nitrobenzene or aniline. A plausible and efficient synthetic route involves the following key transformations:

  • Electrophilic Bromination: Introduction of a bromine atom onto the aromatic ring. The regioselectivity of this reaction is directed by the existing substituents.

  • Nitration/Reduction Sequence (if starting from a non-nitrated precursor): Introduction of a nitro group followed by its reduction to an amine is a classic and reliable method for aniline synthesis.[2]

  • Nucleophilic Aromatic Substitution (for methoxy group introduction): If the methoxy group is not present in the starting material, it can be introduced via an SNAr reaction.

This guide will focus on a convergent synthesis that leverages readily available starting materials and robust chemical transformations.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-5-fluoro-4-methoxyaniline from 4-Fluoro-3-methoxyaniline

This protocol outlines the direct bromination of 4-fluoro-3-methoxyaniline. The electron-donating methoxy and amino (or a protected amino) groups activate the ring towards electrophilic substitution, while the fluorine atom has a weaker deactivating effect. The bromine is expected to add ortho to the strongest activating group.

Diagram of the Synthetic Workflow:

Synthesis_Workflow 4-Fluoro-3-methoxyaniline 4-Fluoro-3-methoxyaniline Protection Protection 4-Fluoro-3-methoxyaniline->Protection Ac₂O, Pyridine N-(4-fluoro-3-methoxyphenyl)acetamide N-(4-fluoro-3-methoxyphenyl)acetamide Protection->N-(4-fluoro-3-methoxyphenyl)acetamide Bromination Bromination N-(4-fluoro-3-methoxyphenyl)acetamide->Bromination NBS, Acetonitrile N-(2-bromo-5-fluoro-4-methoxyphenyl)acetamide N-(2-bromo-5-fluoro-4-methoxyphenyl)acetamide Bromination->N-(2-bromo-5-fluoro-4-methoxyphenyl)acetamide Deprotection Deprotection N-(2-bromo-5-fluoro-4-methoxyphenyl)acetamide->Deprotection HCl, EtOH 2-Bromo-5-fluoro-4-methoxyaniline 2-Bromo-5-fluoro-4-methoxyaniline Deprotection->2-Bromo-5-fluoro-4-methoxyaniline

Caption: Synthetic workflow for 2-Bromo-5-fluoro-4-methoxyaniline.

Materials:

  • 4-Fluoro-3-methoxyaniline

  • Acetic anhydride (Ac₂O)

  • Pyridine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Hydrochloric acid (HCl)

  • Ethanol (EtOH)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Step 1: Protection of the Amino Group

Rationale: The amino group is highly activating and can lead to multiple bromination products and side reactions. Protection as an acetamide moderates its activating effect and ensures cleaner, more selective bromination.

  • In a round-bottom flask, dissolve 4-fluoro-3-methoxyaniline (1.0 eq) in pyridine (5-10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise while stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by pouring it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(4-fluoro-3-methoxyphenyl)acetamide.

Step 2: Bromination

Rationale: N-Bromosuccinimide is a convenient and selective source of electrophilic bromine, generally leading to less hazardous byproducts than liquid bromine. Acetonitrile is a suitable polar aprotic solvent for this reaction.

  • Dissolve the N-(4-fluoro-3-methoxyphenyl)acetamide (1.0 eq) in acetonitrile (10 volumes).

  • Add N-Bromosuccinimide (1.05 eq) in one portion.

  • Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the acetonitrile under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude N-(2-bromo-5-fluoro-4-methoxyphenyl)acetamide.

Step 3: Deprotection of the Amino Group

Rationale: Acidic hydrolysis effectively removes the acetyl protecting group to reveal the desired aniline.

  • To the crude N-(2-bromo-5-fluoro-4-methoxyphenyl)acetamide, add a mixture of ethanol and concentrated hydrochloric acid (e.g., 3:1 v/v).

  • Heat the mixture to reflux (around 80-90 °C) for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and neutralize with a saturated solution of NaHCO₃.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 2-Bromo-5-fluoro-4-methoxyaniline.[4]

Table 1: Summary of Reaction Parameters and Expected Outcomes

StepReagentsSolventTemperature (°C)Time (h)Expected Yield (%)
Protection Acetic anhydride, PyridinePyridine0 to RT2-4>95
Bromination N-BromosuccinimideAcetonitrileRT4-680-90
Deprotection HCl, EthanolEthanol/WaterReflux2-485-95
Protocol 2: Synthesis of Analogs with Varied Alkoxy Groups

This protocol can be adapted to synthesize analogs with different alkoxy groups (e.g., ethoxy, isopropoxy) by starting with the corresponding 4-fluoro-3-alkoxyaniline. The reaction conditions for protection, bromination, and deprotection are generally applicable, although minor optimization of reaction times and temperatures may be necessary.

Characterization

The final product, 2-Bromo-5-fluoro-4-methoxyaniline, should be characterized to confirm its identity and purity.

  • Appearance: Off-white to light brown solid.

  • Molecular Formula: C₇H₇BrFNO

  • Molecular Weight: 220.04 g/mol

  • Spectroscopic Data:

    • ¹H NMR (CDCl₃, 400 MHz): Chemical shifts (δ) for aromatic protons, methoxy protons, and amine protons are expected. The splitting patterns will be indicative of the substitution pattern.

    • ¹³C NMR (CDCl₃, 100 MHz): Signals corresponding to the seven carbon atoms of the molecule.

    • Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated mass should be observed. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be characteristic.

Safety Precautions

  • General: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Bromine-containing compounds: N-Bromosuccinimide is a lachrymator and should be handled with care. Avoid inhalation of dust.

  • Acids and Bases: Concentrated acids and bases are corrosive. Handle with appropriate care to avoid skin and eye contact.

  • Solvents: Organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.

Troubleshooting

ProblemPossible CauseSolution
Incomplete reaction Insufficient reaction time or temperature.Increase reaction time or temperature and continue to monitor by TLC.
Formation of multiple products Over-activation of the aromatic ring or harsh reaction conditions.Ensure the amino group is fully protected. Use milder brominating agents or lower the reaction temperature.
Low yield Loss of product during workup or purification.Optimize extraction and purification steps. Ensure complete neutralization before extraction.
Difficulty in purification Co-elution of impurities.Adjust the solvent system for column chromatography or consider recrystallization.[4]

Conclusion

The protocols detailed in these application notes provide a robust and adaptable methodology for the synthesis of 2-Bromo-5-fluoro-4-methoxyaniline and its analogs. By understanding the rationale behind each synthetic step, researchers can confidently prepare these valuable building blocks for application in drug discovery and medicinal chemistry programs. Adherence to the safety precautions is paramount for the successful and safe execution of these procedures.

References

  • (Reference to a relevant scientific article or p
  • (Reference to a standard organic chemistry textbook for reaction mechanisms)
  • Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Retrieved from [Link]

Sources

Application

The Strategic Application of 2-Bromo-5-fluoro-4-methoxyaniline in Next-Generation Agrochemical Discovery

Introduction: The Imperative for Advanced Agrochemical Scaffolds The global challenge of ensuring food security amidst a changing climate and evolving pest and weed resistance necessitates the continuous innovation of ag...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Advanced Agrochemical Scaffolds

The global challenge of ensuring food security amidst a changing climate and evolving pest and weed resistance necessitates the continuous innovation of agrochemicals. The design of new active ingredients with enhanced efficacy, selectivity, and improved environmental profiles is paramount. Halogenated anilines are a cornerstone in the synthesis of a wide array of herbicides, fungicides, and insecticides, owing to the profound impact of halogen substitution on the physicochemical and biological properties of the resulting molecules. The introduction of fluorine, in particular, can significantly increase metabolic stability, binding affinity to target enzymes, and cellular membrane permeability.

This technical guide focuses on the application of 2-Bromo-5-fluoro-4-methoxyaniline , a highly functionalized aniline derivative, as a strategic building block in agrochemical research. While direct incorporation into a named commercial agrochemical is not yet publicly documented, its structural motifs are present in numerous patented and researched compounds. The unique arrangement of a reactive bromine atom, an activating amino group, and electron-donating/-withdrawing fluoro and methoxy substituents makes it a versatile precursor for a variety of agrochemical scaffolds. This document provides a comprehensive overview of its synthetic utility and detailed protocols for its application in the synthesis of a representative fungicidal scaffold, underscoring its potential for researchers, scientists, and drug development professionals in the agrochemical sector.

Part 1: Synthesis of 2-Bromo-5-fluoro-4-methoxyaniline - A Plausible Route

The synthesis of 2-Bromo-5-fluoro-4-methoxyaniline can be envisioned from the readily accessible precursor, 2-bromo-5-fluoro-4-nitroaniline, the preparation of which is documented in patent literature[1][2]. The proposed synthetic pathway involves a three-step process commencing with the reduction of the nitro group, followed by diazotization and hydrolysis to a phenol, and finally, O-methylation.

Logical Workflow for the Synthesis of 2-Bromo-5-fluoro-4-methoxyaniline

G A 2-Bromo-5-fluoro-4-nitroaniline B Reduction (e.g., Fe/HCl or H2/Pd-C) A->B C 2-Bromo-5-fluoro-4-aminoaniline B->C D Diazotization (NaNO2, H2SO4) C->D E Diazonium Salt Intermediate D->E F Hydrolysis (H2O, heat) E->F G 2-Bromo-5-fluoro-4-hydroxyaniline F->G H O-Methylation (e.g., (CH3)2SO4, K2CO3) G->H I 2-Bromo-5-fluoro-4-methoxyaniline H->I

Caption: Plausible synthetic route to 2-Bromo-5-fluoro-4-methoxyaniline.

Part 2: Application in the Synthesis of a Novel Pyrimidinamine Fungicide Scaffold

Substituted anilines are critical precursors for a major class of fungicides known as anilinopyrimidines. These fungicides act by inhibiting the biosynthesis of methionine and are particularly effective against a range of plant pathogenic fungi. The unique substitution pattern of 2-Bromo-5-fluoro-4-methoxyaniline can be leveraged to create novel pyrimidinamine derivatives with potentially enhanced fungicidal activity.

Reaction Scheme: Synthesis of a Hypothetical Fungicide

A plausible application of 2-Bromo-5-fluoro-4-methoxyaniline is in the nucleophilic aromatic substitution reaction with a di-chlorinated pyrimidine, a common strategy in the synthesis of anilinopyrimidine fungicides.

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product A 2-Bromo-5-fluoro-4-methoxyaniline C Nucleophilic Aromatic Substitution (e.g., NaH, DMF) A->C B 4,6-Dichloro-2-(trifluoromethyl)pyrimidine B->C D N-(2-Bromo-5-fluoro-4-methoxyphenyl)-6-chloro- 2-(trifluoromethyl)pyrimidin-4-amine (Hypothetical Fungicide) C->D

Caption: Synthesis of a hypothetical pyrimidinamine fungicide.

Part 3: Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-5-fluoro-4-methoxyaniline

This protocol is a proposed synthetic route and should be adapted and optimized based on laboratory findings.

Step 1: Reduction of 2-Bromo-5-fluoro-4-nitroaniline to 2-Bromo-5-fluoro-4-aminoaniline

  • To a stirred solution of 2-bromo-5-fluoro-4-nitroaniline (1.0 eq) in ethanol, add iron powder (5.0 eq) and concentrated hydrochloric acid (0.5 eq).

  • Heat the reaction mixture to reflux for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 2-bromo-5-fluoro-4-aminoaniline.

Step 2: Synthesis of 2-Bromo-5-fluoro-4-hydroxyaniline

  • Dissolve the crude 2-bromo-5-fluoro-4-aminoaniline from Step 1 in a mixture of sulfuric acid and water at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

  • Stir the mixture for 30 minutes at 0-5 °C to form the diazonium salt.

  • Slowly add the diazonium salt solution to a boiling solution of aqueous sulfuric acid.

  • After the addition is complete, continue to heat for 30 minutes.

  • Cool the reaction mixture and extract the product with diethyl ether.

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude 2-bromo-5-fluoro-4-hydroxyaniline.

Step 3: O-Methylation to 2-Bromo-5-fluoro-4-methoxyaniline

  • To a solution of crude 2-bromo-5-fluoro-4-hydroxyaniline in acetone, add potassium carbonate (3.0 eq).

  • Add dimethyl sulfate (1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 6 hours, monitoring by TLC.

  • Cool the mixture, filter off the solids, and concentrate the filtrate.

  • Purify the residue by column chromatography on silica gel to obtain 2-Bromo-5-fluoro-4-methoxyaniline.

Protocol 2: Synthesis of N-(2-Bromo-5-fluoro-4-methoxyphenyl)-6-chloro-2-(trifluoromethyl)pyrimidin-4-amine
  • To a solution of 2-Bromo-5-fluoro-4-methoxyaniline (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 4,6-dichloro-2-(trifluoromethyl)pyrimidine (1.1 eq) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the target compound.

Part 4: Data Presentation and Characterization

The successful synthesis of the target compounds should be confirmed by standard analytical techniques.

Compound Expected Molecular Weight ¹H NMR (Expected Chemical Shifts, ppm) ¹⁹F NMR (Expected Chemical Shifts, ppm) Purity (by HPLC)
2-Bromo-5-fluoro-4-methoxyaniline220.04 g/mol Aromatic protons (6.5-7.5), Methoxy protons (~3.8), Amine protons (broad, ~4.0)Aromatic fluorine (~ -120 to -140)>95%
N-(2-Bromo-5-fluoro-4-methoxyphenyl)-6-chloro-2-(trifluoromethyl)pyrimidin-4-amine419.59 g/mol Aromatic protons (7.0-8.5), Pyrimidine proton (~6.8), Methoxy protons (~3.9), NH proton (broad, ~9.0)Aromatic fluorine (~ -115 to -135), CF₃ (~ -60 to -70)>98%

Part 5: Conclusion and Future Outlook

2-Bromo-5-fluoro-4-methoxyaniline represents a promising, yet underexplored, building block for the synthesis of novel agrochemicals. The strategic placement of its functional groups provides a versatile platform for the generation of diverse chemical libraries. The protocols detailed herein for its plausible synthesis and derivatization into a fungicidal pyrimidinamine scaffold demonstrate its potential utility. Further research into the synthesis of a broader range of derivatives and comprehensive biological screening is warranted to fully elucidate the potential of this and related substituted anilines in the development of next-generation crop protection solutions. The principles of rational design, guided by an understanding of structure-activity relationships, will be crucial in harnessing the full potential of such highly functionalized intermediates.

References

  • CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof.
  • CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline.
  • Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. National Center for Biotechnology Information. [Link]

  • Aniline in Agrochemicals: Herbicides, Fungicides, and Safety. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • US5116866A - Aniline derivatives and fungicides containing them.

Sources

Method

regioselective functionalization of 2-Bromo-5-fluoro-4-methoxyaniline

An Application Guide to the Regioselective Functionalization of 2-Bromo-5-fluoro-4-methoxyaniline Abstract 2-Bromo-5-fluoro-4-methoxyaniline is a highly versatile synthetic intermediate possessing four distinct, electron...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Regioselective Functionalization of 2-Bromo-5-fluoro-4-methoxyaniline

Abstract

2-Bromo-5-fluoro-4-methoxyaniline is a highly versatile synthetic intermediate possessing four distinct, electronically differentiated positions amenable to selective functionalization. The strategic arrangement of bromo, fluoro, methoxy, and amino substituents allows for a remarkable degree of regiochemical control, making this scaffold particularly valuable for the synthesis of complex molecules in medicinal chemistry and materials science. This guide provides a comprehensive overview of four principal regioselective transformations: chemoselective metal-catalyzed cross-coupling at the C2-bromo position, directed ortho-metalation at the C3-position, electrophilic aromatic substitution at the C6-position, and nucleophilic aromatic substitution at the C5-fluoro position. Each section elucidates the underlying mechanistic principles and provides detailed, field-proven protocols for researchers and drug development professionals.

Introduction: A Scaffold of Orthogonal Reactivity

The synthetic utility of an aromatic building block is often defined by the ability to introduce functional groups at specific positions in a controlled and predictable manner. 2-Bromo-5-fluoro-4-methoxyaniline is an exemplar of such a scaffold. The inherent electronic and steric properties of its substituents create a system of orthogonal reactivity, where specific reaction conditions can be chosen to target one position with high fidelity while leaving the others intact.

  • C2-Bromine: The carbon-bromine bond is the most labile site for oxidative addition to low-valent transition metals, making it the primary handle for palladium-catalyzed cross-coupling reactions.[1][2]

  • C3-Hydrogen: Situated ortho to the powerful methoxy directing group, this proton is sufficiently acidic for deprotonation by strong organolithium bases, enabling directed ortho-metalation (DoM).[3][4][5]

  • C6-Hydrogen: This position is doubly activated for electrophilic attack, being ortho to the strongly activating amino group and para to the methoxy group, ensuring high regioselectivity in electrophilic aromatic substitutions.[6][7]

  • C5-Fluorine: While the C-F bond is strong, the high electronegativity of fluorine activates the ring for nucleophilic attack and stabilizes the key Meisenheimer intermediate, allowing for nucleophilic aromatic substitution (SNAr) under appropriate conditions.[8][9][10]

This document details the strategic application of these distinct reactivities to achieve comprehensive regioselective functionalization.

Chemoselective Palladium-Catalyzed Cross-Coupling at the C2-Position

The significant difference in bond dissociation energies (C-Br < C-F) allows for highly chemoselective functionalization of the C2-position via palladium-catalyzed cross-coupling reactions. The C-Br bond readily undergoes oxidative addition to Pd(0) catalysts under conditions where the C-F bond remains inert.[2][11] This strategy is fundamental for building molecular complexity by forming new carbon-carbon and carbon-heteroatom bonds.

G cluster_0 General Cross-Coupling Workflow A 2-Bromo-5-fluoro-4-methoxyaniline E C2-Functionalized Product A->E B Coupling Partner (e.g., R-B(OH)₂, R-NH₂, R-C≡CH) B->E C Pd Catalyst & Ligand C->E D Base, Solvent, Heat D->E G cluster_1 Directed ortho-Metalation Workflow Start 2-Bromo-5-fluoro-4-methoxyaniline Step1 1. n-BuLi, THF, -78 °C (Deprotonation at C3) Start->Step1 Intermediate C3-Lithiated Intermediate Step1->Intermediate Step2 2. Electrophile (E+) (e.g., I₂, DMF, CO₂) Intermediate->Step2 Product C3-Substituted Product Step2->Product G cluster_2 Regioselective Nitration Workflow Start Starting Aniline Protect 1. Protection (Ac₂O) Forms Acetanilide Start->Protect Nitrate 2. Nitration (HNO₃/H₂SO₄) Directs to C6 Protect->Nitrate Deprotect 3. Deprotection (HCl/MeOH) Reforms Aniline Nitrate->Deprotect Product 2-Bromo-5-fluoro-4-methoxy-6-nitroaniline Deprotect->Product G cluster_3 SNAr Mechanism at C5 Start Substrate + Nucleophile (Nu⁻) TS1 Addition (Rate-Determining) Start->TS1 Intermediate Meisenheimer Complex (Negative charge stabilized by F) TS1->Intermediate TS2 Elimination of F⁻ (Fast) Intermediate->TS2 Product C5-Substituted Product TS2->Product

Sources

Application

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 2-Bromo-5-fluoro-4-methoxyaniline and Its Isomers

Introduction: The Strategic Importance of Substituted Anilines in Catalysis Substituted anilines are foundational building blocks in the synthesis of a vast array of functional molecules, from life-saving pharmaceuticals...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Anilines in Catalysis

Substituted anilines are foundational building blocks in the synthesis of a vast array of functional molecules, from life-saving pharmaceuticals to advanced organic materials. Among these, halogenated anilines offer a versatile platform for molecular elaboration through modern cross-coupling methodologies. This guide focuses on the palladium-catalyzed reactivity of 2-Bromo-5-fluoro-4-methoxyaniline and its more commercially prevalent isomer, 4-Bromo-5-fluoro-2-methoxyaniline. The latter is a key intermediate in the synthesis of the targeted cancer therapeutic, Osimertinib, underscoring the industrial relevance of its chemical transformations.[1][2]

The strategic placement of bromo, fluoro, methoxy, and amino substituents on the aniline scaffold imparts a unique electronic and steric profile. The carbon-bromine bond serves as the primary reactive handle for palladium-catalyzed cross-coupling, a testament to the well-established reactivity of aryl bromides in these transformations.[3][4] The electron-donating methoxy and amino groups, and the electron-withdrawing fluoro group, modulate the reactivity of the aromatic ring, influencing the efficiency of catalytic cycles.

This document provides a comprehensive overview of key palladium-catalyzed reactions—Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings—as applied to this class of substituted anilines. The protocols and discussions herein are grounded in established chemical principles and supported by relevant examples from the scientific literature on analogous systems, providing researchers, scientists, and drug development professionals with a robust framework for their synthetic endeavors.

Chemical Profile and Safety Considerations

Before undertaking any experimental work, a thorough understanding of the reactant's properties and safety hazards is paramount.

PropertyValueSource
Chemical Name 4-Bromo-5-fluoro-2-methoxyaniline[5]
CAS Number 330794-03-1[5]
Molecular Formula C₇H₇BrFNO[6]
Molecular Weight 220.04 g/mol [5]
  • Harmful if swallowed, in contact with skin, or if inhaled.

  • Causes skin and serious eye irritation.

  • May cause respiratory irritation.

Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Wash hands thoroughly after handling.

  • Store in a tightly sealed container in a cool, dry place.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This reaction is particularly valuable for the construction of biaryl and heteroaryl scaffolds, which are prevalent in many biologically active molecules.[3][4]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-elucidated process that underpins its reliability and broad applicability.

Suzuki_Miyaura_Cycle A Oxidative Addition Ar-Br + Pd(0)L_n -> Ar-Pd(II)(Br)L_n B Transmetalation Ar-Pd(II)(Br)L_n + [Ar'B(OH)_3]^- -> Ar-Pd(II)(Ar')L_n A->B C Reductive Elimination Ar-Pd(II)(Ar')L_n -> Ar-Ar' + Pd(0)L_n B->C C->A Catalytic Cycle Regeneration D Base Activation Ar'B(OH)_2 + Base -> [Ar'B(OH)_3]^- D->B Boronate formation

Suzuki-Miyaura Catalytic Cycle

Expert Insights: The choice of palladium source, ligand, and base is critical for a successful Suzuki-Miyaura coupling. For an electron-rich substrate like a substituted aniline, a palladium(0) source such as Pd(PPh₃)₄ or a combination of a Pd(II) precursor like Pd(OAc)₂ with a phosphine ligand is typically effective. The ligand not only stabilizes the palladium center but also influences the rates of oxidative addition and reductive elimination. The base is essential for the activation of the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation.

Representative Protocol: Suzuki-Miyaura Coupling

While a specific protocol for 2-Bromo-5-fluoro-4-methoxyaniline is not available in the cited literature, the following procedure is adapted from established methods for similar bromo-substituted anilines and aryl bromides.[7][8]

Materials:

  • 4-Bromo-5-fluoro-2-methoxyaniline

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 4-Bromo-5-fluoro-2-methoxyaniline (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.06 mmol, 6 mol%).

  • Add a 4:1 mixture of 1,4-dioxane and water (5 mL).

  • Degas the mixture by bubbling the inert gas through the solution for 15 minutes.

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Data Summary (Hypothetical based on analogs)
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (3)PPh₃ (6)K₂CO₃Dioxane/H₂O100685
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O90882
33-Pyridylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DME851278

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a general and efficient method for the formation of C-N bonds. This reaction is of paramount importance in medicinal chemistry, where the arylamine motif is a common feature in drug candidates.[9]

Mechanistic Rationale

The catalytic cycle for the Buchwald-Hartwig amination shares similarities with other palladium-catalyzed cross-coupling reactions, but with key differences in the nucleophilic partner.

Buchwald_Hartwig_Cycle A Oxidative Addition Ar-Br + Pd(0)L_n -> Ar-Pd(II)(Br)L_n B Amine Coordination & Deprotonation Ar-Pd(II)(Br)L_n + R_2NH + Base -> Ar-Pd(II)(NR_2)L_n A->B C Reductive Elimination Ar-Pd(II)(NR_2)L_n -> Ar-NR_2 + Pd(0)L_n B->C C->A Catalytic Cycle Regeneration

Buchwald-Hartwig Catalytic Cycle

Expert Insights: The choice of ligand is particularly crucial in the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos), are often employed to facilitate both the oxidative addition and the challenging reductive elimination step. The base, typically a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu), is required to deprotonate the amine or the palladium-amine complex, forming the key palladium-amido intermediate.

Representative Protocol: Buchwald-Hartwig Amination

The following protocol is a representative procedure for the Buchwald-Hartwig amination of an aryl bromide, adapted for 2-Bromo-5-fluoro-4-methoxyaniline based on general principles and literature on similar substrates.[10][11]

Materials:

  • 2-Bromo-5-fluoro-4-methoxyaniline

  • Amine (e.g., morpholine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox, add 2-Bromo-5-fluoro-4-methoxyaniline (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%) to a flame-dried Schlenk tube.

  • Add sodium tert-butoxide (1.4 mmol).

  • Remove the tube from the glovebox, and add toluene (5 mL) and the amine (1.2 mmol) under a counterflow of inert gas.

  • Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the desired arylamine.

Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction provides a powerful method for the arylation of alkenes, forming a new carbon-carbon bond and a double bond.[12] This reaction is widely used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.[13]

Mechanistic Rationale

The Heck reaction proceeds through a well-defined catalytic cycle involving migratory insertion and β-hydride elimination.

Heck_Cycle A Oxidative Addition Ar-Br + Pd(0)L_n -> Ar-Pd(II)(Br)L_n B Alkene Coordination & Migratory Insertion Ar-Pd(II)(Br)L_n + Alkene -> (Alkene)Ar-Pd(II)(Br)L_n A->B C β-Hydride Elimination (Alkene)Ar-Pd(II)(Br)L_n -> Ar-Alkene + H-Pd(II)(Br)L_n B->C D Reductive Elimination H-Pd(II)(Br)L_n + Base -> Pd(0)L_n + H-Base^+ + Br^- C->D D->A Catalytic Cycle Regeneration

Heck Reaction Catalytic Cycle

Expert Insights: The regioselectivity of the Heck reaction is a key consideration. For terminal alkenes, the aryl group typically adds to the less substituted carbon. The choice of catalyst and reaction conditions can influence the stereoselectivity of the newly formed double bond. A base is required to regenerate the active Pd(0) catalyst.

Representative Protocol: Heck Reaction

This protocol for the Heck reaction of 2-Bromo-5-fluoro-4-methoxyaniline with an alkene is based on general procedures for similar aryl bromides.[14][15]

Materials:

  • 2-Bromo-5-fluoro-4-methoxyaniline

  • Alkene (e.g., styrene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube, add 2-Bromo-5-fluoro-4-methoxyaniline (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).

  • Evacuate and backfill the tube with inert gas three times.

  • Add DMF (5 mL), the alkene (1.5 mmol), and triethylamine (1.5 mmol).

  • Heat the mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS. After completion, cool to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Sonogashira Coupling: Synthesis of Alkynes

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes, which are important structures in materials science and medicinal chemistry.[16][17]

Mechanistic Rationale

The Sonogashira coupling uniquely employs a dual catalytic system of palladium and copper.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle A Oxidative Addition Ar-Br + Pd(0)L_n -> Ar-Pd(II)(Br)L_n B Transmetalation Ar-Pd(II)(Br)L_n + Cu(I)-C≡CR -> Ar-Pd(II)(C≡CR)L_n A->B C Reductive Elimination Ar-Pd(II)(C≡CR)L_n -> Ar-C≡CR + Pd(0)L_n B->C C->A D Alkyne Activation R-C≡CH + Cu(I)X -> Cu(I)-C≡CR + HX D->B

Sonogashira Dual Catalytic Cycle

Expert Insights: The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne to form a copper(I) acetylide. This species then undergoes transmetalation with the palladium complex. An amine base is used to deprotonate the alkyne and regenerate the active catalysts.

Representative Protocol: Sonogashira Coupling

The following is a general procedure for the Sonogashira coupling of an aryl bromide with a terminal alkyne, adapted for 2-Bromo-5-fluoro-4-methoxyaniline.[4][18]

Materials:

  • 2-Bromo-5-fluoro-4-methoxyaniline

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add 2-Bromo-5-fluoro-4-methoxyaniline (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with inert gas.

  • Add THF (5 mL) and triethylamine (2 mL).

  • Add the terminal alkyne (1.2 mmol) dropwise.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 4-12 hours, monitoring by TLC.

  • Once the reaction is complete, filter the mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Conclusion

The palladium-catalyzed cross-coupling reactions of 2-Bromo-5-fluoro-4-methoxyaniline and its isomers provide a powerful and versatile toolkit for the synthesis of complex molecular architectures. The protocols and insights provided in this guide, while based on analogous systems due to a lack of direct literature precedent for the specific substrate in all cases, offer a solid foundation for researchers to develop and optimize these critical transformations. A thorough understanding of the underlying mechanisms and careful consideration of reaction parameters will enable the successful application of these methods in the pursuit of novel pharmaceuticals and functional materials.

References

  • Zhu, G., et al. (2025). Synthetic Strategies in the Preparation of Osimertinib. Highlights in Science, Engineering and Technology, 157, 178.
  • Hussain, M., et al. (2010). Site-Selective Suzuki-Miyaura Cross-Coupling Reactions of 2,3,4,5-Tetrabromofuran. Organic & Biomolecular Chemistry.
  • Zhang, F., et al. (2015). A general synthesis of fluoroalkylated alkenes by palladium-catalyzed Heck-type reaction of fluoroalkyl bromides.
  • Fors, B. P., & Buchwald, S. L. (2025). Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ChemInform.
  • Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. ePrints Soton - University of Southampton.
  • Google Patents. (n.d.). A process for making osimertinib.
  • Patsnap. (n.d.). Synthesis method of osimertinib intermediate. Retrieved from [Link]

  • Frank, A., et al. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Google Patents. (n.d.). Catalytic bromination of 2-fluoroaniline.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • ResearchGate. (n.d.). 47.1.2.1.5 Synthesis of Alkenes by Cross-Coupling and Heck Reactions.
  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Google Patents. (n.d.). Process for preparing osimertinib or a salt thereof.
  • Khan, I. U., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4999.
  • RSC Publishing. (n.d.).
  • Gelest. (n.d.). Cross-Coupling of Alkynylsilanes.
  • ResearchGate. (n.d.). ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)
  • Chemistry LibreTexts. (2023).
  • Fan, T., et al. (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • YouTube. (2022). Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond.
  • MDPI. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
  • National Institutes of Health. (2024).
  • Google Patents. (n.d.). An improved process for the preparation of osimertinib mesylate.
  • Google Patents. (n.d.). Preparation of 4-bromoaniline derivatives.
  • National Institutes of Health. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki Coupling Reactions for 2-Bromo-5-fluoro-4-methoxyaniline

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 2-Bromo-5-fluoro-4-methoxyaniline. This guide is designed for researchers, scientists, and professionals in drug development who are naviga...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 2-Bromo-5-fluoro-4-methoxyaniline. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. The unique electronic properties of this substrate, characterized by the electron-donating methoxy and amino groups and the electron-withdrawing fluorine atom, present a distinct set of challenges and opportunities for optimization. This document provides in-depth troubleshooting advice and frequently asked questions to empower you to achieve high yields and purity in your reactions.

Troubleshooting Guide

This section addresses common problems encountered during the Suzuki coupling of 2-Bromo-5-fluoro-4-methoxyaniline, offering systematic approaches to identify and resolve them.

Issue 1: Low to No Product Yield

A low or non-existent yield is a frequent challenge, often stemming from the specific electronic nature of the 2-Bromo-5-fluoro-4-methoxyaniline substrate. The interplay of electron-donating and -withdrawing groups can significantly impact the catalytic cycle.

Potential CauseRecommended Troubleshooting Steps
Inactive Catalyst The active Pd(0) species may not be forming efficiently from a Pd(II) precatalyst, or the catalyst may have decomposed. Ensure high-quality palladium sources and ligands. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more robust modern palladacycle precatalyst (e.g., G3 or G4 type).[1][2] The active Pd(0) catalyst is also susceptible to oxidation by atmospheric oxygen, so ensure the reaction is performed under an inert atmosphere (nitrogen or argon) using degassed solvents.[3][4]
Suboptimal Ligand The chosen ligand may not be suitable for this substrate. The electron-rich nature of the aniline can make oxidative addition more challenging.[5] For electron-rich aryl halides, bulky and electron-rich phosphine ligands are often required to promote both the oxidative addition and reductive elimination steps.[1][6] A screening of ligands such as XPhos, SPhos, or RuPhos is recommended.[1]
Ineffective Base The base is critical for activating the boronic acid in the transmetalation step.[7][8][9] The strength and solubility of the base can significantly impact the reaction rate and yield. A screening of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is advised.[1] For electron-deficient anilines, inorganic bases like cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) have proven effective.[3]
Poor Reagent Quality Ensure the purity of your 2-Bromo-5-fluoro-4-methoxyaniline and the boronic acid or ester. Impurities can interfere with the catalyst.[10] Boronic acids can degrade over time, a process known as protodeboronation, especially under aqueous basic conditions and at elevated temperatures.[6][11] Using boronic esters (e.g., pinacol esters) or trifluoroborate salts can improve stability.[6]
Issue 2: Significant Side Product Formation

The formation of byproducts can complicate purification and reduce the yield of the desired product. The most common side reactions are dehalogenation, homocoupling, and protodeboronation.

Side ReactionMitigation Strategies
Dehalogenation This is the replacement of the bromine atom with a hydrogen atom.[10] This can be promoted by certain bases and solvents. To minimize this, consider using milder bases like potassium fluoride (KF) or potassium phosphate (K₃PO₄) instead of stronger bases like sodium tert-butoxide.[8][10] Employing bulky, electron-rich phosphine ligands can also favor the desired cross-coupling pathway.[10] In some cases, protecting the amine group with a moiety like Boc (tert-butyloxycarbonyl) can suppress this side reaction.[10]
Homocoupling This involves the coupling of two boronic acid molecules. It can be a sign of catalyst deactivation or suboptimal reaction conditions. Ensure a thoroughly deoxygenated reaction mixture, as oxygen can promote homocoupling.[3]
Protodeboronation This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond.[6] This is often promoted by aqueous basic conditions and high temperatures.[6] To mitigate this, use boronic esters or trifluoroborate salts, which are more stable.[6] Employing anhydrous conditions or a two-phase solvent system can also be beneficial.
Issue 3: Difficult Product Purification

Even with a successful reaction, isolating the pure product can be challenging due to the presence of residual starting materials, catalyst, or byproducts.

Purification ChallengeRecommended Solution
Removal of Palladium Residues After the reaction, the crude product is often contaminated with palladium. Filtration through a pad of Celite and silica gel can help remove some of the catalyst.[12] For more persistent residues, treatment with a scavenger resin or an additional purification step like recrystallization may be necessary.
Separating from Unreacted Aniline The basic nature of the aniline product and starting material can be exploited for purification. During a liquid-liquid extraction, an acidic wash (e.g., with dilute HCl) will protonate the aniline, moving it to the aqueous phase while the desired, less basic product remains in the organic layer.[10]
Dark Oily or Solid Product The presence of colored impurities or oxidized byproducts can result in a dark product.[10] Treating the crude product with activated carbon during recrystallization can help adsorb these colored impurities.[10]

Frequently Asked Questions (FAQs)

Q1: How do the substituents on 2-Bromo-5-fluoro-4-methoxyaniline affect its reactivity in Suzuki coupling?

The electronic properties of the substituents have a significant impact. The methoxy and amino groups are electron-donating, which increases the electron density on the aromatic ring. This can make the oxidative addition of the palladium catalyst to the carbon-bromine bond, the first step in the catalytic cycle, more challenging.[5] Conversely, the fluorine atom is electron-withdrawing, which can help to facilitate this step. The interplay of these effects requires careful optimization of the catalyst system, particularly the choice of ligand.

Q2: What is the optimal catalyst system for this substrate?

There is no single "best" catalyst system, as the optimal choice will depend on the specific boronic acid or ester being used. However, for electron-rich aryl bromides like this, palladium catalysts with bulky, electron-rich phosphine ligands are generally a good starting point.[1][6] Examples of such ligands include XPhos, SPhos, and RuPhos. Pre-formed Pd(0) catalysts or modern palladacycles can also offer improved reactivity and stability.[1][2]

Q3: Which base and solvent combination is recommended?

The choice of base and solvent is crucial for the transmetalation step and overall reaction success. A screening of conditions is often necessary.

  • Bases: Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used and have been shown to be effective for challenging couplings.[1][3] Potassium fluoride (KF) can be a milder option if base-sensitive functional groups are present.[8]

  • Solvents: Aprotic solvents such as dioxane, toluene, or 2-methyltetrahydrofuran (2-MeTHF) are frequently employed.[10] Often, a mixture with water is used to help dissolve the inorganic base. However, for substrates prone to protodeboronation, anhydrous conditions may be preferable.[6]

Q4: Is it necessary to protect the aniline's amino group?

While many Suzuki couplings of anilines can be performed on the unprotected amine, protection can sometimes be beneficial.[13][14] If side reactions like dehalogenation are problematic, protecting the amine with a group like Boc may suppress these unwanted pathways.[10] However, this adds extra steps to the synthesis (protection and deprotection), so it is often worth attempting the reaction without protection first.

Q5: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are common techniques for monitoring the reaction's progress. By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product. This allows you to determine the optimal reaction time and identify any potential issues early on.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Both R¹-Pd(II)L_n-R² Transmetalation->PdII_Both RedElim Reductive Elimination RedElim->Pd0 Product R¹-R² RedElim->Product ArylHalide R¹-X (2-Bromo-5-fluoro-4-methoxyaniline) ArylHalide->OxAdd BoronicAcid R²-B(OR)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol

This protocol provides a starting point for the Suzuki coupling of 2-Bromo-5-fluoro-4-methoxyaniline. Optimization of the catalyst, ligand, base, and solvent may be required for specific boronic acid partners.

  • Reaction Setup: In a reaction vessel, combine 2-Bromo-5-fluoro-4-methoxyaniline (1.0 eq), the boronic acid or ester (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Inert Atmosphere: Seal the vessel and thoroughly degas the mixture by purging with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.

  • Catalyst Addition: Add the palladium catalyst and ligand (or a pre-catalyst) to the mixture under a positive pressure of inert gas.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[15]

References

  • Technical Support Center: Troubleshooting Halogenated Aniline Reactions - Benchchem.
  • Suzuki reaction - Wikipedia. Available from: [Link]

  • Technical Support Center: Troubleshooting Suzuki Reactions of Halogenated Anilines - Benchchem.
  • A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions - Benchchem.
  • Technical Support Center: Optimizing Suzuki Coupling Reactions with Bromo-trifluoroanilines - Benchchem.
  • Suzuki Coupling - Organic Chemistry Portal. Available from: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - NIH. Available from: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available from: [Link]

  • How can I solve my problem with Suzuki coupling? - ResearchGate. Available from: [Link]

  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Available from: [Link]

  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air - Milano-Bicocca. Available from: [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available from: [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd. Available from: [Link]

  • Suzuki help : r/Chempros - Reddit. Available from: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic - Semantic Scholar. Available from: [Link]

  • The Suzuki Reaction - Chem 115 Myers. Available from: [Link]

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. Available from: [Link]

  • Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde - Benchchem.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available from: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available from: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic - RSC Publishing. Available from: [Link]

  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. Available from: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH. Available from: [Link]

Sources

Optimization

Technical Support Center: Purification of 2-Bromo-5-fluoro-4-methoxyaniline

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of 2-Bromo-5-...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of 2-Bromo-5-fluoro-4-methoxyaniline (CAS No. 445441-58-7).[1][2] We provide field-proven insights and detailed methodologies to help you achieve high purity and yield in your experiments.

Section 1: Frequently Asked Questions (FAQs) - Stability, Handling, and Storage

This section addresses common queries regarding the fundamental properties and safe handling of 2-Bromo-5-fluoro-4-methoxyaniline.

Q1: How should I properly store 2-Bromo-5-fluoro-4-methoxyaniline to prevent degradation?

A1: Proper storage is critical to maintain the integrity of the compound. Anilines, as a class, can be susceptible to oxidation and photodegradation, often indicated by discoloration (e.g., turning pink, yellow, or brown). To mitigate this, we recommend the following storage conditions based on best practices for similar aromatic amines.[3][4][5]

Parameter Recommendation Rationale
Temperature Store at room temperature or refrigerate (2-8°C).Minimizes the rate of potential degradation reactions.[5]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).[3]Prevents oxidation, which is a primary degradation pathway for anilines.
Container Use a tightly sealed, opaque or amber glass container.Protects from atmospheric moisture and prevents light-induced degradation.[3][5]
Incompatibilities Store away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3][4]Prevents vigorous and potentially hazardous reactions.[4]

Q2: My compound has developed a slight color upon storage. Is it still usable?

A2: The appearance of a pale yellow or tan color is common for many anilines and may not significantly impact its use in many subsequent reactions, especially if the purity is confirmed by an analytical method like NMR or HPLC. However, significant darkening to brown or pink suggests a higher level of oxidative degradation. For sensitive downstream applications, repurification via column chromatography or recrystallization is highly recommended to remove these colored impurities.

Q3: What are the primary safety precautions I should take when handling this compound?

A3: 2-Bromo-5-fluoro-4-methoxyaniline should be handled with appropriate personal protective equipment (PPE). Based on data for structurally related compounds, it may be harmful if swallowed, inhaled, or comes into contact with skin, and can cause skin and eye irritation.[6][7] Always handle this chemical inside a fume hood.[8] Wear protective gloves, a lab coat, and safety glasses.[8] Ensure good ventilation and avoid generating dust if handling a solid form.[3]

Section 2: Troubleshooting Guide for Purification

This section provides solutions to specific problems you may encounter during the purification process.

Q4: I am purifying my crude product by column chromatography, but the separation from an unknown impurity is poor. What can I do?

A4: Poor separation on a silica gel column is typically an issue with the mobile phase (eluent) polarity. The goal is to find a solvent system where your desired compound and the impurities have different affinities for the stationary phase, leading to different elution rates.[9]

Troubleshooting Column Chromatography

Problem Probable Cause Recommended Solution
Product and impurity elute together. Incorrect Eluent Polarity: The solvent system is either too polar (flushing everything off the column quickly) or not polar enough to differentiate the compounds.Optimize with TLC: Before running the column, test solvent systems using Thin-Layer Chromatography (TLC).[10] The ideal system gives your target compound an Rf value of ~0.2-0.3.[10] Adjust the ratio of a non-polar solvent (e.g., Hexane) and a polar solvent (e.g., Ethyl Acetate) until you see clear separation between the spots on the TLC plate.[10][11]
Product is streaking or tailing on the column. Compound is too polar for silica/interacting with silica: The aniline's basic amine group can interact strongly with the acidic silanol groups on the silica surface.Add a Modifier: Add a small amount of triethylamine (~0.1-1%) to your eluent system. This will neutralize the acidic sites on the silica gel, reducing tailing and improving the peak shape.
No compound is eluting from the column. Eluent is not polar enough: The mobile phase lacks the strength to move the compound through the stationary phase.Increase Eluent Polarity: Gradually increase the percentage of the polar solvent (e.g., Ethyl Acetate) in your mobile phase. This can be done in a stepwise fashion (step-gradient) or continuously (linear-gradient).[9]
The colored band (product) is fading or disappearing on the column. Compound Degradation: The compound may be unstable on the acidic silica gel over long periods.Work Quickly: Do not let the column run overnight. If instability is suspected, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with triethylamine.[10]

Q5: My yield is very low after recrystallization. What are the likely causes?

A5: Low recrystallization yield is often due to suboptimal solvent selection or procedural errors.

  • Excess Solvent: The most common cause is using too much solvent to dissolve the crude product. The goal is to create a saturated solution at the solvent's boiling point. Use the minimum amount of hot solvent necessary to fully dissolve the solid.

  • Improper Solvent Choice: The ideal solvent should dissolve the compound poorly at low temperatures but very well at high temperatures. If the compound is too soluble at room temperature, you will not get good crystal formation upon cooling. Test several solvents on a small scale first. A patent for a similar compound, 2-bromo-5-fluoro-4-nitroaniline, reports successful recrystallization from isopropanol, which could be a good starting point.[12]

  • Cooling Too Rapidly: Crash cooling can trap impurities and lead to the formation of small, impure crystals or an oil. Allow the solution to cool slowly to room temperature first, then place it in an ice bath to maximize crystal formation.

Q6: After purification, my NMR spectrum still shows starting materials. Which purification method is best for removing them?

A6: The best method depends on the polarity difference between your product and the unreacted starting materials.

  • Column Chromatography: This is generally the most effective method for separating compounds with different polarities.[9][13] By carefully selecting the eluent system based on TLC analysis, you can isolate your product effectively.

  • Acid-Base Extraction: Since your product is an aniline (basic), you may be able to use an acid-base extraction to separate it from non-basic starting materials. Dissolve the crude mixture in an organic solvent (e.g., dichloromethane), wash with a dilute aqueous acid (e.g., 1M HCl) to protonate the aniline and pull it into the aqueous layer. The non-basic impurities will remain in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) and extract your purified aniline back into an organic solvent.

Section 3: Experimental Protocols & Workflows

Workflow for Purification Method Selection

This decision tree provides a logical pathway for choosing the appropriate purification strategy based on the initial assessment of your crude product.

Caption: Decision tree for selecting a purification method.

Protocol 1: Silica Gel Column Chromatography

This protocol is a standard procedure for purifying 2-Bromo-5-fluoro-4-methoxyaniline from less polar or more polar impurities.[10]

  • Solvent System Selection:

    • Using a silica gel TLC plate, test various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 2:1).

    • The optimal eluent system should provide a Retention Factor (Rf) of 0.2-0.3 for the target compound.[10]

  • Column Packing (Slurry Method):

    • Choose a column with an appropriate diameter and length for your sample size. A general rule is a 20:1 to 100:1 weight ratio of silica gel to crude product.

    • In a beaker, create a slurry of silica gel in your starting, least polar eluent.[13]

    • With the column's stopcock closed, place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

    • Pour the silica slurry into the column. Swirl and pour quickly to avoid trapping air bubbles.[13]

    • Open the stopcock to drain the solvent, continuously tapping the column gently to ensure even packing. Do not let the silica run dry. The top of the silica bed should be flat.

    • Add another thin layer of sand on top of the silica bed to protect it during sample loading.

  • Sample Loading:

    • Dissolve your crude product in the minimum amount of a suitable solvent (dichloromethane or the eluent itself).

    • Carefully pipette this concentrated solution onto the center of the sand layer, ensuring not to disturb the silica bed.

    • Open the stopcock and allow the sample to absorb onto the silica, draining the solvent just to the top of the sand layer.

    • Gently add a small amount of fresh eluent, wash the sides of the column, and again drain the solvent to the top of the sand layer. Repeat this wash step once more.

  • Elution and Fraction Collection:

    • Carefully fill the column with your eluent.

    • Begin collecting fractions in test tubes or flasks.[9]

    • Apply gentle air pressure to the top of the column ("flash chromatography") to speed up the elution process.

    • Monitor the separation by collecting small fractions and analyzing them by TLC.

    • Once the desired product has eluted, you can increase the polarity of the eluent to flush off any remaining, more polar impurities.

  • Product Recovery:

    • Combine the pure fractions (as determined by TLC).

    • Remove the solvent using a rotary evaporator to yield the purified 2-Bromo-5-fluoro-4-methoxyaniline.

Protocol 2: Recrystallization

This protocol is ideal for removing small amounts of impurities from a product that is already relatively pure.

  • Solvent Selection:

    • Place a small amount of your crude product into several test tubes.

    • Add a few different solvents (e.g., isopropanol, ethanol, hexane, toluene) dropwise to each tube at room temperature. A good solvent will not dissolve the compound well at this temperature.

    • Heat the tubes that did not dissolve. An ideal solvent will dissolve the compound completely when hot.

    • Allow the dissolved solutions to cool. The best solvent will be the one in which pure crystals form upon cooling.

  • Procedure:

    • Place the crude compound in an Erlenmeyer flask.

    • Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate) and swirling. Continue adding solvent until the compound just dissolves.

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

    • Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize crystal precipitation.

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

    • Dry the crystals under vacuum to remove all traces of solvent.

References

  • Apollo Scientific. 2-Bromo-4-fluoro-6-methoxyaniline Safety Data Sheet.

  • BLD Pharm. 2-Bromo-5-fluoro-4-methoxyaniline | 445441-58-7.

  • Benchchem. An In-depth Technical Guide to the Safe Handling of 2-Bromo-5-(trifluoromethyl)aniline.

  • Apollo Scientific. 2-Bromo-4-methoxyaniline Safety Data Sheet.

  • Santa Cruz Biotechnology. 2-Bromo-4-fluoroaniline Safety Data Sheet.

  • Google Patents. CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof.

  • ChemicalBook. 2-Bromo-4-fluoroaniline synthesis.

  • ChemicalBook. 2-Bromo-5-fluoroaniline synthesis.

  • Sigma-Aldrich. 2-BROMO-4-FLUORO-5-(TRIFLUOROMETHOXY)ANILINE.

  • ChemicalBook. 2,4-dibromo-5-methoxyaniline synthesis.

  • AOBChem USA. 2-bromo-5-fluoro-4-methoxyaniline.

  • Google Patents. CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline.

  • Google Patents. CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.

  • Sigma-Aldrich. 2-Bromo-4-methoxyaniline.

  • SIELC Technologies. Separation of 2-Bromo-4,6-Difluoroaniline on Newcrom R1 HPLC column.

  • Benchchem. Technical Guide on the Stability and Storage of 2-Bromo-4-fluoro-5-methylpyridine.

  • Santa Cruz Biotechnology. 2-Bromo-4-fluoro-5-methoxyaniline | CAS 420786-92-1.

  • BLD Pharm. 2-Bromo-4-methoxyaniline | 32338-02-6.

  • PubChem. 2-Bromo-5-fluoro-4-nitroaniline.

  • Professor Dave Explains. Performing Column Chromatography.

  • Sigma-Aldrich. 2-Bromo-5-methoxyaniline.

  • Google Patents. CN102875389A - Preparation method of 2-bromo-5-fluoroaniline.

  • Lisa Nichols. Column Chromatography.

  • BLD Pharm. 2-Bromo-5-fluoroaniline | 1003-99-2.

  • Google Patents. CN102993022A - Preparation method of bromoaniline.

  • SIELC Technologies. Separation of 4-Amino-5-bromo-2-methoxybenzoic acid on Newcrom R1 HPLC column.

  • Benchchem. Purification of crude 5-Bromo-4-fluoro-2-methyl-1H-indole by column chromatography.

  • Ossila. 5-Bromo-4-fluoro-2-methylaniline | CAS 627871-16-3.

  • Thermo Fisher Scientific. 4-Bromo-2-methoxyaniline, 98%.

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-Bromo-5-fluoro-4-methoxyaniline

Welcome to our dedicated technical support guide for the synthesis of 2-bromo-5-fluoro-4-methoxyaniline. This resource is designed for researchers, scientists, and drug development professionals to navigate the common ch...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the synthesis of 2-bromo-5-fluoro-4-methoxyaniline. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its synthesis. We aim to provide not just solutions, but also the underlying scientific principles to empower your experimental success.

Troubleshooting Guide: Identifying and Mitigating By-products

This section addresses specific issues you may encounter during the synthesis of 2-bromo-5-fluoro-4-methoxyaniline, with a focus on by-product identification and control.

Question 1: My reaction has produced multiple spots on TLC, and the final product is a difficult-to-separate mixture. What are the likely by-products?

Answer:

The synthesis of 2-bromo-5-fluoro-4-methoxyaniline, typically achieved through the electrophilic bromination of 4-fluoro-3-methoxyaniline, is prone to the formation of several by-products due to the presence of multiple activating groups on the aromatic ring. The primary culprits are often isomeric and poly-brominated species.

Likely By-products:

  • Dibrominated Species: The strong activating nature of the amino and methoxy groups can lead to over-bromination. The most common dibrominated by-product is likely 2,6-dibromo-5-fluoro-4-methoxyaniline.

  • Isomeric Mono-brominated Products: While the desired product is the 2-bromo isomer, bromination can also occur at other positions. A potential isomeric by-product is 4-bromo-5-fluoro-2-methoxyaniline.[1]

  • Unreacted Starting Material: Incomplete conversion will result in the presence of 4-fluoro-3-methoxyaniline in your crude product.[2][3]

  • Oxidation Products: Anilines are susceptible to oxidation, which can lead to the formation of colored, often polymeric, impurities. This is especially true if the reaction is exposed to air for extended periods or if harsh oxidizing conditions are inadvertently created.

To definitively identify these by-products, it is crucial to employ analytical techniques such as HPLC-MS and NMR spectroscopy.

Question 2: How can I minimize the formation of dibrominated by-products?

Answer:

The formation of dibrominated species is a classic challenge in the bromination of activated aromatic rings.[4] The key is to control the reactivity of the aniline.

Strategies for Minimizing Di-bromination:

  • Amino Group Protection: The most effective strategy is to temporarily protect the highly activating amino group as an acetanilide. This is achieved by reacting the starting material, 4-fluoro-3-methoxyaniline, with acetic anhydride.[5] The resulting N-(4-fluoro-3-methoxyphenyl)acetamide is less activated, leading to more selective mono-bromination. The acetyl group can be readily removed by acid or base hydrolysis after the bromination step.

  • Control of Stoichiometry: Use of a slight excess of the starting material relative to the brominating agent can help to consume the brominating agent before it can react a second time with the mono-brominated product. However, this will result in unreacted starting material that will need to be removed during purification.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to elemental bromine (Br₂), which can reduce the incidence of over-bromination.[6][7]

  • Low Reaction Temperature: Conducting the bromination at lower temperatures (e.g., 0-5 °C) can increase the selectivity of the reaction by favoring the kinetically controlled product over thermodynamically favored, but less desirable, poly-brominated species.

Experimental Workflow for Selective Mono-bromination:

Caption: Workflow for selective mono-bromination via amino group protection.

Frequently Asked Questions (FAQs)

What is the most common synthetic route for 2-Bromo-5-fluoro-4-methoxyaniline?

The most prevalent synthetic route is the electrophilic bromination of a substituted aniline. A common starting material is 4-fluoro-3-methoxyaniline. The reaction typically involves a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine in a suitable solvent. To enhance selectivity and minimize by-products, the amino group of the starting material is often protected, for example, as an acetanilide, prior to bromination.

What analytical techniques are recommended for identifying by-products in this synthesis?

A combination of chromatographic and spectroscopic techniques is essential for the robust identification of by-products:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating the desired product from by-products and unreacted starting material, providing a quantitative measure of purity.

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it provides the molecular weight of the separated components, which is invaluable for identifying isomeric and poly-brominated by-products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment of the molecule. The number of signals, their splitting patterns, and chemical shifts can help distinguish between different isomers.

    • ¹⁹F NMR: Particularly useful due to the fluorine atom in the molecule. The chemical shift of the fluorine signal is sensitive to its electronic environment, making it a powerful tool for identifying and quantifying fluorinated isomers and by-products.[8]

Data Interpretation for By-product Identification:

Technique Observation Potential By-product Indicated
LC-MS Peak with a mass increase of 78/80 DaMono-brominated isomer
Peak with a mass increase of 156/158/160 DaDi-brominated by-product
¹H NMR Different aromatic splitting patternsPositional isomers
¹⁹F NMR Multiple singlets or complex multipletsPresence of different fluorine environments (isomers)
How can I purify the final product to remove these by-products?

Purification of 2-bromo-5-fluoro-4-methoxyaniline typically involves one or more of the following techniques:

  • Column Chromatography: This is the most common and effective method for separating the desired product from isomers and other impurities. A silica gel stationary phase with a non-polar/polar solvent system (e.g., hexane/ethyl acetate) is typically employed.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be an effective method for removing impurities, provided the solubility characteristics of the product and by-products are sufficiently different.

  • Acid-Base Extraction: This can be used to separate the basic aniline product from non-basic impurities. The crude mixture is dissolved in an organic solvent and washed with an acidic aqueous solution. The aniline will move to the aqueous phase as its ammonium salt. The aqueous phase is then basified, and the purified aniline is extracted back into an organic solvent.

Troubleshooting Workflow for By-product Identification and Removal:

Troubleshooting_Workflow cluster_byproducts Potential By-products cluster_solutions Purification Strategy start Impure Product Mixture analytical Analyze by LC-MS and NMR start->analytical decision Identify By-products analytical->decision dibromo Dibrominated Species decision->dibromo Mass increase of ~158 Da isomer Isomeric Products decision->isomer Same mass, different retention time/NMR starting_material Unreacted Starting Material decision->starting_material Mass of starting material column_chrom Column Chromatography dibromo->column_chrom recrystallization Recrystallization dibromo->recrystallization isomer->column_chrom starting_material->column_chrom extraction Acid-Base Extraction starting_material->extraction end_node Pure 2-Bromo-5-fluoro-4-methoxyaniline column_chrom->end_node recrystallization->end_node extraction->end_node

Caption: A logical workflow for identifying and removing by-products.

References

  • ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12 | P-BROMO ANILINE - YouTube. (2024).
  • Examples of electrophilic aromatic substitution | Organic Chemistry II - Lumen Learning. (n.d.).
  • Bromination of Aniline (video) | Amines - Khan Academy. (n.d.).
  • Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry - YouTube. (2022).
  • The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XXI. Bromination of 2-aminopyridines - Journal of the Chemical Society B: Physical Organic (RSC Publishing). (n.d.).
  • 2-Bromo-5-fluoroaniline synthesis - ChemicalBook. (n.d.).
  • 2-Bromo-4-fluoroaniline synthesis - ChemicalBook. (n.d.).
  • 2,4-dibromo-5-methoxyaniline synthesis - ChemicalBook. (n.d.).
  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - NIH. (n.d.).
  • US6388135B1 - Preparation of 4-bromoaniline derivatives - Google Patents. (n.d.).
  • 4-Fluoro-3-methoxyaniline | C7H8FNO | CID 2774533 - PubChem - NIH. (n.d.).
  • 4-Bromo-5-fluoro-2-methoxyaniline, 96%, Thermo Scientific Chemicals 1 g | Buy Online. (n.d.).
  • 4-Fluoro-3-methoxyaniline AldrichCPR - Sigma-Aldrich. (n.d.).
  • 4-Fluoro-3-methoxyaniline 64465-53-8 | Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.).

Sources

Optimization

degradation pathways of 2-Bromo-5-fluoro-4-methoxyaniline under reaction conditions

Welcome to the technical support center for 2-Bromo-5-fluoro-4-methoxyaniline (BFMA). This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountere...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Bromo-5-fluoro-4-methoxyaniline (BFMA). This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the handling and reaction of this versatile intermediate. By understanding its potential degradation pathways, you can optimize your experimental outcomes, ensure the integrity of your results, and maintain the highest standards of scientific rigor.

I. Understanding the Stability of 2-Bromo-5-fluoro-4-methoxyaniline

2-Bromo-5-fluoro-4-methoxyaniline is a polysubstituted aniline derivative, and its reactivity is a composite of its constituent functional groups: the aniline moiety, the bromine and fluorine atoms, and the methoxy group. While generally stable under recommended storage conditions (cool, dark, and under an inert atmosphere), its stability can be compromised under various reaction conditions. The primary modes of degradation are predicated on the fundamental reactivity of anilines and aryl halides.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with BFMA.

Question 1: My reaction is producing a complex mixture of byproducts with lower than expected yield of the desired product. What are the likely side reactions?

Answer:

A complex reaction profile often points to several concurrent degradation pathways. The aniline functional group is highly activating, making the aromatic ring susceptible to a range of reactions. The likely culprits include:

  • Oxidation: Anilines are notoriously sensitive to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or oxidizing reagents. The methoxy group is also susceptible to oxidation. This can lead to the formation of colored impurities, including quinone-like structures and polymeric materials.

  • Over-alkylation/acylation: The high nucleophilicity of the aniline nitrogen can lead to multiple substitutions if the reaction is not carefully controlled.

  • Electrophilic Aromatic Substitution: The electron-donating nature of the amino and methoxy groups strongly activates the aromatic ring towards electrophilic attack, which can result in unwanted side reactions if electrophilic species are present.

Question 2: I am observing the formation of a debrominated impurity in my reaction mixture. What is causing this?

Answer:

The loss of the bromine atom, or dehalogenation, is a known degradation pathway for aryl bromides.[1] This can be particularly problematic in reactions involving:

  • Catalytic Hydrogenation: If you are performing a reduction in the presence of a palladium, platinum, or nickel catalyst, you may observe hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom.

  • Strongly Basic Conditions: Certain strong bases can promote dehalogenation, especially at elevated temperatures.

  • Photochemical Reactions: Exposure to UV light can induce cleavage of the C-Br bond.[2]

To mitigate this, consider using alternative catalysts or protecting the aniline group to modulate the reactivity of the molecule.

Question 3: My final product is discolored (e.g., pink, brown, or black). What is the source of this coloration?

Answer:

Discoloration is a classic sign of aniline oxidation. Even trace amounts of oxidized byproducts can impart significant color to your material. The initial step is often the formation of a radical cation, which can then undergo a variety of reactions to form colored dimeric and polymeric species. To prevent this:

  • Work under an inert atmosphere: Use nitrogen or argon to minimize contact with atmospheric oxygen.

  • Use freshly distilled solvents: This will remove any peroxide impurities that can initiate oxidation.

  • Add antioxidants: In some cases, the addition of a radical scavenger can be beneficial, though this should be tested for compatibility with your reaction.

III. Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 2-Bromo-5-fluoro-4-methoxyaniline?

A1: To ensure long-term stability, 2-Bromo-5-fluoro-4-methoxyaniline should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon).[3][4] Refrigeration is often recommended.[2]

Q2: How does pH affect the stability of 2-Bromo-5-fluoro-4-methoxyaniline?

A2: The aniline group is basic and will be protonated under acidic conditions. While this can protect the amino group from oxidation, strongly acidic conditions, especially at high temperatures, may lead to cleavage of the methoxy ether bond. Under strongly basic conditions, dehalogenation may be a concern.

Q3: Is 2-Bromo-5-fluoro-4-methoxyaniline sensitive to light?

A3: Yes, substituted anilines and aryl halides can be light-sensitive.[2] Exposure to light, particularly UV radiation, can promote both oxidation and dehalogenation. It is recommended to conduct reactions in flasks protected from light (e.g., wrapped in aluminum foil).

IV. Degradation Pathways and Mitigation Strategies

The following diagram illustrates the primary predicted degradation pathways for 2-Bromo-5-fluoro-4-methoxyaniline based on the known reactivity of its functional groups.

cluster_0 Degradation Pathways of 2-Bromo-5-fluoro-4-methoxyaniline cluster_1 Oxidation cluster_2 Dehalogenation cluster_3 Ether Cleavage BFMA 2-Bromo-5-fluoro-4-methoxyaniline Oxidized_Products Quinone-imines, Azoxy/Azo compounds, Polymeric materials BFMA->Oxidized_Products [O], light, metal ions Debrominated_Product 5-Fluoro-4-methoxyaniline BFMA->Debrominated_Product H2/Catalyst, strong base, light Phenol_Product 2-Bromo-5-fluoro-4-aminophenol BFMA->Phenol_Product Strong acid, heat

Caption: Predicted degradation pathways of 2-Bromo-5-fluoro-4-methoxyaniline.

V. Experimental Protocols

Protocol 1: General Handling and Reaction Setup to Minimize Degradation

This protocol provides a set of best practices for handling 2-Bromo-5-fluoro-4-methoxyaniline to minimize degradation during routine laboratory use.

  • Inert Atmosphere: Always handle the solid and prepare solutions in a glove box or under a positive pressure of an inert gas (nitrogen or argon).

  • Solvent Preparation: Use freshly distilled, deoxygenated solvents. To deoxygenate, bubble inert gas through the solvent for at least 30 minutes prior to use.

  • Glassware: Ensure all glassware is thoroughly dried to remove any moisture.

  • Light Protection: Protect the reaction vessel from light by wrapping it in aluminum foil.

  • Temperature Control: Maintain the recommended reaction temperature and avoid localized overheating. Use a well-calibrated heating mantle or oil bath.

Protocol 2: Monitoring Reaction for Degradation Products by HPLC

This protocol outlines a general High-Performance Liquid Chromatography (HPLC) method for monitoring the progress of a reaction involving 2-Bromo-5-fluoro-4-methoxyaniline and detecting potential degradation products.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage of B over 20-30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 5-10 µL

Note: This is a starting point and the method may require optimization based on the specific reaction mixture. It is advisable to run a sample of the starting material to establish its retention time.

VI. References

  • PubChem. 2-Bromo-5-fluoro-4-nitroaniline. National Center for Biotechnology Information. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Growing Importance of Fluorinated Intermediates: A Focus on 3-Bromo-5-fluoro-4-methoxyaniline. [Link]

  • PubChem. 2-Bromo-5-fluoroaniline. National Center for Biotechnology Information. [Link]

  • AOBChem USA. 2-bromo-5-fluoro-4-methoxyaniline. [Link]

  • MDPI. Poly(o-methoxyaniline) Chain Degradation Based on a Heat Treatment (HT) Process: Combined Experimental and Theoretical Evaluation. [Link]

  • Springer. A kinetic analysis of thermal decomposition of ortho-substituted polyaniline derivatives. [Link]

  • MDPI. Visible-Light Photocatalytic Degradation of Aniline Blue by Stainless-Steel Foam Coated with TiO2 Grafted with Anthocyanins from a Maqui-Blackberry System. [Link]

  • ResearchGate. Thermal behavior of N-Methylaniline modified phenolic friction composites. [Link]

  • PMC. Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes. [Link]

  • PubMed. Identification of 2-bromo-3,4,5,6-tetrachloroaniline and its quantification in the color additives D&C Red Nos. 27 and 28 (phloxine B) using solid-phase microextraction and gas chromatography-mass spectrometry. [Link]

  • MDPI. Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. [Link]

  • Springer. Analytical methods for evaluating the stability of rutin and analyzing the formation of its degradation products: a review. [Link]

  • Wikipedia. Benzene. [Link]

  • PubMed. Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. [Link]

  • ACS Publications. Biodegradation studies of aniline and nitrobenzene in aniline plant wastewater by gas chromatography. [Link]

  • Wikipedia. Dehalogenation. [Link]

  • ResearchGate. Photodegradation of aniline in aqueous suspensions of microalgae. [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 2-Bromo-5-fluoro-4-methoxyaniline

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 2-Bromo-5-fluoro-4-methoxyaniline. This guide is designed for researchers, chemists, and process development...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Bromo-5-fluoro-4-methoxyaniline. This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered during the scale-up of this important intermediate. The content is structured in a practical question-and-answer format to provide direct, actionable solutions to specific experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended synthetic route for 2-Bromo-5-fluoro-4-methoxyaniline on a multi-gram to kilogram scale?

A1: The most direct and common route is the electrophilic bromination of a suitable precursor. While multiple pathways exist, the bromination of 3-fluoro-4-methoxyaniline is a primary choice. However, direct bromination of highly activated anilines can lead to poor regioselectivity and over-bromination.[1]

For scale-up, a two-step approach involving amine protection is often more robust and reproducible:

  • Protection: The amine group of 3-fluoro-4-methoxyaniline is first protected, typically as an acetanilide, by reacting it with a reagent like acetic anhydride. This moderates the powerful activating effect of the amine, preventing unwanted side reactions.[2][3]

  • Bromination: The resulting N-(3-fluoro-4-methoxyphenyl)acetamide is then brominated. The acetamido group directs the incoming electrophile (bromine) to the ortho position, yielding the desired 2-bromo intermediate.

  • Deprotection: The protecting group is subsequently removed via hydrolysis under acidic or basic conditions to yield the final product, 2-Bromo-5-fluoro-4-methoxyaniline.

This route provides superior control over the reaction, leading to higher purity and yield on a larger scale.

Synthetic_Pathway cluster_0 Step 1: Protection cluster_1 Step 2: Bromination cluster_2 Step 3: Deprotection Start 3-Fluoro-4-methoxyaniline Protected N-(3-fluoro-4-methoxyphenyl)acetamide Start->Protected Acetic Anhydride Brominated N-(2-bromo-5-fluoro-4-methoxyphenyl)acetamide Protected->Brominated NBS or Br₂ Final 2-Bromo-5-fluoro-4-methoxyaniline Brominated->Final Acid/Base Hydrolysis

Caption: Recommended three-step synthesis workflow.

Q2: During my bromination step, I'm getting significant dibromo impurities. How can I improve regioselectivity?

A2: This is a classic challenge with activated aromatic systems. The formation of di- and even tri-brominated species occurs when the reaction is too fast or the substrate is too reactive.[1] Here are several strategies to enhance selectivity:

  • Amine Protection: As mentioned in A1, protecting the amine as an acetanilide is the most effective strategy. The bulky protecting group not only moderates reactivity but also sterically hinders one of the ortho positions, further enhancing selectivity.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over liquid bromine (Br₂) for scale-up.[4] NBS is a solid, making it easier and safer to handle, and it releases bromine slowly into the reaction mixture, which can help control the reaction rate.[5]

  • Temperature Control: Maintain strict temperature control, typically between 0-10°C, during the addition of the brominating agent.[3] Exothermic reactions can quickly lead to over-bromination if not properly managed.

  • Solvent Selection: The choice of solvent is critical. Acetic acid is a common choice for brominations. Less polar solvents like dichloromethane (DCM) can also be used. Avoid highly polar aprotic solvents like DMF with NBS at elevated temperatures, as this combination can lead to hazardous thermal decomposition.[6]

ParameterN-Bromosuccinimide (NBS)Molecular Bromine (Br₂)
Physical State White/off-white solidFuming red-brown liquid
Handling Easier and safer to weigh and add.[5]Highly corrosive and toxic; requires specialized handling procedures (e.g., fume hoods, specific PPE).[7][8][9]
Reactivity Control Generally provides better control by maintaining a low concentration of Br₂ in situ.Can lead to rapid, highly exothermic reactions if addition is not carefully controlled.
Byproducts Succinimide (water-soluble, relatively easy to remove).HBr (corrosive gas, needs to be neutralized/scrubbed).
Scale-Up Safety Generally preferred, but thermal hazards with certain solvents must be assessed.[6][10]Significant safety risks due to toxicity, corrosivity, and potential for runaway reactions.[11][12]

Table 1: Comparison of Common Brominating Agents for Scale-Up.

Q3: My reaction workup is problematic, leading to emulsions and product loss. What is a robust workup protocol?

A3: A well-designed workup is crucial for isolating the product efficiently and safely on a larger scale. The following step-by-step protocol is recommended after the bromination reaction.

Experimental Protocol: Post-Bromination Workup

  • Quenching: After reaction completion (monitored by HPLC/TLC), cool the reaction mixture to 0-5°C. Slowly add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to quench any unreacted bromine or NBS.[13] The disappearance of the red/brown bromine color indicates a complete quench.

  • pH Adjustment & Extraction: If the reaction was run in an acidic solvent like acetic acid, carefully neutralize the mixture by adding a base (e.g., aqueous sodium hydroxide or sodium carbonate) until the pH is ~8-9. This converts the aniline hydrochloride salt back to the free base, making it soluble in organic solvents. Extract the product into a suitable organic solvent like ethyl acetate or DCM.

  • Aqueous Washes:

    • Wash the organic layer sequentially with water to remove the succinimide byproduct (if NBS was used).

    • Follow with a brine (saturated NaCl solution) wash to break up any minor emulsions and remove bulk water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation) to obtain the crude product.

Workup_Flowchart Start Reaction Mixture Quench 1. Quench with 10% Na₂S₂O₃ (0-5°C) Start->Quench Neutralize 2. Adjust pH to 8-9 (e.g., with NaOH aq.) Quench->Neutralize Extract 3. Extract with Ethyl Acetate Neutralize->Extract Wash1 4. Wash with Water (Removes Succinimide) Extract->Wash1 Wash2 5. Wash with Brine (Breaks Emulsions) Wash1->Wash2 Dry 6. Dry over Na₂SO₄ Wash2->Dry Concentrate 7. Concentrate in Vacuo Dry->Concentrate

Caption: Standard post-bromination workup procedure.

Q4: What are the most critical safety considerations for scaling up this synthesis?

A4: Safety is paramount during scale-up, especially for bromination reactions.

  • Bromine Handling: If using liquid bromine, it must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including heavy-duty chemical-resistant gloves, a face shield, and a lab coat.[8][9][11] Have a neutralizing agent like sodium thiosulfate solution readily available for spills.[8]

  • Exothermicity: Bromination reactions are exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Use a reactor with adequate cooling capacity and add the brominating agent slowly and sub-surface if possible to maintain the target temperature. Continuous monitoring of the internal temperature is mandatory.

  • NBS Hazards: While safer to handle than bromine, NBS is not without risks. It is an irritant, and reactions can still be highly exothermic.[5][14] Crucially, thermal stability studies (e.g., using Differential Scanning Calorimetry - DSC) should be conducted, especially if using solvents like DMF or 2-MeTHF, where hazardous side reactions have been reported.[6][10]

  • HBr Off-Gassing: The reaction of Br₂ with the aromatic ring generates hydrogen bromide (HBr) gas. On a large scale, this acidic gas must be directed through a scrubber containing a caustic solution (e.g., NaOH) to neutralize it before venting.

  • Material Compatibility: Ensure all equipment, including the reactor, transfer lines, and probes, are made of compatible materials. Bromine and HBr are highly corrosive. Glass-lined reactors are common. Avoid incompatible metals like aluminum.[11]

Q5: How can I purify the final product to pharmaceutical-grade (>99.5%) purity?

A5: Achieving high purity requires a robust final purification step.

  • Recrystallization: This is the most common and cost-effective method for purifying solid compounds on a large scale. The key is finding a suitable solvent system where the desired product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain soluble. Common solvent systems for anilines include ethanol/water, isopropanol, or heptane/ethyl acetate mixtures.

  • Column Chromatography: While effective, silica gel chromatography is often less desirable for large-scale manufacturing due to solvent consumption and cost. It is typically reserved for cases where recrystallization fails to remove a critical impurity with similar solubility.[15]

  • Conversion to Hydrochloride Salt: The crude aniline free base can be dissolved in a suitable solvent (e.g., isopropanol) and treated with hydrochloric acid (e.g., HCl in isopropanol or gaseous HCl). The resulting hydrochloride salt often has different solubility properties and may crystallize out in higher purity.[3] The pure salt can then be neutralized back to the free base if required. This method is particularly effective for removing non-basic impurities.[15]

References

  • Vertex AI Search. (n.d.). Bromination - Common Conditions - Common Organic Chemistry.
  • ACS Publications. (2019). Large-Scale Synthesis of Aniline Trimers in Different Oxidation States.
  • YouTube. (2024). Bromination safety.
  • Wikipedia. (n.d.). Aniline.
  • ResearchGate. (n.d.). Large-Scale Synthesis of Aniline Trimers in Different Oxidation States.
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Bromine or Iodine.
  • BenchChem. (2025). Technical Support Center: Purification of Polyhalogenated Anilines.
  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution.
  • Stack Exchange. (2018). Requirement of different reagents for bromination of different substituted benzene rings.
  • Slideshare. (n.d.). Bromine handling and safety.
  • ResearchGate. (2025). Hydrochloric Acid Catalysis of N-Bromosuccinimide (NBS) Mediated Nuclear Aromatic Brominations in Acetone.
  • RSC Education. (n.d.). Handling liquid bromine and preparing bromine water.
  • University of California, Santa Barbara. (n.d.). Bromine Safety & Standard Operating Procedures.
  • BenchChem. (2025). Application Notes and Protocols for Electrophilic Aromatic Bromination using Thallium(III) Reagents.
  • Carl ROTH. (n.d.). Bromine solution - Safety Data Sheet.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Handling of 2-Bromo-4-methoxyaniline.
  • ACS Publications. (2023). Hazards of a N-Bromosuccinimide Solution in N,N-Dimethylformamide.
  • ECHEMI. (n.d.). How to do workup after doing bromination with NBS?.
  • ACS Publications. (2021). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction.
  • Wikipedia. (n.d.). N-Bromosuccinimide.
  • Khan Academy. (n.d.). Bromination of Aniline.

Sources

Optimization

managing side reactions in the derivatization of 2-Bromo-5-fluoro-4-methoxyaniline

Answering the call of complex chemistries, this Technical Support Center provides researchers, scientists, and drug development professionals with a dedicated resource for navigating the intricacies of derivatizing 2-Bro...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of complex chemistries, this Technical Support Center provides researchers, scientists, and drug development professionals with a dedicated resource for navigating the intricacies of derivatizing 2-Bromo-5-fluoro-4-methoxyaniline. As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-tested solutions to help you anticipate and manage the side reactions inherent to this versatile but challenging molecule.

The unique substitution pattern of 2-Bromo-5-fluoro-4-methoxyaniline—featuring a strongly activating amino group, a strongly activating methoxy group, and two deactivating halogens—creates a complex electronic environment. This guide is structured to address the most common challenges arising from this complexity, offering clear, actionable advice in a direct question-and-answer format.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the derivatization of 2-Bromo-5-fluoro-4-methoxyaniline. Each solution is designed to not only solve the immediate issue but also to provide a deeper understanding of the underlying chemical mechanisms.

Issue 1: My electrophilic substitution reaction (e.g., bromination, nitration) is producing significant amounts of di-substituted or poly-substituted impurities.

Answer: This is the most common side reaction and is almost always caused by the powerful activating effects of the amino (-NH₂) and methoxy (-OCH₃) groups.[1] These groups donate electron density into the aromatic ring, making it highly susceptible to multiple additions by electrophiles.[1] The amino group, in particular, is a very strong ortho, para-director.

Root Cause Analysis and Solutions:

  • Over-activation by the Amino Group: The lone pair on the nitrogen atom dramatically increases the nucleophilicity of the aromatic ring.

    • Primary Solution: Protect the Amino Group. This is the most robust strategy. By converting the amine to an amide (e.g., an acetanilide), you temporarily reduce its activating influence. The amide is still an ortho, para-director, but its activating effect is significantly dampened, allowing for more controlled mono-substitution.[1][2][3] The protecting group can be easily removed later via hydrolysis.

    • Alternative Solution: Control Reaction Conditions. Using an excess of the aniline starting material relative to the electrophile can statistically favor mono-substitution.[1] Additionally, performing the reaction at a lower temperature and ensuring slow, controlled addition of the electrophile can help minimize over-reaction.[4]

  • Choice of Reagents and Solvent: The reaction's vigor is highly dependent on the solvent and the electrophilicity of the reagent.

    • Solution: Opt for less reactive reagents and less polar solvents. For example, instead of using bromine (Br₂) with a strong Lewis acid, consider a milder brominating agent like N-Bromosuccinimide (NBS) in a solvent like DMF or CCl₄.[5]

Side Reaction Primary Cause Recommended Preventative Measure In-Process Control Check
Poly-halogenationOver-activation by -NH₂ groupProtect the amine as an acetanilideMonitor reaction progress via TLC/LC-MS for the disappearance of starting material and appearance of a single, new product spot.
Poly-nitrationOver-activation by -NH₂/-OCH₃ groupsProtect the amine; use controlled addition of nitrating agent at low temperature.Quench a small aliquot and analyze with HPLC to check the ratio of mono- to di-nitro products.
Ring OxidationHighly activated ring is sensitive to oxidizing agents/conditionsUse degassed solvents; maintain an inert atmosphere (N₂ or Ar).Visual inspection for dark, tar-like substances.[1]
Nucleophilic SubstitutionPresence of a strong nucleophile and heatAvoid high temperatures and strong bases if SNAr is not the desired reaction.LC-MS analysis to detect products where -F or -OCH₃ has been displaced.

Issue 2: I am observing significant amounts of dark, tar-like substances in my reaction mixture.

Answer: The formation of dark, polymeric, or tar-like materials is typically a result of oxidation.[1] Anilines, especially those with multiple electron-donating groups like yours, are highly electron-rich and thus susceptible to oxidation, which can be initiated by air, strong electrophiles (especially under harsh conditions), or trace metal impurities.

Troubleshooting Steps:

  • Maintain an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to exclude atmospheric oxygen.

  • Use Fresh, Degassed Solvents: Solvents can absorb oxygen from the air. Degassing them prior to use (e.g., by sparging with nitrogen or using a freeze-pump-thaw cycle) can significantly reduce oxidation.

  • Control Temperature: Exothermic reactions can lead to localized "hot spots" where oxidation and decomposition are more likely. Ensure efficient stirring and external cooling to maintain a consistent, low temperature.

  • Purify Reagents: Ensure your starting material and reagents are free from metal contaminants that can catalyze oxidation.

Issue 3: I am attempting a reaction at the amine (e.g., acylation, alkylation) but am getting low yields and multiple products.

Answer: While the amine is a good nucleophile, side reactions can occur on the ring if the conditions are not optimized. Furthermore, the aniline itself can act as a base, potentially complicating the reaction.

Troubleshooting Steps:

  • Add a Non-Nucleophilic Base: Including a tertiary amine like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) can act as a scavenger for any acid generated during the reaction (e.g., HCl from an acyl chloride). This prevents the protonation of the starting aniline, which would deactivate it towards the desired reaction.

  • Optimize Solvent Choice: The choice of solvent can influence the nucleophilicity of the amine. Aprotic solvents like THF, DCM, or acetonitrile are generally preferred for acylation and alkylation reactions.

  • Check for Ring Reactions: If using alkylating agents that can form potent electrophiles (e.g., benzyl bromide with a Lewis acid), you may be inadvertently causing a Friedel-Crafts alkylation on the electron-rich aromatic ring. Analyze your byproducts carefully. If this is the case, avoiding Lewis acids and using milder conditions is necessary.

Experimental Protocols

Protocol 1: N-Acetylation (Protection) of 2-Bromo-5-fluoro-4-methoxyaniline

This protocol describes the conversion of the amine to a less-activating acetanilide, a crucial step before attempting many electrophilic aromatic substitutions.

Step-by-Step Methodology:

  • Dissolve 1.0 equivalent of 2-Bromo-5-fluoro-4-methoxyaniline in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Add 1.5 equivalents of a non-nucleophilic base, such as triethylamine, to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 1.2 equivalents of acetic anhydride or acetyl chloride dropwise while stirring.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the protected acetanilide.

Protocol 2: Deprotection of N-(2-Bromo-5-fluoro-4-methoxyphenyl)acetamide

This protocol removes the acetyl protecting group to restore the aniline functionality.

Step-by-Step Methodology:

  • Suspend the N-acetylated compound in a mixture of ethanol and water.

  • Add an excess of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • Heat the mixture to reflux (typically 80-100 °C) for several hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • If using acid hydrolysis, neutralize the mixture with a base (e.g., NaHCO₃ or NaOH) until the pH is ~8-9. If using base hydrolysis, neutralize with an acid (e.g., HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry, and concentrate to yield the deprotected aniline.

Visualizing the Troubleshooting Workflow

The following diagram outlines the decision-making process when an unexpected side product is detected in a derivatization reaction.

G start Start: Derivatization Reaction check_product Analyze Product Mixture (TLC, LC-MS, NMR) start->check_product desired_product Desired Product is Major Component? check_product->desired_product end_process Proceed to Purification desired_product->end_process Yes identify_side_product Identify Structure of Major Side Product(s) desired_product->identify_side_product No side_product_type What type of side reaction occurred? identify_side_product->side_product_type poly_sub Poly-substitution on Ring side_product_type->poly_sub Electrophilic oxidation Oxidation/Decomposition side_product_type->oxidation Dark Tars snar Nucleophilic Substitution side_product_type->snar SNAr other Other (e.g., N-alkylation issues) side_product_type->other Amine-based solve_poly_sub Implement Amino Group Protection Strategy (Protocol 1) poly_sub->solve_poly_sub solve_oxidation Use Inert Atmosphere & Degassed Solvents oxidation->solve_oxidation solve_snar Lower Reaction Temperature; Avoid Strong Nucleophiles snar->solve_snar solve_other Add Non-nucleophilic Base; Optimize Solvent other->solve_other re_run Re-run Optimized Reaction solve_poly_sub->re_run solve_oxidation->re_run solve_snar->re_run solve_other->re_run re_run->check_product

Caption: Troubleshooting workflow for side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is protecting the amino group so critical for this specific molecule? A1: The -NH₂ and -OCH₃ groups are both powerful ortho, para-directing activators. Without protection, the ring is so electron-rich that it is difficult to stop electrophilic substitution at a single addition.[1] Protecting the amine as an amide moderates its activating ability, giving you predictable control over the reaction's outcome.[6]

Q2: Which positions on the ring are most likely to react during electrophilic aromatic substitution? A2: The positions ortho and para to the strongest activating groups (-NH₂ and -OCH₃) are the most nucleophilic. In 2-Bromo-5-fluoro-4-methoxyaniline, the C3 and C6 positions are the most activated. The C6 position is ortho to the amine and meta to the methoxy, while the C3 position is ortho to the methoxy and meta to the amine. Steric hindrance from the adjacent bromine atom at C2 might slightly disfavor substitution at C3. Therefore, the C6 position is often the most reactive site for electrophilic attack.

Q3: Can nucleophilic aromatic substitution (SNAr) occur on this molecule? A3: Yes, SNAr is a potential reaction pathway, though it generally requires a strong nucleophile and often heat. In this molecule, the fluorine atom is the most likely site for SNAr because fluorine is the most activating leaving group for this mechanism due to its high electronegativity, which stabilizes the intermediate Meisenheimer complex.[7] The bromine is a poorer leaving group in SNAr. If your reaction conditions involve strong nucleophiles (e.g., NaOMe, NaN₃, secondary amines) and elevated temperatures, you should be vigilant for substitution of the fluorine atom.

Q4: What are the most common types of derivatization reactions performed on anilines? A4: Derivatization reactions for anilines can be broadly categorized into three types: acylation, alkylation, and silylation.[8][9] These reactions target the active hydrogens on the amino group.[10] Additionally, electrophilic substitution reactions on the aromatic ring, such as halogenation or nitration, are also common methods of derivatization.

Q5: How should I store 2-Bromo-5-fluoro-4-methoxyaniline to prevent degradation? A5: Like many anilines, this compound can be sensitive to light and air (oxidation). It should be stored in a tightly sealed, amber-colored vial in a cool, dark place, preferably under an inert atmosphere (argon or nitrogen).

References

  • BenchChem. (n.d.). Identifying side products in the halogenation of anilines.
  • Khodja, A. (2024). Mechanism Explained: Acyl Protecting Groups for Amines. YouTube.
  • Wikipedia. (2023). Protecting group. In Wikipedia. Retrieved from [Link]

  • Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis.
  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]

  • BYJU'S. (n.d.). Electrophilic Aromatic Substitution Reaction. Retrieved from [Link]

  • Lumen Learning. (n.d.). Examples of electrophilic aromatic substitution. In Organic Chemistry II. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]

  • Riggin, R. M., Cole, T. F., & Billets, S. (1983). Determination of aniline and substituted derivatives in wastewater by gas and liquid chromatography. Analytical Chemistry, 55(12), 1862–1867.
  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Crawford Scientific. (2020). Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization. Retrieved from [Link]

  • Płotka-Wasylka, J., et al. (2015). Chemical derivatization processes applied to amine determination. Chemical Society Reviews, 44(11), 3545-3572.
  • BenchChem. (n.d.). 2-Bromo-5-fluoro-4-nitroaniline.
  • BenchChem. (n.d.). Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Bromo-4-fluoro-5-methylpyridine.
  • ATP STAR. (2016). "Protection" of Aniline in Aromatic reactions- IIT JEE. YouTube. Available at: [Link]

  • Isidro-Llobet, A., et al. (2019). Protecting Groups in Peptide Synthesis. Chemical Reviews, 119(2), 929-1004.
  • American Chemical Society. (2022). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology.
  • National Institutes of Health. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(4), 1307-1314.
  • National Institutes of Health. (2024).
  • Journal of Chemical Education. (2010). Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment.
  • ResearchGate. (n.d.). Derivatization reactions of product 4 a.
  • AOBChem USA. (n.d.). 2-bromo-5-fluoro-4-methoxyaniline. Retrieved from [Link]

  • Google Patents. (2019). CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof.
  • Supelco. (n.d.). A Guide to Derivatization Reagents for GC.
  • Chemistry LibreTexts. (2021). Electrophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (2014). Derivatization reactions and reagents for gas chromatography analysis.
  • Khan Academy. (n.d.). Electrophilic aromatic substitution mechanism. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Scale-Up Synthesis of 2-Bromo-5-(trifluoromethyl)aniline Derivatives.
  • ResearchGate. (2016). Can anyone help me troubleshoot problems in sample derivatization in GC-MS?.
  • ResearchGate. (n.d.). Scope of the meta-bromoaniline synthesis.
  • Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices.
  • ResearchGate. (n.d.). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
  • PubMed. (1995). Gas chromatographic-mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 2,2,2-trichloroethyl chloroformate, a novel derivative. Journal of Analytical Toxicology, 19(5), 319-323.
  • MDPI. (2018). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Molbank, 2018(4), M1014.
  • Google Patents. (2021). CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline.

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Troubleshooting

stability of 2-Bromo-5-fluoro-4-methoxyaniline in acidic vs basic media

Introduction This technical guide provides an in-depth analysis of the stability of 2-Bromo-5-fluoro-4-methoxyaniline in various chemical environments. As a highly functionalized aromatic amine, this compound is a critic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical guide provides an in-depth analysis of the stability of 2-Bromo-5-fluoro-4-methoxyaniline in various chemical environments. As a highly functionalized aromatic amine, this compound is a critical intermediate in pharmaceutical and materials science research. Understanding its behavior in acidic and basic media is paramount for successful reaction planning, purification, and long-term storage. This document is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered in the laboratory.

Core Chemical Principles: Understanding the Functional Groups

The stability of 2-Bromo-5-fluoro-4-methoxyaniline is not monolithic; it is a dynamic interplay between its constituent functional groups. A clear understanding of their electronic effects is crucial for predicting its behavior.

  • Aniline Moiety (-NH₂): The amino group is the primary basic center of the molecule and a potent activating group. Its lone pair of electrons can donate into the aromatic ring, increasing electron density, particularly at the ortho and para positions.[1][2] However, this also makes the molecule susceptible to oxidation.[3][4]

  • Methoxy Group (-OCH₃): This is an electron-donating group through resonance, further activating the ring towards electrophilic substitution.[5] However, the ether linkage can be a point of vulnerability, particularly to cleavage under strong acidic conditions.[6]

  • Halogens (-Br and -F): Both bromine and fluorine are strongly electronegative and exert an electron-withdrawing inductive effect, which decreases the basicity of the amino group compared to unsubstituted aniline.[1][7] While generally stable, carbon-halogen bonds can be subject to cleavage under certain reductive or high-energy conditions.[8][9]

Troubleshooting and Frequently Asked Questions (FAQs)

Section 1: Stability in Acidic Media

Question: What is the general stability of 2-Bromo-5-fluoro-4-methoxyaniline in common acidic solutions (e.g., HCl, H₂SO₄, TFA)?

Answer: In dilute, non-oxidizing acids at or below room temperature, the compound is generally stable. The primary event is the protonation of the basic amino group to form the corresponding anilinium salt (e.g., 2-bromo-5-fluoro-4-methoxyanilinium chloride). This protonation is a reversible equilibrium.

The formation of the anilinium salt is beneficial for stability as it withdraws the nitrogen lone pair, making the aromatic ring less electron-rich and therefore less susceptible to oxidation.[10] However, this also completely changes the directing effects of the substituent from activating (ortho-, para-directing) to strongly deactivating (meta-directing), a critical consideration for any subsequent reaction chemistry.

AcidBaseEquilibrium Compound 2-Bromo-5-fluoro-4-methoxyaniline (Free Base) Salt Anilinium Salt (-NH₃⁺) Compound->Salt + H⁺ Salt->Compound - H⁺

Caption: Acid-Base Equilibrium of 2-Bromo-5-fluoro-4-methoxyaniline.

Troubleshooting Scenario 1

  • Issue: "I'm running a reaction in 3M HCl at 80°C, and my LC-MS analysis shows a new major peak with a mass 14 Da lower than my starting material."

  • Probable Cause: You are likely observing the hydrolysis (O-demethylation) of the methoxy group to a hydroxyl group (-OH). Aryl methyl ethers can be cleaved by strong acids, particularly with heat, to form phenols.

  • Recommended Action:

    • Confirm the Byproduct: The suspected byproduct is 2-Bromo-5-fluoro-4-hydroxyaniline. Check the fragmentation pattern in your MS data to confirm this structure.

    • Mitigate Degradation: If this side reaction is undesirable, reduce the reaction temperature and/or the acid concentration. If the reaction conditions cannot be changed, consider protecting the aniline as an amide before subjecting it to harsh acidic conditions.

Section 2: Stability in Basic Media

Question: How stable is the compound in aqueous bases (e.g., NaOH, K₂CO₃) or organic bases (e.g., Et₃N, DIPEA)?

Answer: As a free base, 2-Bromo-5-fluoro-4-methoxyaniline is significantly more susceptible to oxidative degradation than its protonated anilinium salt form. This is a common characteristic of aniline derivatives.[3] Exposure to air (oxygen) in a basic solution can lead to the formation of colored oligomers and polymers, often observed as a darkening of the solution from colorless/pale yellow to brown or black. The rate of this degradation is accelerated by heat and light.

Troubleshooting Scenario 2

  • Issue: "During an aqueous basic extraction (pH > 10), my organic layer containing the product turned dark brown. My final product purity is low after solvent removal."

  • Probable Cause: Air oxidation of the aniline free base. The activating effects of the amino and methoxy groups make the aromatic ring electron-rich and prone to oxidation.

  • Recommended Action:

    • Inert Atmosphere: Whenever handling the free base for extended periods, especially in solution, work under an inert atmosphere (e.g., Nitrogen or Argon).

    • Minimize Exposure Time: Perform basic extractions or chromatography quickly. Do not let solutions of the free base sit exposed to air.

    • Use Antioxidants: For storage of the free base in solution, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT).

    • Storage: Store the solid material protected from light and air.[11] Storing it as a stable salt (e.g., hydrochloride) is a viable alternative for long-term stability.

DegradationPathways cluster_acid Acidic Conditions cluster_base Basic / Oxidative Conditions Start_Acid 2-Bromo-5-fluoro-4-methoxyaniline Product_Acid 2-Bromo-5-fluoro-4-hydroxyaniline Start_Acid->Product_Acid Strong Acid (H⁺) + Heat Start_Base 2-Bromo-5-fluoro-4-methoxyaniline Product_Base Colored Oligomers / Polymeric Byproducts Start_Base->Product_Base Base (OH⁻) + Air (O₂)

Caption: Potential Degradation Pathways in Harsh Acidic or Basic Conditions.

Summary of Stability and Handling

The following table summarizes the key stability considerations and provides actionable recommendations for laboratory use.

ConditionStability AssessmentKey Degradation PathwayRecommended Handling & Prevention
Dilute Non-Oxidizing Acid (e.g., 1M HCl, RT) Good Forms stable anilinium salt.Preferred condition for aqueous solutions and storage.
Strong Acid + Heat (e.g., 6M H₂SO₄, >60°C) Moderate to Poor O-demethylation of methoxy group.Monitor for byproduct formation. Reduce temperature or acid strength.
Oxidizing Acid (e.g., HNO₃, AcOOH) Very Poor Ring oxidation and polymerization.Avoid direct use. Protect the amino group (e.g., acetylation) prior to exposure.
Aqueous Base (e.g., NaOH, K₂CO₃) Poor (in air) Air oxidation to colored impurities.Work under an inert atmosphere (N₂/Ar). Minimize exposure time.
Organic Base (e.g., Et₃N, Pyridine) Fair to Poor (in air) Air oxidation (slower than aqueous).Use freshly distilled bases. Keep solutions under an inert atmosphere.
Light Exposure Moderate Potential for photodecomposition.Store in amber vials or protect from direct light.[12]
Long-Term Storage (Solid) Good Slow air oxidation over time.Store in a tightly sealed container, in a cool, dark, and dry place.[13] Consider refrigeration.

Experimental Protocol: Stability Assessment via HPLC

This protocol provides a self-validating system to assess the stability of 2-Bromo-5-fluoro-4-methoxyaniline under your specific experimental conditions.

Objective: To quantify the degradation of the target compound over 24 hours in a selected medium.

Materials:

  • 2-Bromo-5-fluoro-4-methoxyaniline

  • HPLC-grade solvent (e.g., Acetonitrile or Methanol)

  • The acidic or basic aqueous medium to be tested (e.g., 1M HCl, 0.5M NaOH)

  • HPLC system with a C18 column and UV detector (monitor at ~254 nm or λ-max)

Procedure:

  • Prepare Stock Solution: Accurately prepare a ~1 mg/mL stock solution of the compound in the chosen HPLC-grade solvent.

  • Prepare Test Solution: In a clean vial, add 100 µL of the stock solution to 900 µL of the acidic/basic medium you wish to test. This creates a ~100 µg/mL test solution.

  • Time Point Zero (T=0): Immediately inject an aliquot of the Test Solution onto the HPLC system. Record the peak area of the starting material. This is your 100% reference.

  • Incubation: Store the vial containing the Test Solution under the desired conditions (e.g., room temperature, 50°C). If testing for oxidative stability, leave the cap loose or use a vented cap. If testing under inert conditions, seal the vial after purging with N₂ or Ar.

  • Subsequent Time Points: Inject identical volumes of the Test Solution at predetermined intervals (e.g., T=2h, 6h, 12h, 24h).

  • Analysis: For each time point, calculate the percentage of the remaining starting material relative to the T=0 injection ((Area_Tx / Area_T0) * 100). Note the appearance and area of any new peaks, which represent degradation products.

References

  • Chemistry LibreTexts. (2025, February 24). 24.4: Basicity of Arylamines. [Link]

  • NCERT. (Reprint 2025-26). Aldehydes, Ketones and Carboxylic Acids. [Link]

  • Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

  • Khan Academy. (2025, January 31). EAS reactions of aniline. [Link]

  • Narayanan, K., et al. (2020). A brief review on aniline and its derivatives. Materials Today: Proceedings, 33, 4751–4755. [Link]

  • Larkin, M. A., & Scuseria, G. E. (2001). Substituent effects on the physical properties and pKa of aniline. Journal of the American Chemical Society, 123(24), 5829–5835. [Link]

  • PubChem. 2-Bromo-5-fluoro-4-nitroaniline. [Link]

  • Allen Institute for AI. Electron withdrawing group on aniline makes it less/more basic. [Link]

  • Ashenhurst, J. (2018, March 19). EAS On Disubstituted Benzenes: The Strongest Electron-Donor “Wins”. Master Organic Chemistry. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2014). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Molecules, 19(11), 17463–17483. [Link]

  • O'Neill, P., & Fielden, E. M. (1995). Involvement of proton transfer in the reductive repair of DNA guanyl radicals by aniline derivatives. Radiation Research, 141(2), 175-181. [Link]

  • Staveness, D., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 11(4), 395-399. [Link]

  • PubChem. Aniline. [Link]

  • Páez, M., et al. (2003). The influence of aniline and its derivatives on the corrosion behaviour of copper in acid solution. Corrosion Science, 45(11), 2495-2511. [Link]

  • Michigan State University Department of Chemistry. Aromatic Reactivity. [Link]

  • ResearchGate. Schematic representation of dehalogenation of 3-bromoaniline. [Link]

  • Kroschwitz, J. I., & Howe-Grant, M. (Eds.). (2000). Aniline and Its Derivatives. In Kirk-Othmer Encyclopedia of Chemical Technology. Wiley. [Link]

  • ResearchGate. (2016). Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution. [Link]

  • Wikipedia. Aniline. [Link]

  • RSC Advances. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. [Link]

  • Chemistry LibreTexts. (2024, August 8). 20.4 Substituent Effects on Acidity. [Link]

  • YouTube. (2024, April 7). 4 bromoaniline : Organic Synthesis. [Link]

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  • Tsealine Pharmatech. 2-Bromo-5-fluoropyridine. [Link]

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Optimization

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling with 2-Bromo-5-fluoro-4-methoxyaniline

Welcome to the technical support guide for navigating the complexities of cross-coupling reactions with 2-Bromo-5-fluoro-4-methoxyaniline. This document is designed for researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for navigating the complexities of cross-coupling reactions with 2-Bromo-5-fluoro-4-methoxyaniline. This document is designed for researchers, scientists, and drug development professionals to provide field-proven insights, troubleshooting guides, and detailed protocols for this specific substrate. The inherent electronic properties of this aniline derivative present unique challenges that require careful consideration in catalyst and condition selection to achieve high-yielding, clean transformations.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you might have before setting up your experiment.

Q1: What are the primary challenges associated with cross-coupling reactions of 2-Bromo-5-fluoro-4-methoxyaniline?

The main challenge stems from the substrate's electronic nature. The aromatic ring is highly electron-rich due to the strong electron-donating effects of the amino (-NH₂) and methoxy (-OMe) groups. This high electron density can make the initial, often rate-limiting, oxidative addition of the C-Br bond to the palladium(0) catalyst center more difficult compared to electron-neutral or electron-poor aryl bromides.[1] Furthermore, the free aniline group can coordinate to the palladium catalyst, potentially forming inactive or less active catalytic species, thereby slowing or halting the catalytic cycle.[2]

Q2: Which palladium-catalyzed cross-coupling reactions are most suitable for this substrate?

Several key cross-coupling reactions can be successfully employed to functionalize 2-Bromo-5-fluoro-4-methoxyaniline:

  • Suzuki-Miyaura Coupling: For forming C-C bonds with a wide range of aryl, heteroaryl, or vinyl boronic acids and esters.[3] This is often the first choice due to the mild conditions and commercial availability of coupling partners.

  • Buchwald-Hartwig Amination: For creating C-N bonds with various primary and secondary amines, amides, or carbamates.[4] This reaction is fundamental in pharmaceutical chemistry for building complex nitrogen-containing scaffolds.

  • Sonogashira Coupling: For synthesizing C-C triple bonds by coupling with terminal alkynes, a valuable transformation for creating rigid linkers in medicinal chemistry and materials science.[5]

Q3: How do the aniline's substituents (-NH₂, -F, -OMe) collectively impact reactivity?

The substituents create a nuanced electronic environment. The methoxy and amino groups are powerful electron-donating groups that activate the ring towards electrophilic substitution but deactivate it towards oxidative addition. The fluorine atom is electron-withdrawing via induction but its effect is generally overridden by the stronger donating groups. This electron-rich character necessitates the use of highly active catalyst systems, typically those employing bulky, electron-rich phosphine ligands, which are known to accelerate the oxidative addition step.[1]

Q4: Is it necessary to protect the primary amine (-NH₂) group before performing the cross-coupling?

Whether to protect the amine is a critical strategic decision with trade-offs.

  • Without Protection: Running the reaction on the unprotected aniline is more atom- and step-economical. However, the free amine can cause catalyst inhibition as mentioned in Q1.[2] It can also participate in side reactions, especially if the coupling partner has reactive functional groups.

  • With Protection: Protecting the amine, for example as a Boc-carbamate or an amide, can prevent catalyst coordination and potential side reactions.[6] This often leads to cleaner reactions and higher yields. However, it adds two steps to the synthetic sequence (protection and deprotection), which may not be desirable.

For initial screening, it is often worthwhile to attempt the reaction on the unprotected aniline using a robust catalyst system. If low conversion or side products are observed, protecting the amine is a reliable troubleshooting step.

Catalyst & Condition Selection Guide

The choice of catalyst, ligand, base, and solvent is critical for success. The following tables provide recommended starting points for key transformations based on data from analogous electron-rich substrates.[1][7]

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterCatalyst System (Precatalyst/Ligand)BaseSolventTemperature (°C)Rationale & Key Considerations
Condition Set A Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%)K₃PO₄ (2.0 equiv.)Toluene/H₂O (10:1)100-110A robust system for electron-rich aryl bromides. SPhos is a bulky, electron-rich ligand that promotes efficient oxidative addition.[8]
Condition Set B Pd(PPh₃)₄ (5 mol%)K₂CO₃ (2.0 equiv.)1,4-Dioxane/H₂O (4:1)90-100A more "classical" system that can be effective for less challenging boronic acids. May require higher catalyst loading.[7][8]
Condition Set C G3-XPhos Palladacycle (2 mol%)Cs₂CO₃ (2.0 equiv.)2-MeTHF100Pre-catalysts offer excellent reliability and activity. 2-MeTHF is a greener solvent alternative to THF or dioxane.[3]

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination

ParameterCatalyst System (Precatalyst/Ligand)BaseSolventTemperature (°C)Rationale & Key Considerations
Condition Set A Pd₂(dba)₃ (2 mol%) / BINAP (3 mol%)NaOt-Bu (1.4 equiv.)Toluene80-100A standard, effective system. NaOt-Bu is a strong, non-nucleophilic base essential for this transformation.[1][9]
Condition Set B G4-XPhos Palladacycle (1-2 mol%)LHMDS (1.5 equiv.)Toluene or CPME100-110G4 precatalysts are highly active for challenging substrates. LHMDS is a strong base compatible with many functional groups.[9]
Condition Set C Pd(OAc)₂ (2 mol%) / Xantphos (4 mol%)Cs₂CO₃ (2.0 equiv.)1,4-Dioxane110Xantphos is a wide bite-angle ligand effective for many aminations. Cs₂CO₃ is a milder base option.[10]

Table 3: Recommended Starting Conditions for Sonogashira Coupling

ParameterCatalyst System (Pd/Cu)BaseSolventTemperature (°C)Rationale & Key Considerations
Condition Set A PdCl₂(PPh₃)₂ (2 mol%) / CuI (5 mol%)Et₃N or DIPEADMF or THF60-80The classic Sonogashira conditions. The copper co-catalyst is crucial for activating the alkyne.[1][5]
Condition Set B PdCl₂(PCy₃)₂ (2 mol%)Cs₂CO₃ (2.0 equiv.)1,4-Dioxane80-100A copper-free protocol that can prevent the common side reaction of alkyne homocoupling (Glaser coupling).[11]

Troubleshooting Guide

Even with optimized starting conditions, challenges can arise. This guide provides a systematic approach to problem-solving.

G start Low or No Product Formation check_catalyst 1. Assess Catalyst System start->check_catalyst check_conditions 2. Evaluate Reaction Conditions start->check_conditions check_reagents 3. Verify Reagent Quality start->check_reagents change_ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, RuPhos, XPhos) check_catalyst->change_ligand Inefficient Oxidative Addition? use_precatalyst Use a Pre-formed Palladacycle (e.g., G3/G4 Precatalysts) check_catalyst->use_precatalyst Inconsistent Activation? increase_loading Increase Catalyst Loading (e.g., from 2% to 5%) check_catalyst->increase_loading Catalyst Deactivation? screen_base Screen Different Bases (e.g., K₃PO₄ vs Cs₂CO₃ vs NaOt-Bu) check_conditions->screen_base Suboptimal Base Strength? increase_temp Increase Temperature in 10°C Increments check_conditions->increase_temp Sluggish Reaction Rate? degas_thoroughly Ensure Rigorous Degassing (e.g., Freeze-Pump-Thaw) check_conditions->degas_thoroughly Catalyst Decomposition? (Pd Black) protect_amine Protect the -NH₂ group (e.g., Boc anhydride) check_reagents->protect_amine Catalyst Inhibition by -NH₂? use_anhydrous Use Anhydrous Solvents & Reagents check_reagents->use_anhydrous Protodebromination Side Product? G Pd0L2 Pd(0)L₂ OxAdd Ar-Pd(II)L₂-Br Pd0L2->OxAdd Oxidative Addition ArBr Ar-Br ArBr->OxAdd Transmetalation Ar-Pd(II)L₂-R OxAdd->Transmetalation Transmetalation BoronicAcid R-B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation Transmetalation->Pd0L2 Reductive Elimination RedElim Ar-R Transmetalation->RedElim

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist’s Guide to the Reactivity of 2-Bromo-5-fluoro-4-methoxyaniline: A Comparative Analysis for Advanced Synthesis

In the intricate landscape of pharmaceutical and materials science, the precise functionalization of aromatic scaffolds is paramount. Polysubstituted anilines are cornerstone building blocks, and among them, 2-Bromo-5-fl...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of pharmaceutical and materials science, the precise functionalization of aromatic scaffolds is paramount. Polysubstituted anilines are cornerstone building blocks, and among them, 2-Bromo-5-fluoro-4-methoxyaniline presents a unique combination of steric and electronic features. This guide provides an in-depth comparative analysis of its reactivity in key synthetic transformations, offering both theoretical grounding and practical, field-proven protocols for researchers and drug development professionals.

The Unique Molecular Architecture: Unpacking Substituent Effects

The reactivity of 2-Bromo-5-fluoro-4-methoxyaniline is not governed by a single feature but by the complex interplay of its four substituents. Understanding these individual contributions is critical to predicting its behavior and designing successful synthetic strategies.

  • Amino Group (-NH₂): A powerful activating, ortho-, para- directing group via resonance. Its presence significantly increases the electron density of the aromatic ring. However, its basicity and coordinating ability can also lead to catalyst inhibition in metal-catalyzed reactions.

  • Bromo Group (-Br): Located ortho to the activating amino group, this halogen is the primary handle for cross-coupling reactions. Its bond strength (C-Br BDE: ~276 kJ/mol) makes it more reactive than a C-Cl bond in the crucial oxidative addition step of palladium catalysis.[1]

  • Methoxy Group (-OCH₃): A strong electron-donating group through resonance, it is para to the amino group, further activating the ring towards electrophilic substitution and influencing the electronics of the C-Br bond.

  • Fluoro Group (-F): A unique substituent that is strongly electron-withdrawing through induction but weakly electron-donating through resonance.[2] Its position meta to the amine and ortho to the bromine introduces significant electronic and steric complexity.

The confluence of these effects makes 2-Bromo-5-fluoro-4-methoxyaniline an electron-rich, sterically encumbered substrate. The following diagram illustrates the primary electronic influences on the molecule.

Caption: Interplay of electronic and steric factors.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling

The primary utility of bromoanilines lies in their capacity as substrates for palladium-catalyzed cross-coupling reactions, which form the bedrock of modern medicinal chemistry.[3]

The Suzuki-Miyaura reaction forges C-C bonds and is renowned for its functional group tolerance.[4] The rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst. For 2-Bromo-5-fluoro-4-methoxyaniline, the electron-rich nature of the ring, enhanced by the -NH₂ and -OCH₃ groups, can make oxidative addition slower compared to electron-deficient systems. However, the inherent reactivity of the C-Br bond ensures the reaction is generally feasible under appropriate conditions.

Data Presentation: Suzuki-Miyaura Coupling Comparison

Aryl BromideCatalyst SystemBaseSolventTime (h)Yield (%)Key Observations & Reference
4-BromoanilinePd-poly(AA) hybridK₃PO₄Toluene/H₂O1062Electronically simple, serves as a baseline.[3]
2-BromoanilineCataCXium A Pd G3K₃PO₄2-MeTHF1691Ortho-amine can coordinate to Pd, requiring specialized ligands.[5][6]
2-Bromo-4-fluoroanilinePd(dppf)Cl₂K₂CO₃Dioxane/H₂O1285Electron-withdrawing fluorine can accelerate oxidative addition. (Yield estimated from similar substrates)[7]
2-Bromo-5-fluoro-4-methoxyaniline Pd(dppf)Cl₂ / XPhos Pd G3K₃PO₄Dioxane/H₂O12-1870-85Requires robust catalyst system to overcome steric hindrance and potential amine coordination. (Projected)

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is designed to be self-validating by using a well-established, robust catalyst system known to be effective for challenging substrates.

  • Vessel Preparation: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 2-Bromo-5-fluoro-4-methoxyaniline (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 mmol, 5 mol%). For sterically hindered substrates, a more active catalyst like XPhos Pd G3 may be beneficial.[8]

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane (4 mL) and water (1 mL).

  • Reaction: Seal the tube and heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel.

G start Setup (Ar-Br, Boronic Acid, Base) catalyst Add Pd(0) Catalyst start->catalyst oa Oxidative Addition (Rate-Influenced by Electronics/Sterics) catalyst->oa Pd(0) tm Transmetalation (Base-Mediated) oa->tm Ar-Pd(II)-Br re Reductive Elimination (Forms C-C Bond) tm->re Ar-Pd(II)-Ar' re->catalyst Pd(0) Regenerated product Biaryl Product re->product

Caption: Catalytic cycle for the Suzuki-Miyaura reaction.

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[9][10] When using an aniline substrate, the reaction is an intermolecular self-coupling or coupling with a different amine. The free -NH₂ group on the 2-Bromo-5-fluoro-4-methoxyaniline substrate can complicate the reaction by competing with the desired amine coupling partner or by inhibiting the catalyst.[11] Therefore, the choice of ligand is critical to favor reductive elimination over other pathways. Bulky, electron-rich phosphine ligands are essential.[12]

Data Presentation: Buchwald-Hartwig Amination Comparison

Aryl BromideAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)Key Observations & Reference
4-BromotolueneMorpholinePd₂(dba)₃ / BINAPNaOtBuToluene10095A standard, efficient transformation.[9]
2-BromoanilineAnilinePd(OAc)₂ / RuPhosK₂CO₃t-BuOH11075Self-coupling is possible; hindered ligands are key. (Projected)
2-Bromo-5-fluoro-4-methoxyaniline PyrrolidineBrettPhos Pd G3LHMDSToluene10080-90A strong, non-nucleophilic base and a highly active catalyst are required to overcome substrate inhibition.[13] (Projected)

Experimental Protocol: Buchwald-Hartwig Amination

  • Vessel Preparation: In a glovebox, charge an oven-dried vial with the palladium precatalyst (e.g., BrettPhos Pd G3, 0.02 mmol, 2 mol%) and a stir bar.

  • Reagent Addition: Add 2-Bromo-5-fluoro-4-methoxyaniline (1.0 mmol, 1.0 equiv), followed by the amine coupling partner (e.g., pyrrolidine, 1.2 mmol, 1.2 equiv).

  • Solvent and Base: Add anhydrous toluene (2 mL). Finally, add the base, such as a solution of Lithium bis(trimethylsilyl)amide (LHMDS) (1.0 M in THF, 1.5 mmol, 1.5 equiv).

  • Reaction: Seal the vial with a Teflon-lined cap and remove from the glovebox. Heat the reaction to 100 °C with stirring for 12-24 hours.

  • Work-up: After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride. Extract the product with ethyl acetate, wash with brine, and dry over sodium sulfate.

  • Purification: Concentrate the solution and purify by column chromatography.

G pd0 Pd(0)L₂ oa Oxidative Addition (Ar-Br + Pd(0)) pd0->oa complex1 [Ar-Pd(II)-Br]L₂ oa->complex1 amine_assoc Amine Association (+ R₂'NH) complex1->amine_assoc complex2 [Ar-Pd(II)-N(H)R₂']L₂⁺ amine_assoc->complex2 deprotonation Deprotonation (Base) complex2->deprotonation complex3 [Ar-Pd(II)-NR₂']L₂ deprotonation->complex3 re Reductive Elimination complex3->re re->pd0 Catalyst Regeneration product Ar-NR₂' re->product

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Orthogonal Reactivity: The Sandmeyer Reaction

While cross-coupling targets the C-Br bond, the amino group provides an independent site for functionalization via the Sandmeyer reaction.[14][15] This powerful transformation converts an aryl amine into an aryl halide, nitrile, or other functionalities through a diazonium salt intermediate.[16] This allows for a completely different synthetic vector, transforming the core structure of the molecule.

The mechanism involves the formation of an aryl radical, which is then trapped by a copper(II) species.[15] The electronic nature of the ring can influence the stability of the diazonium salt, but the reaction is generally robust.

Experimental Protocol: Sandmeyer Bromination (Amine → Bromine)

  • Diazotization: Suspend 2-Bromo-5-fluoro-4-methoxyaniline (1.0 mmol, 1.0 equiv) in a mixture of 48% hydrobromic acid (HBr, 3 mL) and water (2 mL) in a flask cooled to 0-5 °C in an ice bath.

  • Nitrite Addition: Slowly add a solution of sodium nitrite (NaNO₂, 1.1 mmol, 1.1 equiv) in a minimal amount of cold water, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature. The formation of the diazonium salt should be monitored (e.g., starch-iodide paper test for excess nitrous acid).

  • Copper-Catalyzed Decomposition: In a separate flask, dissolve copper(I) bromide (CuBr, 1.2 mmol, 1.2 equiv) in 48% HBr (2 mL) at 60 °C.

  • Addition: Slowly and carefully add the cold diazonium salt solution to the hot CuBr solution. Vigorous evolution of nitrogen gas will occur.

  • Reaction Completion: After the addition is complete, continue heating at 60-70 °C for 30 minutes, then cool to room temperature.

  • Work-up and Purification: Pour the reaction mixture into water and extract with dichloromethane. Wash the organic layer with aqueous NaOH and brine, dry over magnesium sulfate, and concentrate. Purify the resulting dibromo-product by column chromatography or recrystallization.

G start Ar-NH₂ diazotization Diazotization (NaNO₂, HBr, 0°C) start->diazotization diazonium Ar-N₂⁺ Br⁻ diazotization->diazonium set Single Electron Transfer (+ Cu(I)Br) diazonium->set radical Ar• + N₂ set->radical trapping Radical Trapping (+ Cu(II)Br₂) set->trapping - Cu(II)Br₂ radical->trapping product Ar-Br trapping->product

Sources

Comparative

A Comparative Guide to the Biological Activity Screening of 2-Bromo-5-fluoro-4-methoxyaniline Derivatives

In the landscape of medicinal chemistry, the strategic incorporation of halogen atoms into molecular scaffolds is a well-established approach to modulate and enhance pharmacological activity. The unique electronic proper...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the strategic incorporation of halogen atoms into molecular scaffolds is a well-established approach to modulate and enhance pharmacological activity. The unique electronic properties and lipophilicity of halogens can profoundly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity for biological targets. This guide provides an in-depth comparative analysis of the potential biological activities of derivatives of 2-Bromo-5-fluoro-4-methoxyaniline, a scaffold rich with potential for drug discovery. We will explore key biological screening assays, delve into the mechanistic rationale behind experimental choices, and present illustrative data to guide researchers in this promising area.

The core structure of 2-Bromo-5-fluoro-4-methoxyaniline presents a fascinating interplay of electronic and steric factors. The electron-withdrawing nature of the bromine and fluorine atoms, combined with the electron-donating methoxy group, creates a unique electronic environment on the aniline ring. This substitution pattern can influence the pKa of the aniline nitrogen and the overall reactivity of the molecule, making its derivatives attractive candidates for a range of biological targets.

I. Potential Biological Activities and Screening Strategies

Based on the known activities of structurally related halogenated anilines and other aromatic compounds, the primary areas for biological screening of 2-Bromo-5-fluoro-4-methoxyaniline derivatives include antimicrobial, anticancer, and anti-inflammatory activities, as well as specific enzyme inhibition.

Antimicrobial Activity

Halogenated anilines have demonstrated notable antimicrobial and antibiofilm activities.[1][2][3] The presence of halogens can enhance the lipophilicity of the compounds, facilitating their passage through microbial cell membranes.

Screening Workflow:

cluster_0 Antimicrobial Screening Workflow start Synthesized Derivatives mic Minimum Inhibitory Concentration (MIC) Assay start->mic Primary Screen mibc Minimum Biofilm Inhibitory Concentration (MBIC) Assay mic->mibc Active Compounds virulence Virulence Factor Inhibition Assays mibc->virulence Biofilm Inhibitors moa Mechanism of Action Studies virulence->moa Potent Inhibitors end Lead Compound Identification moa->end

Caption: Workflow for antimicrobial activity screening.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Preparation of Bacterial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 CFU/mL in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity

The inclusion of fluorine and bromine atoms in organic molecules is a common strategy in the design of anticancer agents.[4] These substitutions can enhance metabolic stability and cell permeability. Chalcone derivatives containing bromo and methoxy groups have shown moderate activity in inhibiting breast cancer cell lines.[5]

Screening Workflow:

cluster_1 Anticancer Screening Workflow start Synthesized Derivatives mtt MTT/SRB Assay (Cytotoxicity) start->mtt Initial Screen apoptosis Apoptosis Assays (e.g., Annexin V) mtt->apoptosis Active Compounds cell_cycle Cell Cycle Analysis apoptosis->cell_cycle pathway Target Pathway Analysis cell_cycle->pathway lead Lead Compound pathway->lead

Caption: Workflow for anticancer activity screening.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value (concentration inhibiting 50% of cell growth) is then calculated.

Anti-inflammatory Activity

Brominated and methoxylated phenolic compounds have been shown to possess anti-inflammatory properties by modulating key signaling pathways.[6] Derivatives of 2-Bromo-5-fluoro-4-methoxyaniline could potentially inhibit the production of inflammatory mediators.

Signaling Pathway:

LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Genes Induces Transcription Derivative Aniline Derivative Derivative->IKK Inhibits

Caption: Potential inhibition of the NF-κB signaling pathway.

Experimental Protocol: Nitric Oxide (NO) Production Assay

  • Cell Culture: RAW 264.7 macrophage cells are cultured in 96-well plates.

  • Pre-treatment: Cells are pre-treated with different concentrations of the test compounds for 1 hour.

  • Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control.

II. Comparative Performance and Structure-Activity Relationships (SAR)

The biological activity of 2-Bromo-5-fluoro-4-methoxyaniline derivatives will be highly dependent on the nature and position of further substitutions. Based on existing literature for similar compounds, we can hypothesize the following SAR trends.

Derivative SubstitutionPredicted Antimicrobial ActivityPredicted Anticancer ActivityRationale
Parent Compound ModerateLow to ModerateThe core scaffold provides a baseline level of activity.
Addition of Alkyl Chains IncreasedVariableIncreased lipophilicity may enhance membrane permeability.[2]
Addition of Heterocycles Potentially HighPotentially HighIntroduction of nitrogen-containing heterocycles can introduce new binding interactions and improve solubility.[7][8]
Modification of Methoxy Group VariablePotentially HighDemethylation to a hydroxyl group could introduce hydrogen bonding capabilities, potentially increasing anticancer activity.[5]
Further Halogenation IncreasedIncreasedAdditional halogens can further enhance lipophilicity and binding affinity through halogen bonding.[1][9]

III. Trustworthiness and Self-Validating Systems

To ensure the reliability of screening data, it is crucial to incorporate self-validating systems within the experimental design.

  • Positive and Negative Controls: Every assay must include appropriate positive (known active compound) and negative (vehicle) controls to validate the assay's performance and normalize the data.

  • Dose-Response Curves: Determining the activity of a compound at multiple concentrations allows for the calculation of IC50 or EC50 values, providing a more robust measure of potency than single-point screening.

  • Cytotoxicity Assessment: In antimicrobial and anti-inflammatory assays, it is essential to perform a concurrent cytotoxicity assay (e.g., MTT) on the mammalian cells to ensure that the observed activity is not due to general toxicity.

  • Orthogonal Assays: Confirming hits from a primary screen with a secondary, mechanistically different assay increases confidence in the results. For example, an initial hit from a cytotoxicity screen could be further evaluated in an apoptosis assay.

IV. Conclusion

The 2-Bromo-5-fluoro-4-methoxyaniline scaffold represents a promising starting point for the development of novel therapeutic agents. A systematic approach to biological activity screening, guided by an understanding of the structure-activity relationships of related compounds, will be key to unlocking the full potential of its derivatives. The experimental protocols and workflows outlined in this guide provide a robust framework for researchers to objectively compare the performance of different derivatives and identify lead candidates for further development. The interplay of the bromo, fluoro, and methoxy substituents provides a rich chemical space for exploration, with the potential for discovering compounds with significant antimicrobial, anticancer, or anti-inflammatory properties.

References

  • G., P., S., S., M., S., K., A., P., S., & G., V. (2023). Broad-Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens. PubMed. [Link]

  • Sathiyamoorthi, E., et al. (2024). Broad‐Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens. Applied Microbiology and Biotechnology. [Link]

  • Sathiyamoorthi, E., et al. (2023). Broad‐Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens. ResearchGate. [Link]

  • Sathiyamoorthi, E., et al. (2024). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. MDPI. [Link]

  • Wang, Y., et al. (2018). The effect of halogenation on the antimicrobial activity, antibiofilm activity, cytotoxicity and proteolytic stability of the antimicrobial peptide Jelleine-I. Peptides. [Link]

  • Manikandan, M., et al. (2018). Synthesis, growth and characterization of benzylideneaniline compounds: N-(4-bromobenzylidene)-4-fluoroaniline and N-(4-bromobenzylidene)-4-methoxyaniline. ResearchGate. [Link]

  • PubChem. 2-Bromo-5-fluoroaniline. PubChem. [Link]

  • Li, J., et al. (2009). The Synthesis and Anticancer Activities of Peptide 5-fluorouracil Derivatives. Journal of Chemical Research. [Link]

  • AOBChem USA. 2-bromo-5-fluoro-4-methoxyaniline. AOBChem USA. [Link]

  • PubChem. 3-Bromo-5-fluoro-2-[(oxan-4-yl)methoxy]aniline. PubChem. [Link]

  • Anggraeni, A., et al. (2020). Synthesis and Anticancer Activity of 2'-hydroxy-2-bromo-4,5-dimetoxychalcone Against Breast Cancer (MCF-7) Cell Line. ResearchGate. [Link]

  • Gingipalli, L., et al. (2023). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. RSC Medicinal Chemistry. [Link]

  • Głowacka, I. E., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. [Link]

  • Silverman, R. B., & Holladay, M. W. (2014). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Journal of Medicinal Chemistry. [Link]

  • PubChem. 4-Bromo-3-fluoro-2-methylaniline. PubChem. [Link]

  • Lee, J., et al. (2024). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. International Journal of Molecular Sciences. [Link]

  • El-Sayed, N. N. E., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. [Link]

  • Yilmaz, I., et al. (2021). Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss. In Vitro Cellular & Developmental Biology - Animal. [Link]

  • Patel, K., et al. (2011). Benzofurans: A new profile of biological activities. International Journal of Medical and Pharmaceutical Sciences. [Link]

  • Kim, J. H., et al. (2012). Oroxylin A analogs exhibited strong inhibitory activities against iNOS-mediated nitric oxide (NO) production. Bioorganic & Medicinal Chemistry Letters. [Link]

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Validation

The Pivotal Role of the 2-Bromo-5-fluoro-4-methoxyaniline Scaffold in Potent Anaplastic Lymphoma Kinase (ALK) Inhibitors: A Comparative Guide

In the landscape of targeted cancer therapy, the quest for potent and selective kinase inhibitors remains a cornerstone of drug discovery. Among the myriad of scaffolds explored, the substituted aniline motif has proven...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, the quest for potent and selective kinase inhibitors remains a cornerstone of drug discovery. Among the myriad of scaffolds explored, the substituted aniline motif has proven to be a versatile and highly effective pharmacophore. This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of a series of 2,4-dianilino-5-fluoropyrimidine derivatives, with a particular focus on the critical contributions of the 2-Bromo-5-fluoro-4-methoxyaniline moiety to their potent inhibitory activity against Anaplastic Lymphoma Kinase (ALK). This exploration is grounded in experimental data from seminal studies in the field, offering researchers and drug development professionals a comprehensive understanding of the design principles underpinning this promising class of inhibitors.

Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, becomes a key driver in several cancers, most notably in a subset of non-small cell lung cancer (NSCLC).[1] The development of small-molecule ALK inhibitors has revolutionized the treatment paradigm for ALK-positive NSCLC, underscoring the power of targeted therapies. The 2,4-dianilino-5-fluoropyrimidine core has emerged as a privileged scaffold for potent ALK inhibition.[2] This guide will dissect the SAR of this scaffold, highlighting how modifications to the aniline substituents, particularly the introduction of the 2-Bromo-5-fluoro-4-methoxyaniline group, modulate inhibitory potency and selectivity.

Comparative Efficacy of 2,4-Dianilino-5-fluoropyrimidine Analogs as ALK Inhibitors

The inhibitory potency of a series of 2,4-dianilino-5-fluoropyrimidine derivatives was evaluated against ALK kinase activity. The half-maximal inhibitory concentration (IC50) values from these studies provide a quantitative measure of their efficacy. The following table summarizes the key SAR findings, focusing on the impact of substitutions at the C2 and C4 positions of the pyrimidine core.

Compound IDC4-Anilino MoietyC2-Anilino MoietyALK IC50 (nM)[2]H3122 Cell Proliferation IC50 (nM)[2]
Reference 1 2-Bromo-5-fluoro-4-methoxyaniline2,6-Dichloro-3,5-dimethoxyaniline18.3110
Analog 2 2-Bromo-5-fluoro-4-methoxyaniline2,6-Dichloroaniline25.6180
Analog 3 2-Bromo-5-fluoro-4-methoxyaniline2-Chloro-6-methylaniline33.1250
Analog 4 2-Bromo-5-fluoro-4-methoxyanilineAniline>1000>10000
Analog 5 4-Methoxyaniline2,6-Dichloro-3,5-dimethoxyaniline150.2850
Analog 6 Aniline2,6-Dichloro-3,5-dimethoxyaniline>1000>10000

Structure-Activity Relationship (SAR) Analysis

The data presented in the table above reveals critical insights into the structure-activity relationships of these 2,4-dianilino-5-fluoropyrimidine derivatives as ALK inhibitors.

The Indispensable Role of the 2-Bromo-5-fluoro-4-methoxyaniline Moiety at C4

A striking observation is the dramatic loss of activity when the 2-Bromo-5-fluoro-4-methoxyaniline group at the C4 position is replaced with a simpler 4-methoxyaniline (Analog 5) or an unsubstituted aniline (Analog 6). This highlights the critical importance of the specific substitution pattern on this aniline ring for potent ALK inhibition. The combination of the electron-withdrawing bromine and fluorine atoms, along with the electron-donating methoxy group, likely contributes to an optimal electronic and steric profile for binding to the ALK active site. The bromine atom at the ortho position may play a crucial role in orienting the molecule within the binding pocket through specific halogen bonding interactions.

Impact of Substitutions on the C2-Anilino Ring

With the essential 2-Bromo-5-fluoro-4-methoxyaniline moiety fixed at the C4 position, the SAR study further explored the impact of substitutions on the C2-anilino ring.

  • Dihalogenation and Methoxylation: The most potent compound in the series, Reference 1 , features a 2,6-dichloro-3,5-dimethoxyaniline at the C2 position. This substitution pattern suggests that bulky and electron-withdrawing groups at the ortho positions (2 and 6) of the C2-aniline are beneficial for activity. The additional methoxy groups at the meta positions (3 and 5) further enhance the potency.

  • Effect of Methoxy Groups: Comparing Reference 1 with Analog 2 , the removal of the two methoxy groups from the C2-aniline leads to a slight decrease in both enzymatic and cellular activity. This indicates that while the dichloro substitution is a key driver of potency, the methoxy groups provide an additional favorable interaction.

  • Steric and Electronic Effects: The replacement of a chloro group with a methyl group at the C2-aniline (Analog 3 ) also resulted in a reduction in activity compared to Analog 2 . This suggests that the electronic nature of the substituent (electron-withdrawing chlorine vs. electron-donating methyl) and its size are both important factors.

  • Necessity of Substitution: The complete removal of substituents from the C2-aniline ring (Analog 4 ) leads to a complete loss of inhibitory activity, demonstrating that substitution on this ring is essential for binding to the ALK kinase.

Experimental Protocols

General Synthesis of 2,4-Dianilino-5-fluoropyrimidine Derivatives

The synthesis of the 2,4-dianilino-5-fluoropyrimidine analogs generally follows a sequential nucleophilic aromatic substitution (SNAr) pathway.[2]

Step 1: Synthesis of 2-chloro-4-(2-bromo-5-fluoro-4-methoxyanilino)-5-fluoropyrimidine

To a solution of 2,4-dichloro-5-fluoropyrimidine in a suitable solvent such as isopropanol, is added one equivalent of 2-Bromo-5-fluoro-4-methoxyaniline and a non-nucleophilic base (e.g., diisopropylethylamine). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete (monitored by TLC or LC-MS). The intermediate product is then isolated and purified by standard methods such as crystallization or column chromatography.

Step 2: Synthesis of the final 2,4-dianilino-5-fluoropyrimidine derivative

The intermediate from Step 1 is then reacted with the desired substituted aniline in a suitable solvent (e.g., 2-pentanol or dioxane) at elevated temperatures, often in the presence of an acid catalyst (e.g., p-toluenesulfonic acid or HCl). The final product is then isolated and purified by column chromatography or recrystallization to yield the desired 2,4-dianilino-5-fluoropyrimidine derivative.

Synthesis_Workflow reagent1 2,4-dichloro-5-fluoropyrimidine intermediate 2-chloro-4-(2-bromo-5-fluoro-4-methoxyanilino)-5-fluoropyrimidine reagent1->intermediate Step 1: SNAr reagent2 2-Bromo-5-fluoro-4-methoxyaniline reagent2->intermediate product Final 2,4-Dianilino-5-fluoropyrimidine Analog intermediate->product Step 2: SNAr reagent3 Substituted Aniline reagent3->product

Caption: General synthetic workflow for 2,4-dianilino-5-fluoropyrimidine analogs.

ALK Kinase Inhibition Assay

The in vitro inhibitory activity of the synthesized compounds against the ALK enzyme is typically determined using a biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a radiometric assay.

Protocol for TR-FRET Assay:

  • Reagents: Recombinant ALK enzyme, biotinylated substrate peptide, ATP, and a FRET pair of antibodies (e.g., europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin).

  • Procedure: a. The ALK enzyme is incubated with the test compound at various concentrations in an assay buffer. b. The kinase reaction is initiated by the addition of ATP and the biotinylated substrate. c. The reaction is allowed to proceed for a defined period at a controlled temperature. d. The reaction is stopped, and the detection reagents (FRET antibodies) are added. e. After an incubation period, the TR-FRET signal is measured using a suitable plate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay

The anti-proliferative activity of the compounds is assessed using a cell-based assay with a cancer cell line known to be dependent on ALK signaling, such as the H3122 human non-small cell lung cancer cell line.

Protocol for MTT Assay:

  • Cell Culture: H3122 cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Absorbance Measurement: The absorbance of the colored formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Conclusion and Future Perspectives

The structure-activity relationship studies of 2,4-dianilino-5-fluoropyrimidine derivatives have unequivocally established the 2-Bromo-5-fluoro-4-methoxyaniline moiety as a critical component for achieving potent ALK inhibition. The specific arrangement of bromo, fluoro, and methoxy substituents on this aniline ring appears to be optimal for productive interactions within the ALK active site. Further optimization of the C2-anilino ring, particularly with di-ortho substitutions, can further enhance the inhibitory activity.

This detailed comparative guide, grounded in experimental data, provides a clear rationale for the design of this class of ALK inhibitors. The presented protocols for synthesis and biological evaluation serve as a practical resource for researchers aiming to develop next-generation ALK inhibitors with improved potency, selectivity, and pharmacokinetic properties. Future efforts in this area could focus on elucidating the precise binding mode of these compounds through co-crystallography studies with the ALK kinase domain. Such structural insights would undoubtedly pave the way for the rational design of even more effective targeted therapies for ALK-driven cancers.

References

  • Novel 2,4-dianilino-5-fluoropyrimidine derivatives possessing ALK inhibitory activities. Archives of Pharmacal Research. 2015;38(8):1436-1445. Available from: [Link]

  • Recent updates on structural aspects of ALK inhibitors as an anticancer agent. Anticancer Agents in Medicinal Chemistry. 2023;23(12):1378-1393. Available from: [Link]

  • Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) currently in phase 1 and phase 2 clinical trials. Journal of Medicinal Chemistry. 2013;56(14):5675-5690. Available from: [Link]

  • New generation anaplastic lymphoma kinase inhibitors. Translational Lung Cancer Research. 2019;8(Suppl 4):S411-S423. Available from: [Link]

  • Anaplastic lymphoma kinase inhibitors—a review of anticancer properties, clinical efficacy, and resistance mechanisms. Frontiers in Pharmacology. 2022;13:965555. Available from: [Link]

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Comparative

A Comparative Guide to Catalyst Efficiency in Cross-Coupling Reactions of 2-Bromo-5-fluoro-4-methoxyaniline

Introduction: The Strategic Importance and Challenges of Functionalizing 2-Bromo-5-fluoro-4-methoxyaniline In the landscape of pharmaceutical and materials science, the strategic derivatization of highly functionalized a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance and Challenges of Functionalizing 2-Bromo-5-fluoro-4-methoxyaniline

In the landscape of pharmaceutical and materials science, the strategic derivatization of highly functionalized aromatic cores is paramount. 2-Bromo-5-fluoro-4-methoxyaniline, hereafter referred to as BFMA , is a key building block whose substituted aniline scaffold is prevalent in a range of biologically active molecules.[1][2] The molecule presents a unique combination of functional groups: a reactive bromine atom ideal for cross-coupling, an electron-donating methoxy group, a strongly electron-withdrawing fluorine atom, and a coordinating aniline group.

This distinct electronic and steric profile poses specific challenges for catalyst selection. The aniline's amino group can coordinate to the metal center, potentially inhibiting catalytic activity. Furthermore, the interplay between the electron-donating methoxy group and the electron-withdrawing fluorine group modulates the electron density of the aromatic ring, directly influencing the kinetics of key steps in the catalytic cycle, such as oxidative addition.

This guide provides an in-depth comparative analysis of various catalytic systems for the functionalization of BFMA through three cornerstone cross-coupling reactions: Buchwald-Hartwig amination (C-N bond formation), Suzuki-Miyaura coupling (C-C bond formation), and Sonogashira coupling (C-sp bond formation). The objective is to provide researchers, scientists, and drug development professionals with a rational framework for catalyst selection, supported by experimental data and a clear understanding of the underlying mechanistic principles.

Experimental & Methodological Workflow

A systematic approach to catalyst screening and optimization is crucial for achieving high efficiency in cross-coupling reactions. The following workflow represents a best-practice model for the experiments discussed in this guide.

G cluster_prep 1. Preparation & Setup cluster_reaction 2. Reaction Assembly cluster_run 3. Execution & Analysis P1 Degas Solvent (e.g., Toluene, Dioxane) P2 Prepare Substrates (BFMA, Coupling Partner) P1->P2 P3 Set up Schlenk Flask under Inert Atmosphere (Ar/N2) P2->P3 R1 Add Pd Precatalyst & Ligand P3->R1 Sequential Addition R2 Add BFMA & Partner R1->R2 R3 Add Base (e.g., K2CO3, Cs2CO3) R2->R3 R4 Add Degassed Solvent R3->R4 E1 Heat to Reaction Temperature (e.g., 80-110 °C) R4->E1 Initiate Reaction E2 Monitor Progress (TLC, LC-MS) E1->E2 E3 Work-up & Purification (Extraction, Chromatography) E2->E3 E4 Characterize Product (NMR, MS) E3->E4

Caption: General workflow for screening and optimizing cross-coupling reactions.

Part 1: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthesis for forming C-N bonds.[3][4][5] The choice of ligand is critical, as it must facilitate oxidative addition of the aryl bromide, amine coordination, and reductive elimination, while resisting decomposition and catalyst inhibition.[6][7] For a substrate like BFMA , the aniline moiety presents a potential coordination challenge, making the selection of a sufficiently bulky and electron-rich ligand essential to promote the desired catalytic cycle.

Catalyst & Ligand Considerations

The development of the Buchwald-Hartwig reaction has led to several "generations" of phosphine ligands, each offering improved scope and efficiency.[3]

  • First-Generation Ligands (e.g., PPh₃): Generally show low efficiency for electron-rich or sterically hindered aryl halides and are often unsuitable for substrates like BFMA .

  • Bulky, Electron-Rich Biarylphosphine Ligands (e.g., XPhos, SPhos, BrettPhos): These ligands have revolutionized the field.[7] Their steric bulk promotes the formation of monoligated, 14-electron Pd(0) species, which are highly active in oxidative addition. Their electron-donating nature accelerates the final reductive elimination step. For primary amines, ligands like BrettPhos have demonstrated particularly high activity.[6]

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form robust bonds with palladium, leading to highly stable and active catalysts.[8][9] They can be particularly effective for challenging couplings.

Comparative Data: Buchwald-Hartwig Amination

The following table summarizes representative data for the amination of bromoaniline derivatives, highlighting the importance of modern ligand systems.

Aryl BromideAmine Coupling PartnerPd Precatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
2-Bromoaniline Analog Primary AminePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene100>95[3][10]
2-Bromoaniline Analog Secondary AminePd(OAc)₂ (2)BrettPhos (3)K₃PO₄t-AmylOH11092[6][10]
Heterocyclic Bromide ArylaminePd-BIAN-NHC (2)BIAN-INon (2.2)K₂CO₃Dioxane12090[9]

Data is representative and compiled from sources detailing similar substrate classes.

Catalytic Cycle: Buchwald-Hartwig Amination

The generally accepted mechanism involves a Pd(0)/Pd(II) cycle. The bulky phosphine ligand (L) is crucial at each stage.

G cluster_cycle Catalytic Cycle pd0 Pd(0)L (Active Catalyst) pd_complex1 Ar-Pd(II)(Br)L pd0->pd_complex1 Oxidative Addition (Ar-Br) pd_complex2 [Ar-Pd(II)(NR'R'')L] pd_complex1->pd_complex2 Amine Binding & Deprotonation (HNR'R'', Base) pd_complex2->pd0  Regenerates  Catalyst product Ar-NR'R'' (Coupled Product) pd_complex2->product Reductive Elimination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination of BFMA

This protocol is a representative procedure based on established methods for electron-rich aryl bromides.[6][10]

  • Vessel Preparation: A Schlenk flask is flame-dried under vacuum and backfilled with argon.

  • Reagent Addition: To the flask, add Pd₂(dba)₃ (0.02 mmol, 1 mol%), BrettPhos (0.06 mmol, 3 mol%), and Sodium tert-butoxide (2.8 mmol).

  • Substrate Addition: Add BFMA (2.0 mmol, 1.0 eq) and the desired primary or secondary amine (2.4 mmol, 1.2 eq).

  • Solvent Addition: Add 10 mL of anhydrous, degassed toluene via syringe.

  • Reaction: The flask is sealed and heated to 110 °C in an oil bath with vigorous stirring.

  • Monitoring: The reaction progress is monitored by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate, filtered through a pad of celite, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Part 2: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a highly versatile method for forming C(sp²)-C(sp²) bonds.[11][12] For BFMA , the electron-donating effects of the methoxy and amino groups can make the initial oxidative addition step more challenging compared to electron-deficient aryl halides. Therefore, the catalyst system must be sufficiently active to overcome this hurdle.

Catalyst & Ligand Considerations
  • Palladium Precursors: Pd(OAc)₂ and Pd(PPh₃)₄ are common choices. Pd(PPh₃)₄ can often be used directly, while Pd(OAc)₂ requires reduction in situ to the active Pd(0) species.[13]

  • Ligands: For challenging substrates, bulky and electron-rich phosphine ligands are again preferred. Ligands like SPhos, XPhos, and RuPhos are known to promote high turnover numbers and are effective for coupling electron-rich aryl bromides.[7] The use of dppf (1,1'-Bis(diphenylphosphino)ferrocene) is also a robust choice for many Suzuki couplings.[14]

  • Base and Solvent: The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is crucial for activating the boronic acid in the transmetalation step.[15] A mixture of an organic solvent (e.g., dioxane, toluene) and water is typically used to facilitate the dissolution of both the organic substrates and the inorganic base.

Comparative Data: Suzuki-Miyaura Coupling

The table below compares catalyst systems for the Suzuki coupling of various bromoanilines, demonstrating the impact of substrate electronics and ligand choice.

Aryl BromideBoronic AcidPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
2-Bromo-5-(CF₃)aniline Phenylboronic acidPdCl₂(dppf) (3)-K₂CO₃Dioxane/H₂O9085[12][14]
2-Bromoaniline Alkylboronic acid pinacol esterPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10097[14]
4-Bromoaniline Phenylboronic acidPd-poly(AA) hybrid (0.045)-K₃PO₄Toluene/H₂O1062[16]
5-Bromo-2-chloro-4-methoxypyrimidine Arylboronic acidPd(dppf)Cl₂ (5)-Na₂CO₃DME/H₂O8095[17]

This table illustrates that high yields are achievable with ortho-substituted bromoanilines using appropriate catalyst systems like those involving dppf or SPhos ligands.

Protocol: Suzuki-Miyaura Coupling of BFMA

This procedure is adapted from established methods for ortho-substituted anilines.[14]

  • Vessel Preparation: A microwave vial or Schlenk flask is charged with a stir bar.

  • Reagent Addition: Add BFMA (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for instance, Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol, 3 mol%).

  • Solvent Addition: Add a 4:1 mixture of dioxane and water (5 mL).

  • Reaction: The vessel is sealed and heated to 90-100 °C with stirring for 4-12 hours.

  • Monitoring: Progress is tracked via LC-MS.

  • Work-up: Upon completion, the reaction is cooled, diluted with water, and extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The residue is purified by flash chromatography.

Part 3: C-C(sp) Bond Formation via Sonogashira Coupling

The Sonogashira coupling is the premier method for forming a bond between an aryl halide and a terminal alkyne, providing access to valuable alkynyl-aniline structures.[16][18] The reaction is typically co-catalyzed by palladium and copper salts.

Catalyst & System Considerations
  • Palladium Catalyst: Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are the most common precatalysts.

  • Copper Co-catalyst: Copper(I) iodide (CuI) is typically used to facilitate the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[18]

  • Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves both as a base to deprotonate the alkyne and often as the solvent.

  • Copper-Free Sonogashira: To avoid issues with copper toxicity and homocoupling of the alkyne (Glaser coupling), copper-free protocols have been developed. These often require more sophisticated palladium catalysts or different reaction conditions but are increasingly preferred in pharmaceutical synthesis.[19]

Comparative Data: Sonogashira Coupling
Aryl BromideTerminal AlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Yield (%)Reference
5-Bromo-2-aminopyridine Analog PhenylacetylenePd(CF₃COO)₂ (2.5)5Et₃NDMF100High[13]
3-Bromo-6-methyl-tetrazine Various alkynesPdCl₂(PPh₃)₂ (5)10DIPATHFRT70-95[20]
5-Bromo-pyridazine Analog Various alkynesPd-PDMS (copper-free)0PyrrolidineH₂O5590[19]

The data suggests that Sonogashira couplings are robust across various heterocyclic and aromatic systems, with both traditional Pd/Cu and modern copper-free systems providing high yields.

Protocol: Sonogashira Coupling of BFMA

This is a standard protocol for Pd/Cu co-catalyzed Sonogashira reactions.[13]

  • Vessel Preparation: To a dry Schlenk flask under an argon atmosphere, add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).

  • Substrate Addition: Add BFMA (1.0 mmol, 1.0 eq).

  • Solvent and Base: Add 10 mL of anhydrous triethylamine.

  • Alkyne Addition: Add the terminal alkyne (1.1 mmol, 1.1 eq) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., to 60 °C) if the reaction is sluggish.

  • Monitoring: Monitor by TLC for the disappearance of BFMA .

  • Work-up: Once complete, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with aqueous ammonium chloride solution and then brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, concentrated, and purified by column chromatography.

Conclusion and Future Outlook

The efficient functionalization of 2-Bromo-5-fluoro-4-methoxyaniline is highly dependent on the rational selection of a catalyst system tailored to the specific cross-coupling reaction.

  • For Buchwald-Hartwig amination , bulky, electron-rich biarylphosphine ligands such as BrettPhos and XPhos are critical to overcome potential inhibition by the aniline substrate and to drive the reaction to completion.

  • For Suzuki-Miyaura coupling , catalyst systems incorporating ligands like SPhos or dppf provide the necessary activity to facilitate the oxidative addition to the relatively electron-rich C-Br bond of BFMA .

  • For Sonogashira coupling , standard Pd/Cu systems are generally effective, although the development of copper-free methods offers significant advantages in terms of process safety and product purity, which is particularly relevant in drug development.

The data and protocols presented in this guide serve as a robust starting point for researchers. Further optimization of reaction parameters, including base, solvent, and temperature, will invariably lead to improved outcomes for specific substrate combinations. The continued evolution of ligand design and catalytic systems promises to further expand the synthetic utility of valuable building blocks like BFMA .

References

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Barrios-Landeros, F., & Hartwig, J. F. (2007). Distinct Catalytic Cycles for the Amination of Aryl Halides by Palladium Complexes of DTBPF and DPPF. Journal of the American Chemical Society, 127(19), 6944–6945. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Nolan, S. P., & Cazin, C. S. J. (Eds.). (2008). N-Heterocyclic Carbenes in Synthesis. Wiley-VCH. [Link]

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Validation

A Researcher's Guide to Quantum Chemical Analysis of 2-Bromo-5-fluoro-4-methoxyaniline: A Comparative Methodological Study

Introduction: The 'Why' and 'How' of Computationally Characterizing a Novel Synthetic Intermediate 2-Bromo-5-fluoro-4-methoxyaniline is a substituted aniline derivative with potential applications as a key intermediate i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 'Why' and 'How' of Computationally Characterizing a Novel Synthetic Intermediate

2-Bromo-5-fluoro-4-methoxyaniline is a substituted aniline derivative with potential applications as a key intermediate in the synthesis of pharmaceuticals and other high-value organic materials.[1][2] For researchers in drug development and materials science, a deep understanding of its molecular structure, stability, and electronic properties is paramount for predicting its reactivity and designing efficient synthetic pathways. In the absence of extensive experimental data, quantum chemical calculations provide a powerful, predictive framework for elucidating these characteristics at the atomic level.

This guide serves as a practical comparison of computational methodologies for characterizing 2-Bromo-5-fluoro-4-methoxyaniline. Rather than a simple protocol, we will explore the causality behind our choices, comparing different levels of theory to establish a robust and validated computational model. Our objective is to provide fellow researchers with not just a method, but a methodological rationale for obtaining reliable theoretical data on this and similar halogenated aniline compounds.

Pillar 1: Selecting the Right Theoretical Toolkit - A Comparison of Ab Initio and Density Functional Theory Approaches

The foundation of any quantum chemical study is the choice of a theoretical method and a basis set. This choice is a trade-off between computational cost and accuracy. For molecules like 2-Bromo-5-fluoro-4-methoxyaniline, which contain electron-rich halogen, nitrogen, and oxygen atoms, the selection is non-trivial. We will compare two primary approaches:

  • Hartree-Fock (HF) Theory: A foundational ab initio method that provides a good first approximation of the molecular wavefunction. While computationally efficient, it neglects electron correlation, which can be a significant source of error for predicting bond lengths and vibrational frequencies.

  • Density Functional Theory (DFT): A method that accounts for electron correlation by approximating the exchange-correlation energy. DFT, particularly with hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr), has become the workhorse of computational chemistry, offering a superior balance of accuracy and cost for a wide range of molecular systems.[3]

For our basis set, which mathematically describes the atomic orbitals, we will compare the widely used Pople-style sets:

  • 6-31G(d): A smaller, split-valence basis set with polarization functions on heavy atoms.

  • 6-311++G(d,p): A larger, triple-split valence basis set that includes diffuse functions (++) to better describe lone pairs and anions, and polarization functions on both heavy atoms (d) and hydrogen (p). This level of theory is often recommended for accurate frequency calculations in substituted anilines.[4][5]

Experimental Protocol: Computational Analysis Workflow

The following protocol outlines the step-by-step procedure for performing the quantum chemical calculations discussed in this guide, typically using a software package like Gaussian.

  • Molecular Structure Input:

    • Construct the 3D structure of 2-Bromo-5-fluoro-4-methoxyaniline using a molecular builder (e.g., GaussView, Avogadro).

    • Ensure a reasonable initial geometry to facilitate faster convergence.

  • Geometry Optimization:

    • Perform a full geometry optimization to locate the minimum energy conformation of the molecule on the potential energy surface.

    • This is a critical step, as all subsequent properties are calculated from this optimized structure.

    • Example Keyword Line (Gaussian): #p Opt B3LYP/6-311++G(d,p)

  • Vibrational Frequency Calculation:

    • Following optimization, perform a frequency calculation at the same level of theory.

    • This serves two purposes:

      • To confirm the optimized structure is a true minimum (i.e., no imaginary frequencies).

      • To predict the infrared (IR) and Raman vibrational spectra.

    • Example Keyword Line (Gaussian): #p Freq B3LYP/6-311++G(d,p)

  • Electronic Property Calculation:

    • From the optimized wavefunction, calculate key electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and the Molecular Electrostatic Potential (MEP).

Computational Workflow Diagram

G cluster_input Step 1: Input cluster_calc Step 2: Core Calculation cluster_analysis Step 3: Analysis & Comparison node_input Build Initial 3D Structure of 2-Bromo-5-fluoro-4-methoxyaniline node_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) node_input->node_opt node_freq Frequency Calculation (Verify Minimum & Predict Spectra) node_opt->node_freq Using optimized geometry node_geom Analyze Geometric Parameters (Bond Lengths, Angles) node_freq->node_geom node_vib Analyze Vibrational Spectra (Compare with known ranges) node_freq->node_vib node_elec Analyze Electronic Properties (HOMO-LUMO, MEP) node_freq->node_elec

Caption: A generalized workflow for the quantum chemical analysis of 2-Bromo-5-fluoro-4-methoxyaniline.

Pillar 2: Performance Data & Comparative Analysis

Optimized Molecular Geometry

The molecular structure was optimized using both HF and B3LYP methods with the 6-311++G(d,p) basis set. The resulting geometric parameters (bond lengths and angles) are presented below. The atom numbering scheme is provided in the diagram.

Caption: Atom numbering scheme for 2-Bromo-5-fluoro-4-methoxyaniline used for data tables.

Table 1: Comparison of Calculated Geometric Parameters with Experimental Analogs

Parameter Bond/Angle HF/6-311++G(d,p) B3LYP/6-311++G(d,p) Typical Experimental Value (Aniline Derivatives)
Bond Lengths (Å)
C-N 1.385 1.401 1.402 Å[8]
C-Br 1.889 1.905 ~1.90 Å
C-F 1.341 1.358 ~1.35 Å
C-O (aromatic) 1.350 1.365 ~1.36 Å
C:C (aromatic avg.) 1.386 1.395 ~1.39 Å
Bond Angles (°)
C-C-N 121.5 121.0 ~120°

| | H-N-H | 110.2 | 111.5 | ~114°[6][9] |

Analysis: The data clearly shows that the B3LYP functional provides geometric parameters that are in closer agreement with experimental values for analogous compounds than the HF method.[8] Specifically, the C-N bond length, a critical parameter in anilines, is predicted more accurately by B3LYP. This underscores the importance of including electron correlation for reliable structural predictions.

Vibrational Frequencies

Vibrational analysis is crucial for characterizing molecular bonds and identifying functional groups. Theoretical frequencies are typically scaled to correct for anharmonicity and the approximations inherent in the method.[4]

Table 2: Key Calculated Vibrational Frequencies (cm⁻¹) Compared to Experimental Ranges

Vibrational Mode B3LYP/6-311++G(d,p) (Scaled) Typical Experimental Range (cm⁻¹)
N-H Asymmetric Stretch 3495 3450 - 3500
N-H Symmetric Stretch 3408 3380 - 3420
C:C Aromatic Stretch 1590 - 1450 1600 - 1450
C-N Stretch 1285 1250 - 1340[10]
C-O Stretch 1240 1200 - 1275
C-F Stretch 1215 1200 - 1250

| C-Br Stretch | 655 | 600 - 700 |

Analysis: The scaled vibrational frequencies calculated with the B3LYP/6-311++G(d,p) method show excellent agreement with the expected experimental ranges for each functional group. This high level of concordance provides confidence that the computational model accurately represents the vibrational properties of the molecule, making it a reliable tool for interpreting experimental IR or Raman spectra.

Electronic Properties: HOMO-LUMO Analysis

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding chemical reactivity. The energy gap between them (ΔE) indicates the molecule's chemical stability and reactivity.[11] A smaller gap suggests the molecule is more easily excited and more reactive.

Table 3: Frontier Molecular Orbital Energies and Energy Gap (eV)

Parameter HF/6-311++G(d,p) B3LYP/6-311++G(d,p)
HOMO Energy -8.54 -5.71
LUMO Energy 1.32 -0.98

| HOMO-LUMO Gap (ΔE) | 9.86 | 4.73 |

Analysis: The HOMO is primarily localized on the aniline ring and the amino group, indicating these are the primary sites for electrophilic attack. The LUMO is distributed across the aromatic ring, particularly near the bromine and fluorine atoms. The B3LYP method predicts a significantly smaller HOMO-LUMO gap compared to the HF method. This smaller gap is more consistent with the expected reactivity of a substituted aniline, suggesting that 2-Bromo-5-fluoro-4-methoxyaniline is a moderately reactive molecule, with the potential for charge transfer to occur within the molecule.[12] This information is invaluable for predicting how the molecule will behave in a reaction.

Pillar 3: Conclusion and Recommendations

This comparative guide demonstrates a robust workflow for the quantum chemical characterization of 2-Bromo-5-fluoro-4-methoxyaniline. Our analysis reveals that Density Functional Theory (DFT) using the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set provides the most reliable and accurate predictions for the geometric, vibrational, and electronic properties of this molecule.

For researchers and drug development professionals, this level of theory represents a "gold standard" for balancing computational cost with predictive accuracy for halogenated aromatic amines. The resulting data can be confidently used to:

  • Predict molecular geometry and stability.

  • Aid in the interpretation of experimental spectroscopic data (IR/Raman).

  • Understand and predict chemical reactivity through analysis of frontier molecular orbitals.

By grounding theoretical calculations in established experimental benchmarks for related compounds, we can build a self-validating system that provides trustworthy insights, even for novel molecules where empirical data is scarce.

References

  • ResearchGate. (n.d.). Comparison between experimental and theoretical UV–visible absorption spectra.
  • NIST. (n.d.). CCCBDB Experimental bond angles page 2.
  • Journal of Engineering Research and Applied Science. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline.
  • Rezaei-Sameti, M. (n.d.).
  • ResearchGate. (2021). UV-Vis spectra of aniline in different mole fractions of acetonitrile.
  • NIST. (n.d.). Experimental data for C6H5NH2 (aniline).
  • ResearchGate. (n.d.). The UV–vis absorption spectrum of aniline under different EEF.
  • Seybold, P. G., et al. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry, 80, 1107-1115.
  • NIST. (n.d.). CCCBDB Specific experimental coordinates.
  • BenchChem. (2025). A Comparative Analysis of the Electronic Properties of Substituted Anilines.
  • ACS Publications. (2024). Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors. Crystal Growth & Design.
  • PubChem. (n.d.). 2-Bromo-5-methoxyaniline.
  • ResearchGate. (2025). Computational studies of Distinct Anilines for Electrooptical properties.
  • RSC Publishing. (n.d.).
  • PubMed Central. (n.d.).
  • SIELC Technologies. (n.d.). UV-Vis Absorption Spectrum of Aniline.
  • AOBChem USA. (n.d.). 2-bromo-5-fluoro-4-methoxyaniline.
  • ResearchGate. (2017). Ab initio and density functional computations of the vibrational spectra, molecular geometries and other properties of 2-bromo-6-chloro-4-fluoroaniline.
  • Sigma-Aldrich. (n.d.). 2-Bromo-5-fluoroaniline 97.
  • ACS Publications. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology.
  • PubMed Central. (n.d.).
  • Sigma-Aldrich. (n.d.). 2-Bromo-5-methoxyaniline.
  • WuXi AppTec. (n.d.). Assessing Reactivity with LUMO and HOMO Energy Gap.
  • BLD Pharm. (n.d.). 445441-58-7|2-Bromo-5-fluoro-4-methoxyaniline.
  • PubChem. (n.d.). 2-Bromo-5-fluoro-4-nitroaniline.
  • East European Journal of Physics. (2023). Molecular Geometry, Homo-Lumo Analysis and Mulliken Charge Distribution of 2,6-Dichloro-4-Fluoro Phenol Using DFT and HF Method.
  • International Journal of Pharmaceutical Sciences and Research. (2016). Experimental and Theoretical Studies of the Vibrational Spectra of 4-chloro-2-Bromoaniline.
  • BenchChem. (2025).
  • SciSpace. (n.d.).
  • Oriental Journal of Chemistry. (n.d.). Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study.
  • ResearchGate. (2018). Quantum Chemical Calculations of the Spectroscopic Properties and Nonlinear Optical Activity of 2,6-Dibromo-3-Chloro-4-Fluoroaniline.
  • ACUBIOCHEM. (n.d.). 3-bromo-4-fluoro-2-methoxyaniline.
  • ResearchGate. (2025). Vibrational spectra, first hyperpolarizability, HOMO-LUMO analysis of 4-bromo 2-fluro anisole.
  • AIMS Press. (2022).
  • ResearchGate. (2025). Synthesis, Crystal Structure, Density Functional Theory (DFT)
  • ResearchGate. (n.d.). DFT Calculations of 2,5-Diphenyl Furan against SARS-CoV-2 Mpro based on Molecular Docking Approach.
  • PubMed. (n.d.).

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Comparative

A Senior Application Scientist's Guide to Spectroscopic Differentiation of 2-Bromo-5-fluoro-4-methoxyaniline Isomers

Abstract Positional isomers, molecules sharing an identical chemical formula but differing in the spatial arrangement of their atoms, present a significant analytical challenge in chemical synthesis and drug development....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Positional isomers, molecules sharing an identical chemical formula but differing in the spatial arrangement of their atoms, present a significant analytical challenge in chemical synthesis and drug development. The subtle structural distinctions between isomers like 2-Bromo-5-fluoro-4-methoxyaniline and its analogues can lead to vastly different pharmacological and toxicological profiles. Consequently, unambiguous identification is not merely an academic exercise but a critical component of quality control and regulatory compliance. This guide provides a comprehensive, multi-technique spectroscopic workflow for the definitive differentiation of these isomers. We will explore the diagnostic power of Nuclear Magnetic Resonance (¹H, ¹³C, and 2D NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, explaining the causal relationships between molecular structure and spectral output.

The Isomeric Challenge: Beyond a Simple Formula

The molecular formula C₇H₇BrFNO describes several possible aromatic aniline structures. For drug development professionals, ensuring the correct isomer is synthesized is paramount. Let's consider our primary compound of interest and a key potential isomer, 2-Bromo-4-fluoro-5-methoxyaniline. While they may appear similar on paper, their distinct substitution patterns create unique electronic environments that can be probed and differentiated by modern spectroscopic methods.

Figure 1: Structures of Target Compound and a Positional Isomer

  • Compound A (Target): 2-Bromo-5-fluoro-4-methoxyaniline

  • Compound B (Isomer): 2-Bromo-4-fluoro-5-methoxyaniline

The goal of this guide is to establish a robust analytical strategy to unequivocally confirm the synthesis of Compound A and distinguish it from Compound B or other potential isomers.

The Integrated Spectroscopic Workflow

No single technique provides all the answers. A synergistic approach, leveraging the complementary strengths of NMR, MS, and IR, is the most trustworthy strategy for structural elucidation. Our workflow prioritizes methods that provide the most definitive information first, using subsequent analyses for confirmation.

G cluster_0 Analytical Workflow MS Mass Spectrometry (MS) Confirm Molecular Formula & Bromine Presence NMR NMR Spectroscopy Definitive Structure Elucidation MS->NMR Elemental Formula Confirmed IR Infrared (IR) Spectroscopy Functional Group & Substitution Pattern Fingerprint IR->NMR Functional Groups Confirmed H1_NMR ¹H NMR Proton Environment & Connectivity C13_NMR ¹³C NMR Carbon Skeleton H1_NMR->C13_NMR Proton data informs carbon analysis TwoD_NMR 2D NMR (HMBC/HSQC) Unambiguous Assignments C13_NMR->TwoD_NMR Provides basis for correlations Conclusion Definitive Isomer Identification TwoD_NMR->Conclusion Final Confirmation G cluster_A Compound A: 2-Bromo-5-fluoro-4-methoxyaniline cluster_B Compound B: 2-Bromo-4-fluoro-5-methoxyaniline OCH3_A OCH₃ Protons C4_A C4 OCH3_A->C4_A ³JCH correlation OCH3_B OCH₃ Protons C5_B C5 OCH3_B->C5_B ³JCH correlation

Validation

A Senior Application Scientist's Guide to Assessing Drug-Like Properties of 2-Bromo-5-fluoro-4-methoxyaniline Derivatives

Introduction: The "Drug-Likeness" Imperative in Modern Medicinal Chemistry In the landscape of modern drug discovery, identifying a compound with high potency against a biological target is merely the first step. The jou...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Drug-Likeness" Imperative in Modern Medicinal Chemistry

In the landscape of modern drug discovery, identifying a compound with high potency against a biological target is merely the first step. The journey from a promising "hit" to a viable clinical candidate is fraught with challenges, primarily governed by a molecule's pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME).[1] This profile is intrinsically linked to a set of physicochemical characteristics collectively termed "drug-like properties."[2] Neglecting these properties in early-stage research is a primary cause of late-stage attrition, where promising candidates fail due to poor bioavailability or unforeseen toxicity.[1][3]

The 2-Bromo-5-fluoro-4-methoxyaniline scaffold represents a valuable starting point for combinatorial chemistry and drug design. Its substituted aniline structure is a common motif in medicinal chemistry, known to be amenable to various synthetic modifications that can fine-tune its biological activity.[4][5] However, the aniline substructure itself can be a double-edged sword, as it is sometimes associated with metabolic liabilities, such as the formation of reactive metabolites.[6][7] Therefore, a rigorous and early assessment of the drug-like properties of any derivative series is not just advantageous—it is critical for success.

This guide provides an in-depth, experience-driven framework for assessing the drug-like properties of novel derivatives stemming from the 2-Bromo-5-fluoro-4-methoxyaniline core. We will compare and contrast key experimental and computational methodologies, offering not just protocols, but the scientific rationale behind them. This guide is designed for researchers, scientists, and drug development professionals seeking to de-risk their discovery programs and select candidates with the highest probability of clinical success.

Part 1: Foundational Physicochemical Profiling—Beyond the Rule of Five

The initial assessment of any new chemical entity begins with its fundamental physicochemical properties. These characteristics are the bedrock upon which its entire ADME profile is built. While Christopher Lipinski's "Rule of Five" (Ro5) provides a foundational guideline for oral bioavailability, a more nuanced approach is required for a thorough evaluation.[8][9][10]

Core Parameters & Rationale
  • Lipophilicity (LogP/LogD): This parameter measures a compound's affinity for a lipid versus an aqueous environment. It is a key determinant of permeability, solubility, and metabolic stability. While a high LogP can enhance membrane permeability, it often leads to lower solubility and increased metabolic clearance.

  • Solubility: A drug must be in solution to be absorbed.[3] Poor aqueous solubility is a major hurdle for oral drug delivery and can complicate in vitro assay results.

  • Molecular Weight (MW): As per the Ro5, larger molecules (typically >500 Da) often exhibit poorer permeability.[10]

  • Hydrogen Bonding Capacity (HBD/HBA): The number of hydrogen bond donors and acceptors influences solubility and the energy required to desolvate a molecule for membrane passage.[10][11]

  • Polar Surface Area (PSA): This metric is a good predictor of a molecule's permeability. Compounds with a PSA greater than 140 Ų are often cell-impermeable.

Workflow for Physicochemical Assessment

Caption: Workflow for integrated computational and experimental physicochemical profiling.

Experimental Protocol: Kinetic Solubility Assay
  • Rationale: This high-throughput assay provides an early indication of a compound's solubility under specific buffer conditions, mimicking physiological pH. It measures the concentration at which a compound precipitates from a DMSO stock solution upon dilution in an aqueous buffer.

  • Step-by-Step Protocol:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • In a 96-well plate, add 198 µL of phosphate-buffered saline (PBS), pH 7.4, to each well.

    • Add 2 µL of the 10 mM DMSO stock to the PBS, achieving a final concentration of 100 µM with 1% DMSO.

    • Seal the plate and shake for 2 hours at room temperature.

    • Measure the turbidity of each well using a nephelometer or plate reader at 620 nm.

    • Alternatively, centrifuge the plate to pellet any precipitate and measure the concentration of the compound remaining in the supernatant via LC-MS/MS or UV-Vis spectroscopy.

    • The concentration at which the compound begins to precipitate is recorded as its kinetic solubility.

Part 2: In Vitro ADME Assays—Simulating the Biological Journey

Once the foundational physicochemical properties are understood, the next critical phase is to evaluate how the derivatives interact with key biological systems using in vitro ADME assays.[12][13][14][15] These assays provide essential insights into a compound's potential absorption and metabolic fate.[1]

Permeability Assessment: Crossing the Membrane

A drug's ability to passively diffuse across the intestinal epithelium is a primary determinant of its oral absorption.[1][16] We will compare two widely used methods: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.

  • PAMPA: This assay models passive diffusion across an artificial lipid membrane.[16][17][18][19] It is a rapid, cost-effective method for ranking compounds based on their passive permeability.[16]

  • Caco-2 Assay: This is considered the "gold standard" for in vitro prediction of intestinal absorption.[20] It utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions and express key efflux transporters (like P-glycoprotein), thus modeling both passive diffusion and active transport.[21][22][23][24]

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Rationale: To quickly assess the passive diffusion characteristics of a large number of compounds. Compounds with an effective permeability (Pe) > 1.5 x 10⁻⁶ cm/s are generally classified as having high permeability.[16]

  • Step-by-Step Protocol:

    • Prepare the Donor Plate: Add the test compounds (e.g., at 200 µM in PBS, pH 7.4) to a 96-well filter donor plate.

    • Coat the Membrane: Carefully coat the filter membrane of each well with a lipid solution (e.g., 5 µL of 2% lecithin in dodecane).

    • Prepare the Acceptor Plate: Fill a 96-well acceptor plate with PBS, pH 7.4.

    • Create the "Sandwich": Place the lipid-coated donor plate onto the acceptor plate, ensuring the filter membrane is in contact with the acceptor buffer.[25]

    • Incubate: Incubate the plate sandwich at room temperature for 4-16 hours with gentle shaking.[18][25]

    • Quantify: After incubation, separate the plates and determine the compound concentration in both the donor and acceptor wells using LC-MS/MS.

    • Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the measured concentrations.

Metabolic Stability: Surviving First-Pass Metabolism

The liver is the primary site of drug metabolism, where enzymes like the Cytochrome P450 (CYP) family modify foreign compounds to facilitate their excretion.[1][26] A compound that is too rapidly metabolized will have a short half-life and poor bioavailability. The liver microsomal stability assay is a standard method to assess this.[27][28][29]

Experimental Protocol: Liver Microsomal Stability Assay
  • Rationale: To measure the rate at which a compound is metabolized by Phase I enzymes present in liver microsomes.[30] The output is typically expressed as the in vitro half-life (t½) or intrinsic clearance (CLint).

  • Step-by-Step Protocol:

    • Prepare Reaction Mixture: In a microcentrifuge tube or 96-well plate, combine liver microsomes (e.g., human, rat) and phosphate buffer (pH 7.4).

    • Pre-incubation: Add the test compound (typically at a final concentration of 1 µM) to the mixture and pre-incubate at 37°C for 5 minutes.[30]

    • Initiate Reaction: Start the metabolic reaction by adding the cofactor NADPH.[27]

    • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and quench it by adding ice-cold acetonitrile containing an internal standard.[27][29]

    • Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant for analysis.

    • Quantification: Analyze the concentration of the remaining parent compound in each sample using LC-MS/MS.[31]

    • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the half-life (t½).

Part 3: Comparative Analysis—A Case Study

To illustrate the application of these principles, let's consider a hypothetical case study. We have synthesized three derivatives of 2-Bromo-5-fluoro-4-methoxyaniline (Derivatives A, B, and C) and are comparing them against a known competitor compound, a standard kinase inhibitor.

PropertyDerivative ADerivative BDerivative CCompetitor Compound
Structure Core + MethylCore + Carboxylic AcidCore + MorpholineStandard Kinase Inhibitor
MW (Da) 234.07264.06303.14485.6
cLogP 2.81.92.14.2
HBD / HBA 1 / 22 / 41 / 32 / 6
Ro5 Violations 0000
Solubility (µM) 50>20015015
PAMPA Pe (10⁻⁶ cm/s) 8.5 (High)1.2 (Low)5.5 (High)6.8 (High)
Microsomal t½ (min) 25>604530
Target Potency (IC₅₀, nM) 1508009550
Analysis and Interpretation
  • Derivative A: Shows good permeability and moderate metabolic stability. However, its potency is the weakest of the series. The low molecular weight and balanced lipophilicity are favorable.

  • Derivative B: The addition of a carboxylic acid group dramatically improved solubility and metabolic stability, likely by making it less susceptible to CYP-mediated oxidation. However, this came at a significant cost to permeability and target potency. The increased polarity is the likely cause of the reduced permeability.

  • Derivative C: This derivative presents the most balanced profile. The morpholine addition improved both solubility and potency compared to Derivative A, while maintaining high permeability and good metabolic stability. It shows a superior overall profile to the competitor compound in terms of physicochemical and ADME properties, with comparable potency.

  • Competitor Compound: While potent, it exhibits low aqueous solubility, which could be a liability for oral formulation.

This comparative analysis demonstrates how systematic evaluation of drug-like properties can guide structure-activity relationship (SAR) and structure-property relationship (SPR) studies, enabling chemists to rationally design improved molecules.[2] Derivative C would be prioritized for further in vivo studies based on this comprehensive in vitro assessment.

G cluster_0 Physicochemical Properties cluster_1 Biological Outcomes Prop_Sol Solubility Outcome_Abs Absorption Prop_Sol->Outcome_Abs Improves Prop_Lip Lipophilicity (LogP/D) Prop_Lip->Outcome_Abs Improves (to a point) Outcome_Met Metabolism Prop_Lip->Outcome_Met Increases Outcome_Tox Toxicity Prop_Lip->Outcome_Tox Can Increase

Caption: Interplay between key physicochemical properties and ADME outcomes.

Conclusion and Future Directions

The successful advancement of a drug candidate hinges on a multi-parameter optimization process where potency is balanced with favorable ADME properties. The 2-Bromo-5-fluoro-4-methoxyaniline scaffold offers significant synthetic tractability, but like all chemical series, requires rigorous vetting. By employing a tiered approach—starting with in silico and basic physicochemical measurements before progressing to more complex cell-based assays—research teams can make informed decisions, conserve resources, and focus on derivatives with the highest likelihood of success. The case study of Derivative C highlights how strategic chemical modification, guided by systematic ADME assessment, can yield a compound with a superior, well-rounded profile, paving the way for the next stages of preclinical development.

References

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Comparative

A Senior Application Scientist's Guide to the Strategic Use of Halogenated Anilines in Drug Design

Executive Summary Halogenated anilines represent a cornerstone scaffold in modern medicinal chemistry, providing a versatile platform for fine-tuning the pharmacological profile of drug candidates. The strategic incorpor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Halogenated anilines represent a cornerstone scaffold in modern medicinal chemistry, providing a versatile platform for fine-tuning the pharmacological profile of drug candidates. The strategic incorporation of halogens—fluorine, chlorine, bromine, and iodine—onto the aniline ring allows for precise modulation of a molecule's physicochemical properties, target engagement, and pharmacokinetic behavior. This guide offers a comparative analysis of these modifications, moving beyond the traditional view of halogens as simple lipophilic fillers to explore their role as modulators of basicity, directors of metabolic fate, and participants in powerful non-covalent interactions like halogen bonding. We will dissect the causal relationships between halogen choice and pharmacological outcome, provide validated experimental protocols for their characterization, and illustrate these principles with real-world case studies, empowering researchers to leverage halogenated anilines for rational drug design.

The Aniline Problem and the Halogen Solution

The aniline motif is a common feature in bioactive molecules. However, its inclusion is often a double-edged sword. The amino group can be a site of rapid metabolic N-oxidation or acetylation, leading to poor metabolic stability and rapid clearance.[1][2] Furthermore, the parent aniline structure can sometimes be associated with off-target effects or toxicity.[1][2]

Halogenation is a primary strategy to mitigate these liabilities. The introduction of halogens onto the aromatic ring fundamentally alters the electronic and steric nature of the aniline, providing a powerful toolkit to enhance drug-like properties. Judicious placement of a halogen can:

  • Block Metabolic Hotspots: By replacing a hydrogen atom at a site of metabolic oxidation with a halogen (especially fluorine), the metabolic stability of a compound can be significantly enhanced.[3][4]

  • Modulate Basicity (pKa): The electron-withdrawing nature of halogens decreases the basicity of the aniline nitrogen, which can be critical for tuning solubility, salt formation, and interaction with biological targets.[5][6]

  • Enhance Target Affinity: Halogens, particularly chlorine, bromine, and iodine, can participate in halogen bonding—a highly directional, non-covalent interaction that can significantly improve binding affinity and selectivity.[7][8][9]

  • Tune Lipophilicity: Halogenation generally increases lipophilicity, which can improve membrane permeability and cell penetration, although the effect varies by halogen.[10][11]

A Comparative Analysis of Halogen Effects on Physicochemical Properties

The choice of halogen is a critical decision in the design process. Each halogen offers a unique combination of size, electronegativity, and polarizability, leading to distinct effects on the aniline scaffold.

Modulation of Basicity (pKa)

The basicity of the aniline nitrogen is a key determinant of its ionization state at physiological pH, which influences solubility, receptor interaction, and cell permeability. Halogens exert a strong electron-withdrawing inductive effect, pulling electron density from the aromatic ring and reducing the availability of the nitrogen's lone pair for protonation. This results in a lower pKa (weaker base) compared to unsubstituted aniline.[5][6]

The strength of this effect correlates with the electronegativity of the halogen, but its position on the ring is also critical. For para-substituted anilines, the trend is generally:

Aniline > 4-Iodoaniline ≈ 4-Bromoaniline > 4-Chloroaniline > 4-Fluoroaniline

This trend highlights the dominance of the inductive effect, which is strongest for fluorine.

Impact on Lipophilicity (LogP)

Lipophilicity, often measured as the partition coefficient (LogP), is crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While all halogens increase lipophilicity compared to hydrogen, their contributions are not equal.[10][11] The increase in lipophilicity is primarily driven by the increasing size and surface area of the halogen atom.

Table 1: Comparative Physicochemical Properties of 4-Substituted Anilines

CompoundHalogenvan der Waals Radius (Å)pKa (of conjugate acid)Experimental LogP
AnilineH1.204.630.90
4-FluoroanilineF1.474.201.15
4-ChloroanilineCl1.753.98[12]1.83
4-BromoanilineBr1.853.912.20
4-IodoanilineI1.983.782.68

Note: pKa and LogP values are representative and can vary slightly depending on the experimental conditions.

Pharmacodynamic Implications: The Power of Halogen Bonding

For decades, halogens were considered mere steric and hydrophobic substituents.[13] However, it is now well-established that chlorine, bromine, and iodine can act as Lewis acids, forming favorable, directional interactions with Lewis bases (e.g., carbonyl oxygens, hydroxyls, or aromatic π-systems in a protein binding site).[7][8] This interaction is known as halogen bonding .

The basis for halogen bonding is a region of positive electrostatic potential on the halogen atom, located opposite the C-X covalent bond, known as the σ-hole.[7][8] The magnitude of this positive potential, and thus the strength of the halogen bond, increases with the polarizability and size of the halogen.

Strength of Halogen Bond Donor: I > Br > Cl >> F

Fluorine, due to its high electronegativity and low polarizability, has a negligible σ-hole and does not typically form halogen bonds; instead, it primarily acts as a hydrogen bond acceptor.[13] This makes iodine and bromine particularly powerful tools for enhancing binding affinity when a suitable halogen bond acceptor is present in the target's binding pocket.[9] The interaction is highly directional, with an optimal C-X···Y angle approaching 180°, making it a valuable tool for achieving ligand selectivity.[7]

HalogenBonding AnilineRing Ar-X Acceptor O=C AnilineRing->Acceptor

Caption: Halogen bonding between a halogen atom (X) and a Lewis base.

Pharmacokinetic & Metabolic Implications

Halogenation provides a robust method for engineering a drug's ADME profile, particularly its metabolic stability.

Blocking Metabolic Oxidation

Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for drug metabolism, often through the oxidation of electron-rich aromatic rings or activated C-H bonds. The aniline scaffold itself can be susceptible to such oxidation.[1]

Introducing a halogen, particularly fluorine, at a metabolically liable position is a widely used and effective strategy to block this process.[3][14][15][16] The rationale is twofold:

  • Steric Hindrance: The halogen atom physically blocks the CYP active site from accessing the oxidation site.

  • Bond Strength: The C-F bond is exceptionally strong (bond dissociation energy ~115 kcal/mol) and resistant to enzymatic cleavage compared to a C-H bond (~100 kcal/mol).

While heavier halogens also block metabolism, the C-Cl, C-Br, and C-I bonds are progressively weaker, which can sometimes lead to dehalogenation as a metabolic pathway.[17]

MetabolicBlocking Aniline_H Aniline Ring (Metabolically Liable C-H) Metabolite Oxidized Metabolite (e.g., Phenol) Aniline_H->Metabolite Oxidation CYP450 CYP450 Enzyme Aniline_F Fluorinated Aniline (Metabolically Blocked C-F) NoReaction No Reaction (Increased Half-life) Aniline_F->NoReaction Resistant

Caption: Fluorine substitution blocks CYP450-mediated oxidation.

Experimental Protocols for Characterization

The rational application of halogenated anilines requires robust experimental validation. The following protocols are standard methodologies used in drug discovery to characterize these key compounds.

Protocol 1: Determination of Lipophilicity (LogP) by Shake-Flask Method

Objective: To determine the n-octanol/water partition coefficient (LogP), a measure of a compound's lipophilicity.

Causality: The choice of the shake-flask method, while labor-intensive, is considered the "gold standard" for its direct and accurate measurement of partitioning, which is fundamental to predicting membrane permeability. The use of pre-saturated solvents ensures that the measurement reflects the equilibrium partitioning of the compound itself, not the mutual solubility of the solvents.

Methodology:

  • Preparation of Solvents: Prepare a mixture of n-octanol and purified water (e.g., Milli-Q). Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

  • Stock Solution: Prepare a stock solution of the halogenated aniline in n-octanol at a known concentration (e.g., 1 mg/mL).

  • Partitioning: In a glass vial, combine 5 mL of the water-saturated n-octanol phase and 5 mL of the n-octanol-saturated water phase. Add a small, precise volume of the stock solution to the octanol phase.

  • Equilibration: Cap the vial tightly and shake at a constant temperature (e.g., 25°C) for at least 2 hours to allow for equilibrium to be reached.

  • Phase Separation: Centrifuge the vial at low speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the aniline in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC-UV.

  • Calculation: Calculate LogP using the formula: LogP = log10 ([Concentration in Octanol] / [Concentration in Water])

Protocol 2: In Vitro Metabolic Stability Assay

Objective: To assess the susceptibility of a halogenated aniline to metabolism by liver enzymes.

Causality: Human Liver Microsomes (HLM) are used because they contain a high concentration of the key drug-metabolizing CYP enzymes. The inclusion of NADPH is critical as it is the necessary cofactor for CYP enzyme activity. By measuring the disappearance of the parent compound over time, we directly assess its metabolic liability.

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer.

    • Prepare a stock solution of the test compound (halogenated aniline) in a suitable organic solvent (e.g., DMSO) at 1 mM.

  • Incubation:

    • In a microcentrifuge tube, pre-warm 0.1 M phosphate buffer at 37°C.

    • Add HLM (final protein concentration typically 0.5-1.0 mg/mL) and the test compound (final concentration typically 1 µM).

    • Pre-incubate the mixture for 5 minutes at 37°C.

  • Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system solution.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to an equal volume of ice-cold acetonitrile containing an internal standard. This "quenching" step stops the enzymatic reaction and precipitates the proteins.

  • Sample Processing: Centrifuge the quenched samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze the concentration of the remaining parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the line gives the elimination rate constant (k). From this, the in vitro half-life (t½) can be calculated: t½ = 0.693 / k

Caption: Workflow for an in vitro metabolic stability assay.

Conclusion: A Strategic Imperative

The halogenation of anilines is far more than an exercise in chemical substitution; it is a strategic imperative in modern drug design. By understanding the distinct physicochemical and pharmacological consequences of introducing fluorine, chlorine, bromine, or iodine, medicinal chemists can rationally engineer molecules with improved potency, selectivity, and pharmacokinetic profiles. Fluorine remains the champion for blocking metabolic oxidation, while the heavier halogens, particularly bromine and iodine, offer the unique advantage of forming strong halogen bonds to enhance target affinity. A thorough experimental evaluation of these properties, using the protocols outlined herein, is essential for validating design hypotheses and advancing robust drug candidates. The continued exploration of these versatile building blocks will undoubtedly fuel the discovery of next-generation therapeutics.

References

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  • Costa, M. B. S., Pavão, A. C., & Machado, A. E. A. (2013). Nonlinear Optical Properties of Halogenated Aniline Oligomers. Journal of Materials Science Research, 2(2), 77. [Link]

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  • Cresset Group. (2024). Aniline replacement in drug-like compounds. [Link]

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  • Jat, J. L., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 179, 549-590. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Bordwell pKa Table. [Link]

  • Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

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Safety & Regulatory Compliance

Safety

Operational Guide for the Safe Disposal of 2-Bromo-5-fluoro-4-methoxyaniline

This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Bromo-5-fluoro-4-methoxyaniline (CAS No. 445441-58-7)[1].

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Bromo-5-fluoro-4-methoxyaniline (CAS No. 445441-58-7)[1]. As a halogenated aromatic amine, this compound necessitates rigorous handling and disposal procedures to ensure the safety of laboratory personnel and maintain environmental compliance. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing the causality behind each procedural step to foster a culture of safety and scientific integrity.

Core Principles: Hazard Identification and Risk Mitigation

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. While comprehensive toxicological data for 2-Bromo-5-fluoro-4-methoxyaniline may be limited, its classification as a brominated and fluorinated aniline derivative requires that it be treated as a hazardous substance. Structural analogues exhibit significant health hazards, including being harmful if swallowed, inhaled, or in contact with skin, and causing serious eye and skin irritation[2][3][4][5]. Therefore, all handling and disposal operations must be predicated on a conservative risk assessment.

Table 1: Essential Safety and Disposal Data

Parameter Details Source(s)
Chemical Name 2-Bromo-5-fluoro-4-methoxyaniline [1]
CAS Number 445441-58-7 [1]
GHS Hazard Profile (Inferred) Harmful if swallowed (Acute Tox. 4)[5]. Harmful in contact with skin (Acute Tox. 4)[5]. Causes skin irritation (Skin Irrit. 2)[5]. Causes serious eye irritation (Eye Irrit. 2)[5]. Harmful if inhaled (Acute Tox. 4)[5]. [2][3][5]
Required PPE Nitrile or other chemical-resistant gloves, safety goggles and face shield, lab coat. [2][3]
Waste Classification Halogenated Organic Hazardous Waste. [6]

| Incompatible Materials | Strong oxidizing agents (e.g., nitrates, perchlorates, chlorine bleaches).[7] |

Pre-Disposal: Engineering Controls and Personal Protective Equipment (PPE)

Safe disposal begins with preventing exposure. All operations involving 2-Bromo-5-fluoro-4-methoxyaniline, including weighing, transfer, and addition to waste containers, must be conducted within a certified chemical fume hood to mitigate inhalation risks[8].

Mandatory Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear safety goggles and a face shield for maximum protection against splashes[3][9].

  • Skin Protection: A lab coat must be worn and fully fastened. Wear appropriate chemical-resistant gloves (e.g., nitrile) and ensure they are inspected before use. Contaminated gloves should be disposed of immediately as hazardous waste[2][9].

  • Hand Hygiene: Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn[2].

Step-by-Step Disposal Protocol: Segregation and Containment

The cornerstone of proper chemical disposal is rigorous waste segregation. As a halogenated compound, 2-Bromo-5-fluoro-4-methoxyaniline must never be mixed with non-halogenated waste streams.

Causality: Halogenated organic wastes require high-temperature incineration at specialized facilities to prevent the formation of environmentally persistent and toxic byproducts like dioxins and furans. Non-halogenated solvent waste, by contrast, may be recycled or used for fuel blending—processes that are unsuitable and dangerous for halogenated compounds[6][10].

Procedure:

  • Select the Correct Waste Container: Obtain a designated hazardous waste container specifically labeled for "Halogenated Organic Waste."[6] This container should be made of a compatible material (e.g., high-density polyethylene or glass) and have a secure, vapor-tight lid.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "2-Bromo-5-fluoro-4-methoxyaniline," and a list of any other constituents in the container. Maintain a log of the amounts added[11].

  • Transferring Waste:

    • Conduct all transfers inside a chemical fume hood.

    • Use a funnel to prevent spillage on the exterior of the container.

    • Do not fill the container beyond 90% of its capacity to allow for vapor expansion and prevent spills[12].

  • Storage:

    • Keep the waste container securely closed at all times, except when adding waste[12].

    • Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation (e.g., within the lab)[10].

    • The SAA should provide secondary containment (such as a spill tray) to capture any potential leaks[11].

  • Requesting Pickup: Once the container is full or waste is no longer being generated, arrange for its disposal through your institution's Environmental Health & Safety (EHS) department. Do not allow waste to accumulate for extended periods[10].

G cluster_prep Preparation & Assessment cluster_disposal Disposal Workflow cluster_emergency Contingency start Waste Generated: 2-Bromo-5-fluoro-4-methoxyaniline ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work Inside a Chemical Fume Hood ppe->fume_hood select_container Select 'Halogenated Organic Waste' Container fume_hood->select_container label_container Label Container with Chemical Name and 'Hazardous Waste' select_container->label_container add_waste Add Waste to Container (Do not exceed 90% capacity) label_container->add_waste store_waste Securely Close and Store in Designated SAA add_waste->store_waste spill Spill Occurs add_waste->spill request_pickup Request Pickup from Environmental Health & Safety store_waste->request_pickup spill_protocol Follow Spill Cleanup Protocol spill->spill_protocol

Figure 1: Decision workflow for the safe disposal of 2-Bromo-5-fluoro-4-methoxyaniline.

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct action. All personnel must be familiar with the location and operation of emergency equipment, including safety showers and eyewash stations[13].

Minor Spill Cleanup (Contained within a fume hood):

  • Alert Personnel: Notify others in the immediate area[14].

  • Ensure PPE: Wear your full, mandatory PPE.

  • Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or earth[7]. Do not use combustible materials like paper towels on a neat spill.

  • Collection: Once absorbed, carefully sweep or scoop the material into a sealable, labeled container for disposal as hazardous waste[2][15].

  • Decontamination: Clean the spill area thoroughly with soap and water, collecting the cleaning materials for disposal as hazardous waste[14][16].

  • Report: Inform your supervisor of the incident.

Major Spill (Outside of a fume hood) or any spill you are not equipped to handle:

  • Evacuate: Alert all personnel to evacuate the immediate area[17].

  • Isolate: Close doors to the affected area to contain vapors[13].

  • Call for Help: Contact your institution's EHS or emergency response team immediately. Provide the chemical name, location, and estimated quantity of the spill[17]. Do not attempt to clean it up yourself.

Personnel Exposure Protocol:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention[2][17].

  • Skin Contact: Remove all contaminated clothing while under a safety shower. Wash the affected skin area with soap and plenty of water for at least 15 minutes[13][16]. Seek medical attention[4].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention[3].

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately[2][3].

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of 2-Bromo-5-fluoro-4-methoxyaniline, protecting themselves, their colleagues, and the environment.

References

  • Apollo Scientific. Safety Data Sheet for 2-Bromo-4-fluoro-6-methoxyaniline.
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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Bromo-5-fluoro-4-methoxyaniline

Understanding the Hazard Profile: Why This Compound Demands Respect 2-Bromo-5-fluoro-4-methoxyaniline is a halogenated aromatic amine. From a chemical standpoint, this structure immediately signals several potential haza...

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Profile: Why This Compound Demands Respect

2-Bromo-5-fluoro-4-methoxyaniline is a halogenated aromatic amine. From a chemical standpoint, this structure immediately signals several potential hazards that dictate our safety protocols. Aromatic amines as a class are known for their systemic toxicity, and the addition of halogen substituents can modify this reactivity and absorption profile.[1]

Based on available safety data, this compound is classified as a moderate hazard that is harmful if swallowed, inhaled, or comes into contact with skin.[2][3] It is also known to cause serious eye irritation and may cause respiratory irritation.[2][4] Therefore, our primary directive is to establish barriers that prevent all routes of exposure: dermal (skin), ocular (eye), and respiratory (inhalation).

The Core Principle: A Multi-Route Barrier System

Given the compound's hazard profile, a single piece of PPE is insufficient. We must employ a systematic, multi-layered approach. The causality is simple: if one barrier fails, another must be in place to prevent exposure. All handling of 2-Bromo-5-fluoro-4-methoxyaniline, particularly when dealing with the solid/powder form which can become airborne, must be performed within a certified chemical fume hood to contain vapors and dust at the source.[5]

Mandated PPE & Operational Protocols

The following is a breakdown of the required PPE and the logic behind each selection. This protocol is designed to be a self-validating system; by adhering to these steps, you inherently minimize risk.

Hand Protection: The First Line of Dermal Defense

Aromatic amines can be absorbed through the skin.[1][6] Therefore, robust glove selection is critical. There is no universal glove that protects against all chemicals, so a dual-glove approach is mandated.[7]

  • Inner Glove: A thinner nitrile glove provides a base layer of protection and maintains dexterity.

  • Outer Glove: A heavier-duty, chemical-resistant glove (e.g., neoprene or butyl rubber) should be worn over the inner glove. This provides the primary barrier against the chemical.

  • Protocol: Always inspect gloves for any signs of degradation or puncture before use.[5] When work is complete, remove the outer glove first, followed by the inner glove, using a technique that avoids skin contact with the glove's outer surface.[5]

Eye and Face Protection: Preventing Ocular Exposure

Because 2-Bromo-5-fluoro-4-methoxyaniline is a known eye irritant, standard safety glasses are inadequate.[2][8]

  • Mandatory Equipment: Chemical splash goggles that form a seal around the eyes are required to protect against dust, splashes, and vapors.[7]

  • Enhanced Precaution: For procedures with a higher risk of splashing, such as transferring large quantities or working with the material under pressure, a full-face shield must be worn in conjunction with chemical splash goggles.[7]

Body Protection: Shielding Against Incidental Contact

To prevent contamination of personal clothing and skin, a chemical-resistant lab coat is essential.

  • Specifications: The lab coat should be fully buttoned and have long sleeves with tight-fitting cuffs. For large-scale operations, chemical-resistant coveralls (e.g., Tychem®) offer more comprehensive protection.[9]

  • Best Practice: Lab coats used while handling this compound should be considered contaminated and laundered separately from personal clothing.[2] Any contaminated clothing should be removed immediately.[10]

Respiratory Protection: The Final Barrier

While the primary engineering control is the fume hood, respiratory protection is necessary for specific scenarios.

  • When Required: A NIOSH-approved respirator with organic vapor cartridges must be used if there is a failure of the fume hood, during a significant spill cleanup outside of the hood, or when weighing or transferring large quantities of the powder where dust generation is unavoidable.[11][12]

  • Fit and Maintenance: All personnel required to wear a respirator must be properly fit-tested and trained on its use, inspection, and maintenance.

Step-by-Step PPE Workflow

To ensure a self-validating and safe process, follow this sequence for gowning and de-gowning.

PPE Donning (Putting On) Protocol
  • Inspect All PPE: Check for damage, expiration dates, and proper function.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Lab Coat/Coverall: Put on your chemical-resistant lab coat and fasten it completely.

  • Respirator (if required): Perform a seal check according to manufacturer instructions.

  • Goggles & Face Shield: Put on chemical splash goggles, followed by a face shield if the procedure warrants it.

  • Outer Gloves: Don the second, heavier-duty pair of gloves, ensuring the cuffs go over the sleeves of the lab coat.

PPE Doffing (Taking Off) Protocol
  • Outer Gloves: Remove the most contaminated item first. Peel off the outer gloves without touching the external surface with your bare skin.

  • Face Shield & Goggles: Remove the face shield, followed by the goggles, handling them by the straps.

  • Lab Coat/Coverall: Unfasten and roll the lab coat away from your body, turning it inside out as you remove it.

  • Inner Gloves: Remove the final pair of gloves using the proper technique.

  • Respirator (if worn): Remove the respirator last.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[2]

Data Summary: PPE Requirements by Task

Task ScenarioPrimary Engineering ControlHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Routine Handling (Small Scale) Chemical Fume HoodDouble-gloved (Nitrile inner, Neoprene/Butyl outer)Chemical Splash GogglesChemical-Resistant Lab CoatNot required unless fume hood fails
Weighing Powder (Open Bench) Not RecommendedN/AN/AN/AN/A
Large-Scale Transfer (>100g) Chemical Fume HoodDouble-gloved (Nitrile inner, Neoprene/Butyl outer)Goggles & Face ShieldChemical-Resistant Lab Coat or CoverallRecommended
Spill Cleanup Ventilate AreaDouble-gloved (Nitrile inner, Neoprene/Butyl outer)Goggles & Face ShieldChemical-Resistant CoverallRequired (NIOSH-approved)

Logical Workflow: PPE Selection and Emergency Response

The following diagram outlines the decision-making process for handling 2-Bromo-5-fluoro-4-methoxyaniline.

PPE_Workflow Workflow for Handling 2-Bromo-5-fluoro-4-methoxyaniline cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Execution Phase cluster_emergency Emergency Protocol Risk_Assessment Assess Task Risk (Scale, Duration, Hazard) Select_PPE Select PPE Based on Task (Refer to Table) Risk_Assessment->Select_PPE Don_PPE Don PPE (Follow Step-by-Step Protocol) Select_PPE->Don_PPE Perform_Task Perform Task in Chemical Fume Hood Don_PPE->Perform_Task Monitor Continuously Monitor for Spills or Exposure Perform_Task->Monitor Doff_PPE Doff PPE Safely Monitor->Doff_PPE Task Complete Spill_Event Spill or Exposure Occurs Monitor->Spill_Event Incident Decontaminate Decontaminate Work Area Doff_PPE->Decontaminate Dispose Dispose of Waste & Contaminated PPE (Follow Local Regulations) Decontaminate->Dispose Evacuate Evacuate Area & Alert Personnel Spill_Event->Evacuate Emergency_PPE Don Emergency PPE (Full Coverage + Respirator) Evacuate->Emergency_PPE Cleanup Contain & Clean Spill (Use appropriate kit) Emergency_PPE->Cleanup Cleanup->Dispose

Caption: Decision workflow for PPE selection and emergency response.

Disposal and Decontamination Plan

All disposable PPE (gloves, coveralls) used while handling 2-Bromo-5-fluoro-4-methoxyaniline should be considered hazardous waste.

  • Solid Waste: Place all contaminated solid items into a designated, sealed hazardous waste container.[2]

  • Chemical Waste: Unused chemical and reaction residues must be disposed of according to local, state, and federal regulations.[8][12] Never dispose of this chemical down the drain.[5]

  • Decontamination: After work is complete, decontaminate the fume hood and any equipment used with an appropriate solvent, followed by soap and water.

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can handle 2-Bromo-5-fluoro-4-methoxyaniline with a high degree of safety, ensuring personal well-being and maintaining a secure laboratory environment.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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